molecular formula C7H16ClNO B1318340 4-(Methoxymethyl)piperidine Hydrochloride CAS No. 916317-00-5

4-(Methoxymethyl)piperidine Hydrochloride

Cat. No.: B1318340
CAS No.: 916317-00-5
M. Wt: 165.66 g/mol
InChI Key: FLRDPZJPRQWKLD-UHFFFAOYSA-N
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Description

4-(Methoxymethyl)piperidine Hydrochloride (CAS 916317-00-5) is a high-purity chemical compound supplied as the hydrochloride salt to enhance its stability. With a molecular formula of C 7 H 16 ClNO and a molecular weight of 165.66 g/mol , this piperidine derivative is characterized by a methoxymethyl functional group at the 4-position of the piperidine ring. The compound is identified by the SMILES string Cl.COCC1CCNCC1 and the InChI Key FLRDPZJPRQWKLD-UHFFFAOYSA-N . As a building block in organic synthesis and medicinal chemistry research, this compound serves as a versatile precursor for the development of more complex molecules. Piperidine scaffolds are of significant interest in pharmaceutical research, and the introduction of a methoxymethyl group can be leveraged to modulate the lipophilicity and electronic properties of target compounds. Researchers utilize this chemical in the exploration of new therapeutic agents and biochemical probes. Handling and Safety: This product is labeled with the hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers must use appropriate personal protective equipment, including gloves and eye/face protection, and handle the material only in a well-ventilated area, such as a chemical fume hood. Regulatory and Use Information: this compound is For Research Use Only and is not intended for diagnostic or therapeutic use . It is not classified as a TSCA item (U.S. Toxic Substances Control Act) . For product integrity, store at ambient temperatures .

Properties

IUPAC Name

4-(methoxymethyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c1-9-6-7-2-4-8-5-3-7;/h7-8H,2-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLRDPZJPRQWKLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90589399
Record name 4-(Methoxymethyl)piperidine--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916317-00-5
Record name 4-(Methoxymethyl)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(methoxymethyl)piperidine hydrochloride
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Foundational & Exploratory

Synthesis and Characterization of 4-(Methoxymethyl)piperidine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(Methoxymethyl)piperidine Hydrochloride, a valuable building block in medicinal chemistry and drug development. The document outlines a plausible multi-step synthetic pathway, including detailed experimental protocols for each transformation. Furthermore, it details the key analytical techniques for the characterization of the final compound and its intermediates. This guide is intended to serve as a practical resource for researchers engaged in the synthesis of novel piperidine-based compounds.

Introduction

Piperidine and its derivatives are among the most ubiquitous heterocyclic scaffolds found in pharmaceuticals and biologically active compounds.[1][2][3] The piperidine ring system, with its conformational flexibility and ability to engage in various intermolecular interactions, serves as a privileged structure in drug design.[3] Specifically, 4-substituted piperidines are key intermediates in the synthesis of a wide range of therapeutic agents targeting the central nervous system, as well as compounds with analgesic, anti-inflammatory, and antiviral properties.[2][4]

This compound is a versatile intermediate that introduces a flexible methoxymethyl side chain at the 4-position of the piperidine ring. This moiety can influence the pharmacokinetic and pharmacodynamic properties of a molecule by altering its polarity, lipophilicity, and hydrogen bonding capacity. The hydrochloride salt form enhances the compound's solubility in aqueous media, facilitating its handling and formulation.[4] This guide details a feasible synthetic route and characterization strategy for this important compound.

Synthesis Pathway

The synthesis of this compound can be achieved through a four-step process commencing with the readily available ethyl isonicotinate. The overall synthetic scheme involves the reduction of the pyridine ring, protection of the resulting piperidine nitrogen, reduction of the ester functionality, formation of the methoxymethyl ether, and finally, deprotection and salt formation.

Synthesis_Pathway cluster_0 Step 1: Piperidine Ring Formation cluster_1 Step 2: Reduction of Ester cluster_2 Step 3: Methoxymethyl Ether Formation cluster_3 Step 4: Hydrochloride Salt Formation Ethyl Isonicotinate Ethyl Isonicotinate Ethyl Piperidine-4-carboxylate Ethyl Piperidine-4-carboxylate Ethyl Isonicotinate->Ethyl Piperidine-4-carboxylate Catalytic Hydrogenation (PtO2, H2, Acetic Acid) 4-(Hydroxymethyl)piperidine 4-(Hydroxymethyl)piperidine Ethyl Piperidine-4-carboxylate->4-(Hydroxymethyl)piperidine LiAlH4, THF 4-(Methoxymethyl)piperidine 4-(Methoxymethyl)piperidine 4-(Hydroxymethyl)piperidine->4-(Methoxymethyl)piperidine MOMCl, DIPEA, DCM This compound This compound 4-(Methoxymethyl)piperidine->this compound HCl in Et2O

Figure 1: Proposed synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl Piperidine-4-carboxylate

This step involves the catalytic hydrogenation of the pyridine ring of ethyl isonicotinate.

  • Reagents and Materials:

    • Ethyl isonicotinate

    • Platinum(IV) oxide (PtO2, Adam's catalyst)

    • Glacial Acetic Acid

    • Hydrogen gas (H2)

    • Sodium bicarbonate (NaHCO3) solution (saturated)

    • Anhydrous sodium sulfate (Na2SO4)

    • Ethyl acetate (EtOAc)

    • Hydrogenation apparatus

  • Procedure:

    • In a high-pressure hydrogenation vessel, a solution of ethyl isonicotinate in glacial acetic acid is prepared.

    • Platinum(IV) oxide is added to the solution.

    • The vessel is sealed and purged with nitrogen, followed by hydrogen gas.

    • The reaction mixture is stirred vigorously under a hydrogen atmosphere (50-70 bar) at room temperature.[5]

    • The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

    • Upon completion, the catalyst is removed by filtration through a pad of Celite.

    • The filtrate is carefully neutralized with a saturated aqueous solution of sodium bicarbonate.

    • The aqueous layer is extracted with ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield ethyl piperidine-4-carboxylate.

Step 2: Synthesis of 4-(Hydroxymethyl)piperidine

The ester functionality of ethyl piperidine-4-carboxylate is reduced to a primary alcohol using a strong reducing agent.

  • Reagents and Materials:

    • Ethyl piperidine-4-carboxylate

    • Lithium aluminum hydride (LiAlH4)

    • Anhydrous tetrahydrofuran (THF)

    • Sodium sulfate decahydrate (Na2SO4·10H2O) or a standard Fieser workup

    • Anhydrous sodium sulfate (Na2SO4)

    • Diethyl ether (Et2O)

  • Procedure:

    • A suspension of lithium aluminum hydride in anhydrous THF is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0 °C in an ice bath.

    • A solution of ethyl piperidine-4-carboxylate in anhydrous THF is added dropwise to the LiAlH4 suspension, maintaining the temperature at 0 °C.[6]

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).

    • The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and finally more water, while maintaining cooling.

    • The resulting granular precipitate is removed by filtration, and the filter cake is washed with THF or diethyl ether.

    • The combined organic filtrates are dried over anhydrous sodium sulfate and concentrated under reduced pressure to afford 4-(hydroxymethyl)piperidine.

Step 3: Synthesis of 4-(Methoxymethyl)piperidine

The hydroxyl group of 4-(hydroxymethyl)piperidine is converted to a methoxymethyl ether.

  • Reagents and Materials:

    • 4-(Hydroxymethyl)piperidine

    • Chloromethyl methyl ether (MOMCl)

    • N,N-Diisopropylethylamine (DIPEA)

    • Anhydrous dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate solution

    • Anhydrous sodium sulfate (Na2SO4)

  • Procedure:

    • To a solution of 4-(hydroxymethyl)piperidine in anhydrous dichloromethane, N,N-diisopropylethylamine is added, and the mixture is cooled to 0 °C.

    • Chloromethyl methyl ether is added dropwise to the stirred solution.[1]

    • The reaction mixture is allowed to warm to room temperature and stirred overnight.

    • The reaction is quenched by the addition of a saturated aqueous sodium bicarbonate solution.

    • The layers are separated, and the aqueous layer is extracted with dichloromethane.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to yield 4-(methoxymethyl)piperidine.

Step 4: Synthesis of this compound

The free base is converted to its hydrochloride salt.

  • Reagents and Materials:

    • 4-(Methoxymethyl)piperidine

    • Anhydrous diethyl ether (Et2O) or ethyl acetate (EtOAc)

    • Hydrogen chloride solution (e.g., 2 M in diethyl ether)

  • Procedure:

    • 4-(Methoxymethyl)piperidine is dissolved in anhydrous diethyl ether or ethyl acetate.

    • The solution is cooled in an ice bath, and a solution of hydrogen chloride in diethyl ether is added dropwise with stirring.

    • A precipitate will form. The mixture is stirred for a short period to ensure complete precipitation.

    • The solid is collected by filtration, washed with cold anhydrous diethyl ether, and dried under vacuum to yield this compound.[7]

Characterization

The synthesized compound and its intermediates should be thoroughly characterized using a variety of analytical techniques to confirm their identity, purity, and structure.

Physicochemical Properties
PropertyValueReference(s)
Molecular Formula C7H16ClNO[8]
Molecular Weight 165.66 g/mol [8]
Appearance White to off-white solid[9]
Melting Point 150 °C[8]
CAS Number 916317-00-5[8]
Spectroscopic Data
  • ¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the piperidine ring protons, the methylene protons adjacent to the ether oxygen, the methoxy protons, and the N-H proton (which may be broad and exchangeable). The chemical shifts will be influenced by the protonation state of the piperidine nitrogen.

  • ¹³C NMR (Nuclear Magnetic Resonance): The carbon NMR spectrum should display distinct signals for the different carbon atoms in the molecule, including the carbons of the piperidine ring, the methylene carbon of the methoxymethyl group, and the methoxy carbon.

  • IR (Infrared) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for N-H stretching (as an ammonium salt), C-H stretching (aliphatic), C-O-C stretching (ether), and C-N stretching.

  • MS (Mass Spectrometry): The mass spectrum of the free base, 4-(methoxymethyl)piperidine, would show a molecular ion peak corresponding to its molecular weight (129.20 g/mol ).[1] The fragmentation pattern would be characteristic of the piperidine ring and the methoxymethyl substituent.

Experimental Workflow and Logic

The characterization workflow for this compound follows a logical progression from initial purity assessment to detailed structural elucidation.

Characterization_Workflow Start Synthesized 4-(Methoxymethyl)piperidine Hydrochloride TLC_Purity TLC/LC-MS for Purity Assessment Start->TLC_Purity MP Melting Point Determination TLC_Purity->MP IR IR Spectroscopy (Functional Groups) MP->IR NMR NMR Spectroscopy (¹H, ¹³C, 2D) (Structural Elucidation) IR->NMR MS Mass Spectrometry (Molecular Weight and Fragmentation) NMR->MS Final Confirmed Structure and Purity MS->Final

Figure 2: General workflow for the characterization of this compound.

Conclusion

This technical guide has outlined a robust and feasible synthetic pathway for the preparation of this compound, a key building block for the synthesis of novel chemical entities with potential therapeutic applications. The provided experimental protocols, though compiled from analogous transformations, offer a solid foundation for the practical synthesis in a laboratory setting. The characterization section highlights the necessary analytical techniques to ensure the quality and structural integrity of the final product. While specific spectral data for the title compound is not widely published, this guide provides the expected analytical characteristics to aid researchers in its identification and verification. This document serves as a valuable resource for chemists in the pharmaceutical and related industries, facilitating the exploration of new chemical space around the versatile piperidine scaffold.

References

Spectroscopic Analysis of 4-(Methoxymethyl)piperidine Hydrochloride: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

4-(Methoxymethyl)piperidine Hydrochloride is a substituted piperidine derivative of interest in pharmaceutical research and drug development. A thorough understanding of its molecular structure and purity is paramount for its application. Nuclear Magnetic Resonance (NMR) spectroscopy is a principal analytical technique for the structural elucidation and characterization of such organic molecules. This technical guide outlines the expected spectroscopic profile of this compound, details the standard experimental protocols for its analysis, and provides a framework for the interpretation of its NMR spectra. Due to the limited availability of public experimental NMR data for this specific compound, this guide also incorporates predicted data and analysis of structurally related compounds to provide a comprehensive analytical overview.

Chemical Structure and Expected NMR Signals

The chemical structure of this compound is presented below. The molecule consists of a piperidine ring substituted at the 4-position with a methoxymethyl group. The piperidine nitrogen is protonated, forming a hydrochloride salt.

Figure 1. Chemical structure of this compound.

Based on this structure, the following signals are anticipated in the ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show distinct signals for the protons on the piperidine ring, the methoxymethyl substituent, and the amine protons. The hydrochloride salt form will influence the chemical shifts of protons alpha to the nitrogen.

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegrationCoupling Constants (J, Hz)
NH ₂⁺9.0 - 10.0Broad Singlet2H-
CH ₂-O3.3 - 3.5Doublet2H~6-7
O-CH3.2 - 3.4Singlet3H-
Piperidine CH (axial, C2, C6)3.2 - 3.4Multiplet2H
Piperidine CH (equatorial, C2, C6)2.8 - 3.0Multiplet2H
Piperidine CH (C4)1.8 - 2.0Multiplet1H
Piperidine CH ₂ (axial, C3, C5)1.8 - 2.0Multiplet2H
Piperidine CH ₂ (equatorial, C3, C5)1.4 - 1.6Multiplet2H

Table 1. Predicted ¹H NMR data for this compound.

Predicted ¹³C NMR Data

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

CarbonPredicted Chemical Shift (ppm)
C H₂-O75 - 78
O-C H₃58 - 60
Piperidine C H₂ (C2, C6)45 - 48
Piperidine C H (C4)38 - 41
Piperidine C H₂ (C3, C5)28 - 31

Table 2. Predicted ¹³C NMR data for this compound.

Experimental Protocols

Standard NMR spectroscopic techniques are employed for the analysis of this compound.

Sample Preparation

A sample of 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent, typically Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD), due to the compound's salt nature. D₂O is often preferred for hydrochloride salts to allow for the exchange of the acidic N-H protons. A small amount of a reference standard, such as Trimethylsilylpropanoic acid (TSP) or Tetramethylsilane (TMS), may be added for accurate chemical shift calibration.

NMR Data Acquisition

NMR spectra are typically acquired on a 300, 400, or 500 MHz spectrometer.

  • ¹H NMR: A standard proton experiment is performed. Key parameters include a spectral width of approximately 12-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans), and a relaxation delay of 1-5 seconds.

  • ¹³C NMR: A proton-decoupled carbon experiment is standard. A wider spectral width (e.g., 0-100 ppm) is used. Due to the lower natural abundance of ¹³C and its longer relaxation times, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay are often required.

  • 2D NMR (COSY, HSQC): To aid in the definitive assignment of proton and carbon signals, two-dimensional NMR experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) can be performed. COSY reveals proton-proton coupling networks, while HSQC correlates directly bonded proton and carbon atoms.

Logical Workflow for Spectroscopic Analysis

The process of analyzing the NMR spectra of this compound follows a logical progression.

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis and Interpretation dissolve Dissolve in Deuterated Solvent add_ref Add Internal Reference dissolve->add_ref H1_NMR Acquire ¹H NMR add_ref->H1_NMR C13_NMR Acquire ¹³C NMR H1_NMR->C13_NMR TwoD_NMR Acquire 2D NMR (COSY, HSQC) C13_NMR->TwoD_NMR process Process Spectra (FT, Phasing, Baseline Correction) TwoD_NMR->process assign Assign Signals TwoD_NMR->assign integrate Integrate ¹H Signals process->integrate integrate->assign structure Confirm Structure assign->structure

Figure 2. Workflow for the NMR spectroscopic analysis of this compound.

Conclusion

The spectroscopic analysis of this compound by NMR is a critical step in its characterization for research and development purposes. While publicly available experimental data is scarce, a combination of predicted spectral data, analysis of related structures, and standard experimental protocols provides a robust framework for its structural elucidation. The expected ¹H and ¹³C NMR spectra will feature characteristic signals for the piperidine ring and the methoxymethyl substituent, with the chemical shifts of the protons and carbons adjacent to the nitrogen being influenced by its protonation state. Following the detailed experimental protocols and logical workflow presented in this guide will enable researchers to confidently identify and verify the structure and purity of this compound.

An In-depth Technical Guide to 4-(Methoxymethyl)piperidine Hydrochloride (CAS 916317-00-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(Methoxymethyl)piperidine Hydrochloride (CAS 916317-00-5), a key heterocyclic building block in modern medicinal chemistry. This document collates available physicochemical data, outlines a plausible synthetic pathway, discusses its significant applications in drug discovery, and presents relevant safety information. Due to the limited availability of direct experimental data in public domains, this guide also provides theoretical and comparative data to offer a well-rounded profile of the compound.

Introduction

This compound is a substituted piperidine derivative that has garnered interest as a versatile intermediate in the synthesis of complex organic molecules, particularly active pharmaceutical ingredients (APIs). The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs due to its favorable pharmacokinetic properties. The introduction of a methoxymethyl group at the 4-position offers a unique combination of polarity and lipophilicity, which can be exploited to fine-tune the properties of a final drug candidate. This guide aims to consolidate the current knowledge on this compound to support its application in research and development.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference(s)
CAS Number 916317-00-5[1][2]
Molecular Formula C₇H₁₆ClNO[1][2]
Molecular Weight 165.66 g/mol [1][2]
Appearance White to off-white solidInferred from supplier data
Melting Point 148-152 °CInferred from supplier data
Boiling Point Data not available
Solubility As a hydrochloride salt, it is expected to be soluble in water and lower alcohols like methanol and ethanol. Insoluble in non-polar organic solvents. Quantitative data is not readily available.[3]
pKa Data not available. The piperidinium proton is expected to have a pKa in the range of 9-11.Inferred from piperidine chemistry

Synthesis and Manufacturing

A detailed, publicly available experimental protocol for the direct synthesis of this compound is scarce. However, a plausible and commonly employed synthetic route can be conceptualized in a two-step process starting from the commercially available 4-(Hydroxymethyl)piperidine.

Step 1: Synthesis of 4-(Hydroxymethyl)piperidine

A common method for the synthesis of 4-(Hydroxymethyl)piperidine is the reduction of a 4-piperidinecarboxylate derivative.

  • Experimental Protocol:

    • To a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) at 0 °C, a solution of ethyl 4-piperidinecarboxylate in THF is added dropwise.

    • The reaction mixture is then allowed to warm to room temperature and stirred overnight.

    • The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution.

    • The resulting solids are filtered off, and the filtrate is concentrated under reduced pressure to yield 4-(Hydroxymethyl)piperidine.[4]

Step 2: O-Methylation to 4-(Methoxymethyl)piperidine and Salt Formation

The hydroxyl group of 4-(Hydroxymethyl)piperidine can be methylated to form the desired methoxymethyl group.

  • Experimental Protocol:

    • 4-(Hydroxymethyl)piperidine is dissolved in a suitable aprotic solvent, such as THF or DMF.

    • A strong base, such as sodium hydride (NaH), is added portion-wise at 0 °C to deprotonate the hydroxyl group.

    • A methylating agent, typically methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), is then added, and the reaction is stirred at room temperature until completion.

    • The reaction is quenched with water, and the product is extracted with an organic solvent.

    • The organic layers are combined, dried, and concentrated to give the free base of 4-(Methoxymethyl)piperidine.

    • The hydrochloride salt is then prepared by dissolving the free base in a suitable solvent (e.g., diethyl ether or ethyl acetate) and treating it with a solution of hydrogen chloride (HCl) in the same or a miscible solvent. The resulting precipitate is collected by filtration and dried to afford this compound.

Below is a Graphviz diagram illustrating this proposed synthetic workflow.

G cluster_0 Step 1: Reduction cluster_1 Step 2: Methylation & Salt Formation Ethyl 4-piperidinecarboxylate Ethyl 4-piperidinecarboxylate 4-(Hydroxymethyl)piperidine 4-(Hydroxymethyl)piperidine Ethyl 4-piperidinecarboxylate->4-(Hydroxymethyl)piperidine 1. LiAlH4, THF 2. Quench 4-(Methoxymethyl)piperidine (free base) 4-(Methoxymethyl)piperidine (free base) 4-(Hydroxymethyl)piperidine->4-(Methoxymethyl)piperidine (free base) 1. NaH, THF 2. CH3I This compound This compound 4-(Methoxymethyl)piperidine (free base)->this compound HCl

Caption: Proposed synthetic workflow for this compound.

Spectroscopic Data

While publicly accessible, detailed spectroscopic data for this compound is limited, the expected spectral characteristics can be inferred from its structure.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show signals for the methoxy group (a singlet around 3.3 ppm), the methylene group protons adjacent to the ether oxygen (a doublet around 3.2 ppm), the piperidine ring protons (a complex series of multiplets between 1.2 and 3.5 ppm), and a broad singlet for the N-H proton (which may be solvent dependent).

  • ¹³C NMR: The carbon NMR spectrum should exhibit a signal for the methoxy carbon (around 59 ppm), the methylene carbon of the methoxymethyl group (around 75 ppm), and distinct signals for the carbons of the piperidine ring (in the range of 25-50 ppm).

4.2. Infrared (IR) Spectroscopy

The IR spectrum is expected to display characteristic C-H stretching vibrations for the alkyl groups (around 2850-3000 cm⁻¹), a prominent C-O stretching band for the ether linkage (around 1100 cm⁻¹), and broad N-H stretching bands for the secondary ammonium salt (in the region of 2400-3200 cm⁻¹).

4.3. Mass Spectrometry (MS)

Upon electron ionization, the molecule would likely exhibit a molecular ion peak corresponding to the free base (m/z = 129.20). Common fragmentation patterns would involve the loss of the methoxymethyl group or cleavage of the piperidine ring.

Applications in Drug Development

This compound serves as a crucial building block in the synthesis of several pharmaceutical compounds. Its most notable application is in the preparation of potent opioid analgesics.

5.1. Synthesis of Sufentanil Analogs

The methoxymethyl group at the 4-position of the piperidine ring is a key structural feature of the potent synthetic opioid, Sufentanil, and its analogs.[5] The synthesis of these molecules often involves the N-alkylation of a 4-substituted piperidine derivative. The use of 4-(Methoxymethyl)piperidine as a starting material or a key intermediate allows for the introduction of this critical pharmacophore.

The general synthetic approach is depicted in the workflow diagram below.

G 4-(Methoxymethyl)piperidine 4-(Methoxymethyl)piperidine N-acylated intermediate N-acylated intermediate 4-(Methoxymethyl)piperidine->N-acylated intermediate Acylation Sufentanil Analog Sufentanil Analog N-acylated intermediate->Sufentanil Analog N-alkylation

Caption: General workflow for the synthesis of Sufentanil analogs.

Safety and Handling

This compound should be handled with care in a laboratory setting, following standard safety protocols.

6.1. Hazard Identification

Based on available safety data sheets, the compound is associated with the following hazards:

  • H315: Causes skin irritation.[6]

  • H319: Causes serious eye irritation.[6]

  • H335: May cause respiratory irritation.[6]

6.2. Precautionary Measures

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is recommended to handle this compound in a well-ventilated fume hood and to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex molecules, particularly in the field of drug discovery. While detailed experimental and spectroscopic data are not widely available in the public domain, this guide provides a comprehensive overview based on existing information and chemical principles. Its key role in the synthesis of potent analgesics underscores its importance for researchers and scientists in medicinal chemistry and process development. Further detailed characterization of this compound would be beneficial to the scientific community.

References

The Unseen Hand at the Receptor: A Technical Guide to the Mechanism of Action of 4-(Methoxymethyl)piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[CITY, State] – [Date] – In the intricate world of drug discovery, the piperidine scaffold stands as a cornerstone of medicinal chemistry. Among its myriad variations, 4-(methoxymethyl)piperidine derivatives have emerged as a versatile class of compounds with significant therapeutic potential. This technical guide offers an in-depth exploration of the core mechanisms of action for these derivatives, providing researchers, scientists, and drug development professionals with a comprehensive resource to inform future research and development.

The 4-(methoxymethyl)piperidine core, a seemingly simple structural motif, imparts unique physicochemical properties to molecules, influencing their interaction with a range of biological targets. This guide will delve into the key pharmacological classes where these derivatives have shown promise, including their roles as C-C Chemokine Receptor 2 (CCR2) antagonists, opioid receptor modulators, and dopamine D4 receptor antagonists.

C-C Chemokine Receptor 2 (CCR2) Antagonism: Disrupting the Inflammatory Cascade

Derivatives of 4-(methoxymethyl)piperidine have been investigated as potent antagonists of the C-C Chemokine Receptor 2 (CCR2). CCR2 and its primary ligand, CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1), are key players in the inflammatory response, mediating the recruitment of monocytes and macrophages to sites of inflammation.[1][2] By blocking the interaction between CCL2 and CCR2, these piperidine derivatives can effectively dampen the inflammatory cascade, offering a promising therapeutic strategy for a host of inflammatory and autoimmune diseases.[2][3]

The mechanism of action for these antagonists primarily involves competitive binding to the CCR2 receptor, preventing the conformational changes necessary for G-protein coupling and downstream signaling. This blockade inhibits the chemotactic response of immune cells, thereby reducing their infiltration into inflamed tissues.[1]

Quantitative Data: CCR2 Antagonist Activity
Compound ClassTargetAssay TypeKey ParameterValue
4-Aminopiperidine DerivativesHuman CCR2bRadioligand BindingIC50180 nM[4]
4-Aminopiperidine DerivativesHuman CCR2Chemotaxis AssayIC5024 nM[4]
Experimental Protocols

1. CCR2 Radioligand Binding Assay:

This assay quantifies the affinity of a test compound for the CCR2 receptor by measuring its ability to displace a radiolabeled ligand.

  • Cell Lines: HEK293 or CHO cells stably expressing the human CCR2 receptor.

  • Radioligand: [¹²⁵I]-CCL2.

  • Procedure:

    • Cell membranes expressing CCR2 are incubated with a fixed concentration of [¹²⁵I]-CCL2 and varying concentrations of the 4-(methoxymethyl)piperidine derivative.

    • The reaction is allowed to reach equilibrium.

    • Bound and free radioligand are separated via rapid filtration through glass fiber filters.

    • The radioactivity retained on the filters is quantified using a scintillation counter.

    • The IC50 value (the concentration of the derivative that displaces 50% of the radioligand) is determined and used to calculate the binding affinity (Ki).[4]

2. Chemotaxis Assay:

This functional assay assesses the ability of a compound to inhibit the migration of CCR2-expressing cells towards a CCL2 gradient.

  • Cell Lines: THP-1 cells (a human monocytic cell line) or primary human monocytes.

  • Chemoattractant: Recombinant human CCL2.

  • Procedure:

    • A multi-well plate with a porous membrane insert (e.g., a Transwell® system) is used.

    • The lower chamber contains CCL2, while the upper chamber contains the CCR2-expressing cells pre-incubated with the 4-(methoxymethyl)piperidine derivative.

    • The plate is incubated to allow cell migration through the membrane.

    • The number of migrated cells in the lower chamber is quantified.

    • The IC50 value for the inhibition of chemotaxis is determined.[1]

Signaling Pathway and Experimental Workflow

CCR2_Signaling cluster_membrane Cell Membrane CCR2 CCR2 Receptor G_protein Gi/o Protein CCR2->G_protein Activates Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) G_protein->Downstream Initiates CCL2 CCL2 (MCP-1) CCL2->CCR2 Binds Derivative 4-(Methoxymethyl)piperidine Derivative (Antagonist) Derivative->CCR2 Blocks Chemotaxis Chemotaxis (Cell Migration) Downstream->Chemotaxis Leads to

CCR2 Antagonist Mechanism of Action

Experimental_Workflow_CCR2 start Synthesize 4-(Methoxymethyl)piperidine Derivative binding_assay Radioligand Binding Assay (Determine Ki) start->binding_assay functional_assay Chemotaxis Assay (Determine IC50) start->functional_assay sar_analysis Structure-Activity Relationship (SAR) Analysis binding_assay->sar_analysis functional_assay->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

Workflow for CCR2 Antagonist Evaluation

Opioid Receptor Modulation: A Legacy of Analgesia

The piperidine ring is a classic pharmacophore in opioid chemistry, and the inclusion of a 4-methoxymethyl group has been a key feature in the development of potent analgesics. The synthetic opioid sufentanil, which is structurally a 4-(methoxymethyl)piperidine derivative, is a powerful µ-opioid receptor agonist, estimated to be 500 to 1,000 times more potent than morphine.[5]

The primary mechanism of action for these opioid agonists is their binding to and activation of µ-opioid receptors, which are G-protein coupled receptors located in the central and peripheral nervous systems.[6] This activation triggers a cascade of intracellular events, including the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP).[7] Furthermore, activation of µ-opioid receptors leads to the closure of N-type voltage-gated calcium channels and the opening of calcium-dependent inwardly rectifying potassium channels.[7] The cumulative effect of these actions is a hyperpolarization of the neuronal membrane, reducing neuronal excitability and inhibiting the release of nociceptive neurotransmitters such as substance P and glutamate.[6][7]

Quantitative Data: Opioid Receptor Agonist Activity
CompoundTargetAssay TypeKey ParameterValue
Sufentanilµ-Opioid ReceptorFunctional AssaysRelative Potency500-1000x Morphine[5]
Fentanyl Analogsµ-Opioid ReceptorGTPγS Binding AssayEC50Varies with substitution
Experimental Protocols

1. Opioid Receptor Radioligand Binding Assay:

This assay determines the binding affinity of a test compound for the µ-opioid receptor.

  • Receptor Source: Cell membranes from CHO or HEK293 cells stably expressing the human µ-opioid receptor.

  • Radioligand: [³H]-DAMGO (a selective µ-opioid receptor agonist).

  • Procedure: Similar to the CCR2 binding assay, this competitive binding assay measures the displacement of the radioligand by the test compound to determine the Ki value.[8][9]

2. cAMP Inhibition Assay:

This functional assay measures the ability of an agonist to inhibit adenylyl cyclase activity.

  • Cell Lines: HEK293 or CHO cells stably expressing the µ-opioid receptor.

  • Procedure:

    • Cells are pre-treated with the 4-(methoxymethyl)piperidine derivative.

    • Adenylyl cyclase is stimulated with forskolin.

    • The intracellular cAMP levels are measured using various commercially available kits (e.g., HTRF, ELISA).

    • The EC50 value for the inhibition of cAMP production is determined.[8]

3. β-Arrestin Recruitment Assay:

This assay assesses the recruitment of β-arrestin to the activated µ-opioid receptor, which is involved in receptor desensitization and internalization.

  • Assay Principle: Utilizes enzyme-fragment complementation (e.g., PathHunter® assay) or bioluminescence resonance energy transfer (BRET).

  • Procedure:

    • Engineered cells co-expressing the µ-opioid receptor fused to one enzyme fragment and β-arrestin fused to the complementary fragment are used.

    • Upon agonist stimulation, receptor-β-arrestin interaction brings the enzyme fragments into proximity, generating a detectable signal (e.g., chemiluminescence).

    • The EC50 for β-arrestin recruitment is determined.[8]

Signaling Pathway and Experimental Workflow

Opioid_Signaling cluster_membrane Neuronal Membrane Mu_Receptor µ-Opioid Receptor G_protein Gi/o Protein Mu_Receptor->G_protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibits Ca_Channel Ca²⁺ Channel G_protein->Ca_Channel Inhibits K_Channel K⁺ Channel G_protein->K_Channel Activates cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Hyperpolarization Hyperpolarization K_Channel->Hyperpolarization Opioid_Agonist 4-(Methoxymethyl)piperidine Derivative (Agonist) Opioid_Agonist->Mu_Receptor Binds & Activates Neurotransmitter_Release ↓ Neurotransmitter Release Hyperpolarization->Neurotransmitter_Release

µ-Opioid Receptor Agonist Mechanism

Experimental_Workflow_Opioid start Synthesize 4-(Methoxymethyl)piperidine Derivative binding_assay Radioligand Binding Assay (Determine Ki) start->binding_assay cAMP_assay cAMP Inhibition Assay (Determine EC50) start->cAMP_assay beta_arrestin_assay β-Arrestin Recruitment Assay (Assess Bias) start->beta_arrestin_assay sar_analysis Structure-Activity Relationship (SAR) Analysis binding_assay->sar_analysis cAMP_assay->sar_analysis beta_arrestin_assay->sar_analysis in_vivo_studies In Vivo Analgesia Models sar_analysis->in_vivo_studies

Workflow for Opioid Agonist Evaluation

Dopamine D4 Receptor Antagonism: Targeting Neurological and Psychiatric Disorders

The versatility of the 4-(methoxymethyl)piperidine scaffold extends to the central nervous system, with derivatives showing promise as antagonists of the dopamine D4 receptor. The D4 receptor, a member of the D2-like family of dopamine receptors, is implicated in the pathophysiology of several neuropsychiatric disorders, including schizophrenia and ADHD.[10][11]

Dopamine D4 receptors are coupled to the Gi/o signaling pathway.[10] Antagonism of this receptor by 4-(methoxymethyl)piperidine derivatives blocks the binding of endogenous dopamine, thereby preventing the inhibition of adenylyl cyclase and the subsequent decrease in intracellular cAMP levels.[10][12] This modulation of dopaminergic signaling in specific brain regions is the basis for their therapeutic potential.

Quantitative Data: Dopamine D4 Receptor Antagonist Activity
Compound ClassTargetAssay TypeKey ParameterValue
4,4-Difluoro-3-(phenoxymethyl)piperidine DerivativesHuman Dopamine D4Radioligand BindingKi0.3 nM - 320 nM[13][14]
Piperidine-based LigandsHuman Dopamine D4Radioligand BindingpKi8.82[11]
Experimental Protocols

1. Dopamine D4 Receptor Radioligand Binding Assay:

This assay is used to determine the binding affinity of a test compound for the D4 receptor.

  • Cell Lines: HEK293 cells stably expressing the human dopamine D4 receptor.

  • Radioligand: [³H]-Spiperone or [³H]-N-methylspiperone.

  • Procedure: A competitive binding assay is performed to determine the Ki of the test compound by measuring its ability to displace the radioligand.[14][15]

2. Functional cAMP Assay:

This assay measures the ability of a D4 antagonist to block the dopamine-induced inhibition of cAMP production.

  • Cell Lines: CHO or HEK293 cells stably expressing the human dopamine D4 receptor.

  • Procedure:

    • Cells are incubated with the 4-(methoxymethyl)piperidine derivative.

    • The cells are then stimulated with a D4 receptor agonist (e.g., dopamine or a selective agonist) in the presence of forskolin.

    • The intracellular cAMP levels are measured.

    • The ability of the antagonist to reverse the agonist-induced decrease in cAMP is quantified to determine its potency (IC50 or Kb).[10][16]

Signaling Pathway and Experimental Workflow

D4_Signaling cluster_membrane Neuronal Membrane D4_Receptor Dopamine D4 Receptor G_protein Gi/o Protein D4_Receptor->G_protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibits cAMP cAMP Production Adenylyl_Cyclase->cAMP Dopamine Dopamine Dopamine->D4_Receptor Binds Derivative 4-(Methoxymethyl)piperidine Derivative (Antagonist) Derivative->D4_Receptor Blocks Neuronal_Activity Modulation of Neuronal Activity cAMP->Neuronal_Activity

Dopamine D4 Receptor Antagonist Mechanism

Experimental_Workflow_D4 start Synthesize 4-(Methoxymethyl)piperidine Derivative binding_assay Radioligand Binding Assay (Determine Ki) start->binding_assay functional_assay Functional cAMP Assay (Determine Potency) start->functional_assay selectivity_panel Receptor Selectivity Profiling binding_assay->selectivity_panel functional_assay->selectivity_panel in_vivo_models In Vivo Behavioral Models selectivity_panel->in_vivo_models

Workflow for D4 Antagonist Evaluation

Conclusion

The 4-(methoxymethyl)piperidine scaffold represents a privileged structure in modern drug discovery, enabling the development of potent and selective modulators of key biological targets. This technical guide has provided a comprehensive overview of the mechanism of action for derivatives targeting CCR2, opioid receptors, and dopamine D4 receptors. The detailed experimental protocols and signaling pathway diagrams offer a valuable resource for researchers in the field. As our understanding of the intricate roles of these receptors in disease continues to evolve, the rational design of novel 4-(methoxymethyl)piperidine derivatives holds immense promise for the development of next-generation therapeutics.

References

A Technical Guide to the Solubility and Stability of 4-(Methoxymethyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential physicochemical properties of 4-(Methoxymethyl)piperidine Hydrochloride, focusing on its solubility and stability. Understanding these parameters is critical for the successful development of new therapeutic agents, ensuring product quality, safety, and efficacy. While specific experimental data for this compound is not extensively published, this document outlines the standard methodologies and critical considerations for its characterization, in line with established pharmaceutical guidelines.

Introduction to this compound

This compound is a key intermediate in the synthesis of various organic compounds and has applications in pharmaceutical development, including as a building block for antiepileptic drugs and central nervous system depressants.[1] Its hydrochloride salt form is often utilized to enhance aqueous solubility and improve handling characteristics.[2][3]

Chemical and Physical Properties:

PropertyValueReference
CAS Number 916317-00-5[4]
Molecular Formula C7H16ClNO[4]
Molecular Weight 165.66 g/mol [4]
Appearance White to pale yellow crystals or crystalline powder[5]
Melting Point 150°C[1]

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. As a hydrochloride salt, this compound is anticipated to have good aqueous solubility.[2][3] A thorough understanding of its solubility in various media is essential for formulation development.

Experimental Protocol for Thermodynamic (Shake-Flask) Solubility Determination

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[6]

Methodology:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a series of vials containing different solvents (e.g., purified water, phosphate-buffered saline at various pH levels, ethanol, methanol).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Data Presentation:

The results should be summarized in a table as follows:

SolventTemperature (°C)Solubility (mg/mL)
Purified Water25
Purified Water37
pH 1.2 Buffer37
pH 4.5 Buffer37
pH 6.8 Buffer37
pH 7.4 Buffer37
Ethanol25
Methanol25

Experimental Workflow for Solubility Determination

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess 4-(Methoxymethyl)piperidine HCl B Add to vials with various solvents A->B C Agitate at constant temperature (24-48h) B->C D Centrifuge or filter to remove solid C->D E Analyze supernatant/ filtrate by HPLC D->E F Quantify concentration (mg/mL) E->F

Caption: Workflow for Thermodynamic Solubility Determination.

Stability Profile

Stability testing is crucial to ensure that a drug substance maintains its quality, safety, and efficacy throughout its shelf life.[7] These studies involve subjecting the compound to various environmental conditions to assess its degradation.[8][9]

Forced Degradation (Stress) Studies

Forced degradation studies are performed to identify potential degradation products and establish degradation pathways.[10] This helps in developing stability-indicating analytical methods.

Experimental Protocol:

  • Sample Preparation: Prepare solutions of this compound in appropriate solvents.

  • Stress Conditions: Expose the samples to the following conditions:

    • Acidic: 0.1 N HCl at 60°C for 24 hours

    • Basic: 0.1 N NaOH at 60°C for 24 hours

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours

    • Thermal: Solid state at 80°C for 48 hours

    • Photolytic: Expose the solid and solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method. Characterize any significant degradation products using techniques like Mass Spectrometry (MS).

Data Presentation:

Stress ConditionDurationAssay (%)Major Degradants (% Area)
0.1 N HCl, 60°C24 h
0.1 N NaOH, 60°C24 h
3% H₂O₂, RT24 h
80°C (Solid)48 h
Photolytic (Solid)As per ICH Q1B
Photolytic (Solution)As per ICH Q1B
Long-Term and Accelerated Stability Studies

These studies are conducted to determine the shelf life of the drug substance.[8][11] The compound should be stored in its proposed container closure system.

Experimental Protocol:

  • Batch Selection: Place at least three primary batches on the stability program.[11]

  • Storage Conditions:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

    • Intermediate (if applicable): 30°C ± 2°C / 65% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Testing Frequency:

    • Long-Term: 0, 3, 6, 9, 12, 18, 24, 36 months

    • Accelerated: 0, 3, 6 months

  • Tests to be Performed: Appearance, Assay, Purity (related substances), and any other critical quality attributes.

Data Presentation:

Accelerated Stability Data (40°C ± 2°C / 75% RH ± 5% RH)

TestSpecificationInitial3 Months6 Months
AppearanceWhite to pale yellow powder
Assay (%)98.0 - 102.0
Individual Impurity (%)NMT 0.2
Total Impurities (%)NMT 1.0

Logical Flow for Stability Assessment

G A Forced Degradation (Stress Studies) B Identify Degradation Pathways & Products A->B C Develop & Validate Stability-Indicating Method B->C D Long-Term & Accelerated Stability Studies C->D E Analyze Samples at Specified Time Points D->E F Determine Shelf Life & Storage Conditions E->F

Caption: Logical workflow for stability assessment of a drug substance.

Potential Degradation Pathways

While specific degradation pathways for this compound are not detailed in the public domain, compounds containing piperidine rings can undergo degradation through cleavage of the C-N bond.[12][13] This can lead to the formation of an intermediary amino acid, followed by deamination and oxidation.[12][13] The methoxymethyl group could potentially undergo hydrolysis under acidic or basic conditions to form the corresponding alcohol and formaldehyde.

Conclusion

This technical guide outlines the necessary experimental framework for a thorough investigation of the solubility and stability of this compound. While specific data is limited, the provided protocols, based on established pharmaceutical guidelines, offer a robust approach for researchers and drug development professionals to generate the critical data required for formulation development and regulatory submissions. A systematic evaluation of these properties will ensure the development of a safe, effective, and stable drug product.

References

An In-depth Technical Guide to the Synthesis of 4-(Methoxymethyl)piperidine from Pyridine Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for producing 4-(methoxymethyl)piperidine, a valuable building block in medicinal chemistry, starting from readily available pyridine precursors. The document details the core chemical transformations, presents quantitative data in structured tables, and includes detailed experimental protocols for key reactions. Visual diagrams of the synthetic workflows are provided to facilitate a clear understanding of the processes.

Introduction

4-(Methoxymethyl)piperidine is a key structural motif found in a variety of biologically active molecules and pharmaceutical agents.[1] Its synthesis is of significant interest to the drug development community. Pyridine and its derivatives offer an accessible and versatile starting point for the construction of the piperidine ring system. The primary challenge in this synthesis is the controlled reduction of the aromatic pyridine ring, followed by the introduction or modification of the C4-substituent to yield the desired methoxymethyl group. This guide outlines two primary synthetic strategies from pyridine precursors.

Synthetic Strategies

Two main retrosynthetic approaches for the synthesis of 4-(methoxymethyl)piperidine from pyridine precursors have been identified:

  • Strategy A: Reduction of a Pre-functionalized Pyridine. This approach involves the initial synthesis of a pyridine derivative already containing the methoxymethyl or a related precursor group at the 4-position, followed by the reduction of the pyridine ring.

  • Strategy B: Reduction of a Pyridine Carboxylate Followed by Functional Group Interconversion. This strategy begins with the reduction of a pyridine-4-carboxylate derivative to 4-piperidinemethanol, which is then subsequently O-methylated.

Strategy A: Reduction of a Pre-functionalized Pyridine

This strategy focuses on preparing 4-(dimethoxymethyl)pyridine from 4-pyridinecarboxaldehyde, followed by catalytic hydrogenation to yield the target piperidine derivative. This method offers a direct route with high yields and purity.[2]

Logical Workflow for Strategy A

Strategy A Workflow Pyridine4Carboxaldehyde 4-Pyridinecarboxaldehyde DimethoxymethylPyridine 4-(Dimethoxymethyl)pyridine Pyridine4Carboxaldehyde->DimethoxymethylPyridine Methylating Agent, Catalyst TargetProduct 4-(Dimethoxymethyl)piperidine DimethoxymethylPyridine->TargetProduct H₂, Noble Metal Catalyst

Caption: Synthetic workflow for Strategy A.

Experimental Protocols for Strategy A

Step 1: Synthesis of 4-(Dimethoxymethyl)pyridine [2]

  • Materials:

    • 4-Pyridinecarboxaldehyde (100g)

    • Trimethyl orthoformate (198.2g, molar ratio 1:2)

    • p-Toluenesulfonic acid (0.5g)

  • Procedure:

    • To a three-necked flask, add 4-pyridinecarboxaldehyde and trimethyl orthoformate.

    • Slowly add p-toluenesulfonic acid with stirring.

    • Allow the reaction to proceed at 30°C for 12 hours.

    • Upon completion, 140.8g of 4-(dimethoxymethyl)pyridine is obtained.

Step 2: Synthesis of 4-(Dimethoxymethyl)piperidine [2]

  • Materials:

    • 4-(Dimethoxymethyl)pyridine (from Step 1)

    • Organic solvent (e.g., methanol)

    • Noble metal supported catalyst (e.g., Pd/C, Pt/C)

    • Nitrogen gas

    • Hydrogen gas

  • Procedure:

    • Dissolve the 4-(dimethoxymethyl)pyridine in an organic solvent.

    • Add the noble metal supported catalyst.

    • Replace the atmosphere with nitrogen, then with hydrogen.

    • Conduct the reaction under a hydrogen pressure of 2-4 MPa at a temperature of 40-100°C for 2-12 hours.

    • After cooling to room temperature, filter the catalyst.

    • The filtrate is distilled under reduced pressure to yield the final product, 4-(dimethoxymethyl)piperidine.

Quantitative Data for Strategy A
ParameterValueReference
Raw Material Conversion Rate≥ 99.5%[2]
Final Yield≥ 96%[2]
Product Purity≥ 99%[2]

Strategy B: Reduction of a Pyridine Carboxylate Followed by Functional Group Interconversion

This alternative pathway involves the reduction of an ester or carboxylic acid derivative of pyridine at the 4-position to form 4-piperidinemethanol. This intermediate is then O-methylated to produce the final product. While this route involves an additional step, it utilizes common and powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄).

Logical Workflow for Strategy B

Strategy B Workflow PyridineDerivative Ethyl 4-pyridinecarboxylate or 4-Carboxypyridine Piperidinemethanol 4-Piperidinemethanol PyridineDerivative->Piperidinemethanol LiAlH₄, THF TargetProduct 4-(Methoxymethyl)piperidine Piperidinemethanol->TargetProduct Methylating Agent (e.g., MeI, DMS), Base

Caption: Synthetic workflow for Strategy B.

Experimental Protocols for Strategy B

Step 1: Synthesis of 4-Piperidinemethanol from Ethyl 4-pyridinecarboxylate [3][4]

  • Materials:

    • Ethyl 4-pyridinecarboxylate (18.13 g, 0.120 mol)

    • Lithium Aluminum Hydride (LiAlH₄) (10.10 g, 0.266 mol)

    • Tetrahydrofuran (THF), anhydrous (450 mL total)

    • Water

    • 15% NaOH solution

  • Procedure:

    • Suspend LiAlH₄ in 150 mL of anhydrous THF in a flask and cool to 0°C.

    • Slowly add a solution of ethyl 4-pyridinecarboxylate in 300 mL of anhydrous THF.

    • Stir the reaction mixture overnight at room temperature.

    • Cool the mixture in an ice bath and slowly add a mixture of 14 mL of water and 28 mL of THF.

    • Subsequently, add a mixture of 14 mL of 15% NaOH solution and 37 mL of water.

    • Stir at room temperature for 30 minutes.

    • Filter the resulting precipitate and concentrate the filtrate to obtain 4-piperidinemethanol.

Step 2: O-Methylation of 4-Piperidinemethanol (General Procedure)

  • Materials:

    • 4-Piperidinemethanol

    • A strong base (e.g., Sodium Hydride)

    • A methylating agent (e.g., Methyl Iodide or Dimethyl Sulfate)

    • Anhydrous aprotic solvent (e.g., THF, DMF)

  • Procedure (Illustrative - Williamson Ether Synthesis):

    • Dissolve 4-piperidinemethanol in the anhydrous solvent under an inert atmosphere.

    • Cool the solution in an ice bath and add the base portion-wise to form the alkoxide.

    • Allow the mixture to stir for a period to ensure complete deprotonation.

    • Add the methylating agent dropwise at 0°C.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC-MS).

    • Quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent, dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by distillation or column chromatography.

    Note: The nitrogen of the piperidine ring is also nucleophilic and may compete in the methylation reaction. N-protection (e.g., with a Boc group) may be necessary prior to O-methylation, followed by deprotection.

Quantitative Data for Strategy B (Step 1)
PrecursorReducing AgentSolventYield of 4-PiperidinemethanolReference
Ethyl 4-pyridinecarboxylateLiAlH₄THF100% (quantitative)[3][4]
4-CarboxypyridineLiAlH₄THFNot explicitly quantified[3]
Ethyl piperidine-4-carboxylateLiAlH₄THF100% (quantitative)[3]
Conclusion

The synthesis of 4-(methoxymethyl)piperidine from pyridine precursors can be effectively achieved through two primary strategies. Strategy A, involving the reduction of a pre-formed 4-(dimethoxymethyl)pyridine, appears to be a more direct and high-yielding approach as per the cited patent literature. Strategy B, which proceeds through the formation of 4-piperidinemethanol followed by O-methylation, is also a viable route, leveraging a powerful and common reduction step. The choice of strategy may depend on the availability of starting materials, scalability requirements, and the desired purity of the final product. For drug development professionals, the high purity and yield of Strategy A make it a particularly attractive option for process development. Careful consideration of reaction conditions and potential side reactions, such as N-methylation in Strategy B, is crucial for successful synthesis.

References

Protecting Group Strategies for the Synthesis of 4-(Methoxymethyl)piperidine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of protecting group strategies for the synthesis of 4-(methoxymethyl)piperidine, a valuable building block in medicinal chemistry. The selection of an appropriate protecting group for the piperidine nitrogen is a critical consideration that influences the overall efficiency and success of the synthetic route. This document details the use of the two most common amine protecting groups, tert-Butoxycarbonyl (Boc) and Carboxybenzyl (Cbz), in the context of this specific synthesis. It includes a comparative analysis of these strategies, detailed experimental protocols, and logical workflows to guide the synthetic chemist.

Introduction to Protecting Group Strategies

In the multi-step synthesis of complex molecules like 4-(methoxymethyl)piperidine, the piperidine nitrogen's nucleophilicity and basicity often require it to be temporarily masked or "protected." This prevents unwanted side reactions during subsequent synthetic transformations, such as the O-methylation of the 4-hydroxymethyl group. An ideal protecting group should be easy to introduce in high yield, stable to the conditions of subsequent reactions, and readily removable under conditions that do not affect other functional groups in the molecule. The choice between different protecting groups is dictated by their chemical stability and the orthogonality of their deprotection methods.[1]

Synthetic Pathways to 4-(Methoxymethyl)piperidine

The most common and practical synthetic approach to 4-(methoxymethyl)piperidine commences with the commercially available 4-(hydroxymethyl)piperidine. This strategy involves a three-step sequence:

  • N-Protection: Protection of the piperidine nitrogen with a suitable group (e.g., Boc or Cbz).

  • O-Methylation: Conversion of the hydroxyl group to a methoxy group, typically via a Williamson ether synthesis.

  • N-Deprotection: Removal of the protecting group to yield the final product.

The following sections will detail the specifics of using either a Boc or Cbz protecting group in this synthetic sequence.

The N-Boc (tert-Butoxycarbonyl) Strategy

The Boc group is a widely used, acid-labile protecting group for amines. Its stability under basic and nucleophilic conditions, as well as during catalytic hydrogenation, makes it an excellent choice for this synthesis.[1]

N-Boc Protection of 4-(Hydroxymethyl)piperidine

The introduction of the Boc group is typically achieved by reacting 4-(hydroxymethyl)piperidine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

4-(Hydroxymethyl)piperidine 4-(Hydroxymethyl)piperidine N-Boc-4-(hydroxymethyl)piperidine N-Boc-4-(hydroxymethyl)piperidine 4-(Hydroxymethyl)piperidine->N-Boc-4-(hydroxymethyl)piperidine Boc₂O, Base (e.g., NaHCO₃, Et₃N) Solvent (e.g., THF, DCM)

Figure 1: N-Boc protection of 4-(hydroxymethyl)piperidine.

O-Methylation of N-Boc-4-(hydroxymethyl)piperidine

The hydroxyl group of N-Boc-4-(hydroxymethyl)piperidine can be converted to a methoxymethyl group via a Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), followed by reaction with a methylating agent like methyl iodide (MeI).

N-Boc-4-(hydroxymethyl)piperidine N-Boc-4-(hydroxymethyl)piperidine N-Boc-4-(methoxymethyl)piperidine N-Boc-4-(methoxymethyl)piperidine N-Boc-4-(hydroxymethyl)piperidine->N-Boc-4-(methoxymethyl)piperidine 1. NaH 2. MeI Solvent (e.g., THF, DMF) N-Boc-4-(methoxymethyl)piperidine N-Boc-4-(methoxymethyl)piperidine 4-(Methoxymethyl)piperidine 4-(Methoxymethyl)piperidine N-Boc-4-(methoxymethyl)piperidine->4-(Methoxymethyl)piperidine TFA, DCM or HCl in Dioxane 4-(Hydroxymethyl)piperidine 4-(Hydroxymethyl)piperidine N-Cbz-4-(hydroxymethyl)piperidine N-Cbz-4-(hydroxymethyl)piperidine 4-(Hydroxymethyl)piperidine->N-Cbz-4-(hydroxymethyl)piperidine Cbz-Cl, Base (e.g., NaHCO₃) Solvent (e.g., THF/H₂O) N-Cbz-4-(hydroxymethyl)piperidine N-Cbz-4-(hydroxymethyl)piperidine N-Cbz-4-(methoxymethyl)piperidine N-Cbz-4-(methoxymethyl)piperidine N-Cbz-4-(hydroxymethyl)piperidine->N-Cbz-4-(methoxymethyl)piperidine 1. NaH 2. MeI Solvent (e.g., THF, DMF) N-Cbz-4-(methoxymethyl)piperidine N-Cbz-4-(methoxymethyl)piperidine 4-(Methoxymethyl)piperidine 4-(Methoxymethyl)piperidine N-Cbz-4-(methoxymethyl)piperidine->4-(Methoxymethyl)piperidine H₂, Pd/C Solvent (e.g., MeOH, EtOH) start Start: Synthesis of 4-(methoxymethyl)piperidine check_reducible Does the molecule contain other reducible groups (e.g., alkenes, alkynes, nitro groups)? start->check_reducible check_acid_sensitive Are there any acid-sensitive functional groups in the molecule? check_reducible->check_acid_sensitive No use_boc Use N-Boc Strategy check_reducible->use_boc  Yes check_acid_sensitive->use_boc No use_cbz Use N-Cbz Strategy check_acid_sensitive->use_cbz  Yes check_acid_sensitive->use_cbz No consider_alternative Consider alternative protecting groups or synthetic route

References

Technical Guide: Purity and Assay of 4-(Methoxymethyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the analytical methodologies for determining the purity and assay of 4-(Methoxymethyl)piperidine Hydrochloride (CAS No. 916317-00-5). This compound is a key building block and intermediate in the synthesis of various pharmaceutical agents. Ensuring its purity and accurately determining its potency are critical steps in the drug development and manufacturing process.

Quantitative Data Summary

The purity of this compound can vary between suppliers and batches. The following table summarizes typical purity specifications and results obtained by various analytical techniques.

Analytical MethodPurity Specification/ResultSource/Compound Analogue
Assay (unspecified)≥97.5%Thermo Scientific Chemicals
Nuclear Magnetic Resonance (NMR)≥98%Chem-Impex (for 4-Methoxy-piperidine hydrochloride)
Gas Chromatography (GC)99.91%MedchemExpress (Certificate of Analysis for N-Boc-4-piperidinemethanol)

Analytical Methodologies and Experimental Protocols

The determination of purity and assay for this compound typically involves chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy are the most common methods employed.

Gas Chromatography (GC) for Purity Determination

Gas chromatography is a robust technique for assessing the purity of volatile and thermally stable compounds like 4-(Methoxymethyl)piperidine. The hydrochloride salt is typically analyzed as the free base after neutralization or by direct injection if it is sufficiently volatile and stable.

Experimental Protocol: Capillary GC with Flame Ionization Detector (FID)

This protocol is a representative method adapted for the analysis of 4-(Methoxymethyl)piperidine.

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID), a split/splitless injector, and a capillary column is used.

  • Sample Preparation:

    • Accurately weigh approximately 50 mg of this compound into a 10 mL volumetric flask.

    • Dissolve in and dilute to volume with methanol.

    • To analyze the free base, an aliquot of the sample solution can be treated with a suitable base (e.g., 1M NaOH) and extracted with a solvent like dichloromethane. The organic layer is then injected. Alternatively, for direct analysis of the salt, a polar solvent can be used.

  • Chromatographic Conditions:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 250°C.

    • Detector Temperature: 300°C.

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C, hold for 5 minutes.

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1.

  • Data Analysis: The purity is determined by the area percent method. The area of the main peak is divided by the total area of all peaks in the chromatogram.

High-Performance Liquid Chromatography (HPLC) for Assay and Impurity Profiling

Reversed-phase HPLC with UV detection is a versatile method for the assay and impurity profiling of this compound. Since the analyte lacks a strong chromophore, UV detection might be performed at low wavelengths (e.g., ~200-210 nm), or a derivatization step might be necessary for higher sensitivity.

Experimental Protocol: Reversed-Phase HPLC with UV Detection

This protocol outlines a general method that would require optimization and validation.

  • Instrumentation: An HPLC system with a quaternary or binary pump, a UV-Vis detector, an autosampler, and a column thermostat.

  • Sample and Standard Preparation:

    • Standard Solution: Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase to obtain a concentration of approximately 1 mg/mL.

    • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: A gradient mixture of Buffer A (0.1% Trifluoroacetic acid in water) and Buffer B (Acetonitrile).

      • Gradient: 5% B to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: The assay is calculated by comparing the peak area of the main analyte in the sample chromatogram to that of the reference standard. Impurities can be quantified relative to the main peak area.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity

¹H NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of this compound. It can also be used for a quantitative assay (qNMR) by integrating the signals of the analyte against a certified internal standard.

Experimental Protocol: ¹H NMR

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O, Methanol-d₄).

    • Add a known amount of an internal standard (e.g., maleic acid) for quantitative analysis.

  • Data Acquisition: Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Structural Confirmation: The chemical shifts, splitting patterns, and integrations of the proton signals are compared with the expected structure of this compound.

    • Purity Assessment: The presence of signals not attributable to the main compound or the solvent indicates impurities. The purity can be estimated by comparing the integration of impurity signals to that of the main compound.

Quality Control Workflow

The following diagram illustrates a typical workflow for the quality control of incoming this compound raw material in a drug development setting.

QC_Workflow start Sample Receipt and Quarantine sampling Representative Sampling start->sampling id_test Identification Tests (e.g., FTIR, Melting Point) sampling->id_test purity_assay Purity and Assay Analysis sampling->purity_assay other_tests Other Tests (e.g., Water Content, Residue on Ignition) sampling->other_tests data_review Data Review and Comparison to Specifications id_test->data_review gc GC Analysis (Organic Volatile Impurities) purity_assay->gc hplc HPLC Analysis (Assay, Non-volatile Impurities) purity_assay->hplc nmr NMR Analysis (Structural Confirmation, Purity) purity_assay->nmr gc->data_review hplc->data_review nmr->data_review other_tests->data_review disposition Disposition Decision data_review->disposition release Released for Manufacturing disposition->release Pass reject Rejected disposition->reject Fail

Caption: Quality Control Workflow for this compound.

Signaling Pathways and Logical Relationships

The analytical techniques described are interconnected in a logical sequence to provide a comprehensive quality assessment of this compound.

Analytical_Logic compound 4-(Methoxymethyl)piperidine Hydrochloride identity Identity Confirmation compound->identity purity Purity Assessment compound->purity assay Assay (Potency) compound->assay ftir FTIR identity->ftir nmr_id NMR (Structure) identity->nmr_id gc_purity GC (Volatile Impurities) purity->gc_purity hplc_purity HPLC (Related Substances) purity->hplc_purity nmr_purity NMR (Impurity Profile) purity->nmr_purity hplc_assay HPLC (vs. Standard) assay->hplc_assay qnmr_assay qNMR (vs. Standard) assay->qnmr_assay titration Titration (Acid-Base) assay->titration

Caption: Logical Flow of Analytical Characterization.

Biological Activity Screening of Novel Piperidine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

The piperidine scaffold is a privileged structural motif in medicinal chemistry, forming the core of a wide array of approved pharmaceuticals and biologically active molecules. Its conformational flexibility and ability to present substituents in distinct spatial orientations enable potent and selective interactions with diverse biological targets. This technical guide provides an in-depth overview of the core methodologies for the biological activity screening of novel piperidine derivatives, tailored for researchers, scientists, and drug development professionals. It includes a compilation of quantitative data, detailed experimental protocols, and visualizations of key experimental workflows and signaling pathways.

General Experimental Workflow

The biological screening of novel piperidine derivatives typically follows a hierarchical approach, starting with broad primary screens to identify "hits," followed by more detailed secondary and in vivo assays to validate and characterize the lead compounds.

G cluster_0 Screening Cascade Compound_Synthesis Synthesis of Novel Piperidine Derivatives Primary_Screening Primary Screening (e.g., Cytotoxicity, Antimicrobial) Compound_Synthesis->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Secondary_Screening Secondary Screening (e.g., Target-based assays, Mechanism of Action) Hit_Identification->Secondary_Screening Lead_Optimization Lead Optimization Secondary_Screening->Lead_Optimization In_Vivo_Testing In Vivo Efficacy and Toxicity Studies Lead_Optimization->In_Vivo_Testing

A general workflow for the biological screening of novel piperidine compounds.

Anticancer Activity

Piperidine derivatives have demonstrated significant potential as anticancer agents by targeting a variety of molecular mechanisms, including the inhibition of crucial enzymes and the modulation of key signaling pathways.

Data Presentation: Anticancer Activity of Piperidine Derivatives

The in vitro cytotoxic activity of various piperidine derivatives against a range of human cancer cell lines is summarized below. The half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) values provide a quantitative measure of their potency.

DerivativeCancer Cell LineCell TypeIC50 / GI50 (µM)Reference
Compound 22 U251Glioma58.2 (µg·mL⁻¹)[1]
NCI/ADR-RESMultiple drug-resistant ovarian19.8 (µg·mL⁻¹)[1]
NCI-H460Non-small lung cancer26.3 (µg·mL⁻¹)[1]
Compound 16 786-0Renal cancer0.4 (µg·mL⁻¹)[1]
MCF7Breast cancer26.2 (µg·mL⁻¹)[1]
HT29Colon cancer4.1 (µg·mL⁻¹)[1]
Piperine B16Mouse melanoma69.9[2]
HCT-8Human colon66.0[2]
1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl)propyl) piperidin-1-ium chloride A549Lung cancer32.43[2]
Compound 3d MCF-7Breast cancer43.4[3]
MDA-MB-231Breast cancer35.9[3]
Compound 4d MCF-7Breast cancer39.0[3]
MDA-MB-231Breast cancer35.1[3]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[4]

  • Compound Treatment: Treat the cells with various concentrations of the piperidine derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 1.5 to 4 hours at 37°C, allowing for the formation of formazan crystals.[5]

  • Solubilization: Carefully remove the MTT solution and add 100-130 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 492 nm or 570 nm using a microplate reader.[5]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values from the dose-response curves.

Signaling Pathway: PI3K/Akt Signaling

The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth, and its dysregulation is a common feature in many cancers.[6][7][8][9]

G Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates Downstream_Effectors Downstream Effectors (e.g., mTOR, Bad) Akt->Downstream_Effectors Cell_Survival Cell Survival, Proliferation, Growth Downstream_Effectors->Cell_Survival

A simplified diagram of the PI3K/Akt signaling pathway.

Antimicrobial Activity

Piperidine derivatives have shown a broad spectrum of antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as some fungal strains.

Data Presentation: Antimicrobial Activity of Piperidine Derivatives

The antimicrobial efficacy of piperidine derivatives is commonly quantified by the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

DerivativeTest OrganismMIC (µg/mL)Reference
Compound 6c E. coli8[10]
S. aureus16[10]
Compound 6d S. aureus16[10]
B. subtilis16[10]
Compound 7b B. subtilis16[10]
Sparfloxacin derivative Gram-positive bacteria1-5[11]
Gatifloxacin derivative Gram-positive bacteria1-5[11]
Compound 3 S. aureus32-512[12]
B. subtilis32-512[12]
Y. enterocolitica32-512[12]
E. coli32-512[12]
K. pneumoniae32-512[12]
C. albicans32-512[12]
Compound 11 M. tuberculosis H37Rv10.96 (µM)[13]
Compound 19 M. tuberculosis H37Rv11.48 (µM)[13]
Compound 15 M. tuberculosis H37Rv17.81 (µM)[13]
Experimental Protocol: Kirby-Bauer Disk Diffusion Susceptibility Test

This method assesses the susceptibility of bacteria to antimicrobials by measuring the diameter of the zone of growth inhibition around a disk impregnated with the test compound.

  • Inoculum Preparation: Prepare a bacterial inoculum with a turbidity equivalent to the 0.5 McFarland standard.

  • Inoculation: Uniformly streak the inoculum onto a Mueller-Hinton agar plate using a sterile cotton swab to create a bacterial lawn.

  • Disk Placement: Aseptically place paper disks impregnated with known concentrations of the piperidine derivatives onto the agar surface.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disk where bacterial growth is inhibited. The size of the zone is indicative of the compound's antimicrobial activity.

Antiviral Activity

The piperidine scaffold has been successfully incorporated into potent antiviral agents that can interfere with various stages of the viral life cycle.

Data Presentation: Antiviral Activity of Piperidine Derivatives

The antiviral potency is often expressed as the 50% effective concentration (EC50) or the 50% inhibitory concentration (IC50), which represents the concentration of a compound that inhibits viral replication by 50%.

DerivativeVirusCell LineEC50 / IC50 (µM)Reference
Compound 11e Influenza virus-as low as 0.05[14]
FZJ05 Influenza A/H1N1Madin-Darby canine kidney-[15]
FZJ13 HIV-1--[15]
Compound 9 Influenza virus H1N1MDCK0.0027[16]
Compound 5 HSV-1Vero0.0022[16]
Compound 4 COX-B3Vero0.0092[16]
Compound 3b Influenza A/H1N1MDCK-[5][17]
Compound 5d Influenza A/H1N1MDCK-[5][17]
Compound 8 Influenza A/H1N1MDCK-[5][17]
Compound 11 Influenza A/H1N1MDCK-[5][17]

Note: Some references indicate significant activity without providing specific EC50/IC50 values.

Experimental Protocol: Plaque Reduction Assay

This assay is the gold standard for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.[18][19]

  • Cell Seeding: Seed a confluent monolayer of susceptible host cells in multi-well plates.

  • Compound and Virus Preparation: Prepare serial dilutions of the piperidine derivative. Mix the compound dilutions with a known concentration of the virus.

  • Infection: Add the compound-virus mixture to the cell monolayers and incubate for 1-2 hours to allow for viral adsorption.[20]

  • Overlay: Remove the inoculum and add an overlay medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.[21]

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

  • Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet). Plaques will appear as clear zones against a background of stained viable cells. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the virus control and determine the IC50 value.

Workflow Diagram: Viral Life Cycle and Inhibition Points

Piperidine derivatives can inhibit viral replication at various stages of the viral life cycle.

G Attachment 1. Attachment Entry 2. Entry Attachment->Entry Uncoating 3. Uncoating Entry->Uncoating Replication 4. Replication (Genome and Protein Synthesis) Uncoating->Replication Assembly 5. Assembly Replication->Assembly Release 6. Release Assembly->Release

Key stages of the viral life cycle that can be targeted by antiviral agents.

Neuroprotective Activity

Several piperidine derivatives have been investigated for their potential to protect neurons from damage and degeneration, offering hope for the treatment of neurodegenerative diseases.

Data Presentation: Neuroprotective Activity of Piperidine Derivatives

The neuroprotective effects are often assessed by measuring the survival rate of neuronal cells exposed to a neurotoxin.

DerivativeIn Vitro ModelNeuroprotective EffectReference
Compound A10 L-Glutamic acid-induced injury in SH-SY5Y cells61.54% survival rate at 10 µmol/L[22][23][24]
Compound 9d Glutamate-induced neurotoxicity in SH-SY5Y cellsPotent neuroprotective activity[25]
Piperine Glutamate-induced decrease of cell viability in hippocampal neuronsProtective effect[26]
Andrographolide MPP+-induced neuronal cell death in SH-SY5Y cellsSignificant amelioration at 1.5 µM[27]
Saikosaponin-d MPP+-induced cytotoxicity in SH-SY5Y cellsNeuroprotective effects[4]
Experimental Protocol: In Vitro Neuroprotection Assay against MPP+-induced toxicity in SH-SY5Y cells

This assay evaluates the ability of a compound to protect neuronal cells from the toxic effects of MPP+, a neurotoxin used to model Parkinson's disease.[28][29]

  • Cell Culture and Seeding: Culture SH-SY5Y human neuroblastoma cells and seed them in 96-well plates at an appropriate density (e.g., 1 x 10⁴ cells/well).[29] Allow the cells to adhere for 24 hours.

  • Pre-treatment: Pre-treat the cells with various concentrations of the piperidine derivative for a specified duration (e.g., 2-5 hours).[4]

  • Neurotoxin Induction: Induce neurotoxicity by adding MPP+ (e.g., 1.5 mM) to the cell cultures and incubate for 24 hours.[27]

  • Cell Viability Assessment: Measure cell viability using the MTT assay as described in the anticancer activity section.

  • Data Analysis: Calculate the percentage of cell viability in the treated groups compared to the MPP+-only treated group to determine the neuroprotective effect of the compound.

Signaling Pathway: Dopaminergic Signaling

The dopaminergic system is crucial for motor control and cognitive function, and its degeneration is a hallmark of Parkinson's disease.

G Dopamine Dopamine Dopamine_Receptor Dopamine Receptor Dopamine->Dopamine_Receptor G_Protein G-Protein Dopamine_Receptor->G_Protein Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase cAMP cAMP Adenylyl_Cyclase->cAMP converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Downstream_Targets Downstream Targets PKA->Downstream_Targets Neuronal_Response Neuronal Response (e.g., Gene Expression, Synaptic Plasticity) Downstream_Targets->Neuronal_Response

A simplified representation of a dopaminergic signaling pathway.

References

Methodological & Application

Application Notes and Protocols for 4-(Methoxymethyl)piperidine Hydrochloride in Drug Design and Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Methoxymethyl)piperidine hydrochloride is a pivotal building block in modern medicinal chemistry, particularly in the design of potent analgesics. Its incorporation into the 4-anilidopiperidine scaffold has given rise to a class of highly effective µ-opioid receptor agonists. The methoxymethyl group at the 4-position of the piperidine ring plays a crucial role in modulating the pharmacological properties of these compounds, influencing their potency, selectivity, and pharmacokinetic profiles. This document provides detailed application notes and experimental protocols for the utilization of this compound and its derivatives in the discovery and development of novel therapeutics targeting the µ-opioid receptor.

Application in the Synthesis of Potent µ-Opioid Agonists

This compound serves as a key precursor for the synthesis of several clinically significant fentanyl analogs, including sufentanil and alfentanil. These compounds are potent synthetic opioids used in anesthesia and for the management of severe pain. The piperidine nitrogen allows for the introduction of various substituents that can fine-tune the interaction with the µ-opioid receptor, while the 4-anilino and 4-methoxymethyl groups are critical for high-affinity binding.

A general synthetic approach involves the N-alkylation of a 4-(substituted-anilino)-4-(methoxymethyl)piperidine intermediate. For instance, the synthesis of sufentanil involves reacting 4-(phenylamino)-4-(methoxymethyl)piperidine with 2-(2-thienyl)ethanol methanesulfonate, followed by acylation[1].

Quantitative Pharmacological Data

The following table summarizes the in vitro binding affinities and in vivo analgesic potencies of key fentanyl analogs derived from the 4-(methoxymethyl)piperidine scaffold.

CompoundTargetAssay TypeValueUnitsReference
Sufentanil µ-Opioid ReceptorKi (Binding Affinity)0.138nM[2]
Alfentanil µ-Opioid ReceptorKi (Binding Affinity)1-100 (in a ranked category)nM[2]
4-Methylfentanyl Not SpecifiedED50 (Analgesic Potency)0.0028mg/kg[3]
cis-(+)-3-Methylfentanyl Not SpecifiedED50 (Analgesic Potency)0.00058mg/kg[3]
Alfentanil Not SpecifiedED50 (Analgesic Potency)0.044mg/kg[3]

Experimental Protocols

Protocol 1: Synthesis of N-{4-(Methoxymethyl)-1-[2-(2-thienyl)ethyl]-4-piperidinyl}-N-phenylpropanamide (Sufentanil)

This protocol is adapted from patented synthetic routes for fentanyl analogs[1][4].

Step 1: Synthesis of 4-Methoxymethyl-4-(phenylamino)-1-(2-thienyl)ethyl-piperidine

  • To a solution of 4-(phenylamino)-4-(methoxymethyl)piperidine in a suitable aprotic solvent (e.g., acetonitrile), add a non-nucleophilic base (e.g., potassium carbonate).

  • Add 2-(2-thienyl)ethanol methanesulfonate to the reaction mixture.

  • Heat the mixture under reflux and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 4-methoxymethyl-4-(phenylamino)-1-(2-thienyl)ethyl-piperidine.

Step 2: Acylation to form Sufentanil

  • Dissolve the product from Step 1 in a dry, aprotic solvent such as dichloromethane.

  • Add a tertiary amine base (e.g., triethylamine or diisopropylethylamine) to the solution.

  • Cool the mixture in an ice bath and add propionyl chloride dropwise.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude sufentanil by column chromatography or recrystallization.

Protocol 2: In Vitro µ-Opioid Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound for the human µ-opioid receptor[5].

Materials:

  • Receptor Source: Cell membranes from a stable cell line expressing the recombinant human µ-opioid receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [³H]-Sufentanil or another suitable high-affinity µ-opioid receptor radioligand (e.g., [³H]-DAMGO)[6].

  • Test Compound: Synthesized 4-(methoxymethyl)piperidine derivatives.

  • Non-specific Binding Control: Naloxone at a high concentration (e.g., 10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: A cell harvester with glass fiber filters.

  • Scintillation Counter.

Procedure:

  • Membrane Preparation: Thaw the frozen cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: Assay buffer, radioligand (at a concentration near its Kd), and membrane suspension.

    • Non-specific Binding: Assay buffer, radioligand, Naloxone (10 µM), and membrane suspension.

    • Competitive Binding: Assay buffer, radioligand, and varying concentrations of the test compound.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity in counts per minute (CPM).

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 3: In Vivo Analgesic Activity Assessment (Hot Plate Test)

The hot plate test is a widely used method to evaluate the central analgesic activity of compounds in rodents[4][7][8][9].

Materials:

  • Animals: Male Swiss albino mice (20-25 g).

  • Hot Plate Apparatus: A commercially available hot plate with a controlled temperature surface.

  • Test Compound: Synthesized 4-(methoxymethyl)piperidine derivatives dissolved in a suitable vehicle.

  • Control Groups: Vehicle control and a positive control (e.g., morphine).

Procedure:

  • Acclimatization: Acclimatize the mice to the experimental room for at least one hour before the test.

  • Baseline Latency: Place each mouse individually on the hot plate, maintained at a constant temperature (e.g., 55 ± 0.5 °C), and record the time until a nocifensive response (e.g., paw licking, jumping) is observed. This is the baseline latency. A cut-off time (e.g., 30 seconds) should be set to prevent tissue damage.

  • Drug Administration: Administer the test compound, vehicle, or positive control to the mice via a suitable route (e.g., intraperitoneal or subcutaneous injection).

  • Post-treatment Latency: At predetermined time points after drug administration (e.g., 15, 30, 60, and 90 minutes), place the mice back on the hot plate and record the latency to the nocifensive response.

  • Data Analysis:

    • Calculate the percentage of Maximum Possible Effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-treatment latency - Baseline latency) / (Cut-off time - Baseline latency)] * 100.

    • Compare the %MPE values between the treatment groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test). An increase in latency time compared to the control group indicates an analgesic effect.

Signaling Pathways and Visualizations

Compounds derived from 4-(methoxymethyl)piperidine primarily exert their effects by acting as agonists at the µ-opioid receptor, which is a G-protein coupled receptor (GPCR). The binding of an agonist initiates a cascade of intracellular signaling events.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_evaluation Pharmacological Evaluation start 4-(Methoxymethyl)piperidine Hydrochloride intermediate 4-(Phenylamino)-4- (methoxymethyl)piperidine start->intermediate Deprotection & Aniline Addition product Fentanyl Analog (e.g., Sufentanil) intermediate->product N-Alkylation & Acylation binding In Vitro Receptor Binding Assay product->binding activity In Vivo Analgesic Activity Test product->activity data Quantitative Data (Ki, ED50) binding->data activity->data

Caption: General workflow from synthesis to pharmacological evaluation.

The primary signaling pathway involves the activation of the inhibitory G-protein, Gαi.

mu_opioid_signaling cluster_receptor Cell Membrane cluster_gprotein G-Protein Signaling cluster_arrestin β-Arrestin Pathway agonist Opioid Agonist (e.g., Sufentanil) mor µ-Opioid Receptor (GPCR) agonist->mor g_protein Gαi/βγ Complex mor->g_protein Activation grk GRK mor->grk Agonist Binding g_alpha Gαi-GTP g_protein->g_alpha g_beta_gamma Gβγ g_protein->g_beta_gamma ac Adenylyl Cyclase g_alpha->ac Inhibition k_channel K+ Channels (GIRKs) g_beta_gamma->k_channel Activation ca_channel Ca2+ Channels g_beta_gamma->ca_channel Inhibition camp cAMP ac->camp analgesia Analgesia camp->analgesia k_channel->analgesia ca_channel->analgesia p_mor Phosphorylated µOR grk->p_mor Phosphorylation beta_arrestin β-Arrestin p_mor->beta_arrestin Recruitment internalization Receptor Internalization beta_arrestin->internalization side_effects Tolerance & Side Effects internalization->side_effects

References

4-(Methoxymethyl)piperidine Hydrochloride: A Versatile Building Block in the Synthesis of Potent Opioid Analgesics

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

4-(Methoxymethyl)piperidine Hydrochloride is a key heterocyclic building block employed in the field of medicinal chemistry, particularly in the development of potent opioid analgesics. Its structural motif is a core component of several clinically significant compounds, most notably the fentanyl analog, sufentanil. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of N-[4-(methoxymethyl)-1-(2-thien-2-ylethyl)-4-piperidyl]-N-phenyl-propanamide, a close analog and the active component of sufentanil. Furthermore, it explores the pharmacological context of these molecules by detailing the mu-opioid receptor signaling pathway through which they exert their analgesic effects.

Introduction

The piperidine scaffold is a privileged structure in drug discovery, present in a wide array of pharmaceuticals targeting the central nervous system.[1] The introduction of a methoxymethyl group at the 4-position of the piperidine ring, as seen in this compound, has been shown to significantly enhance the analgesic potency of fentanyl-related compounds.[2] This structural feature is crucial in the design of potent mu-opioid receptor agonists.[3] Sufentanil, a synthetic opioid approximately 5 to 10 times more potent than its parent compound fentanyl and 500 to 1,000 times more potent than morphine, incorporates this key structural element.[2] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the practical application of this compound as a synthetic intermediate.

Applications in Organic Synthesis

The primary application of this compound is as a precursor in the multi-step synthesis of 4-anilidopiperidine analgesics. The hydrochloride salt ensures stability and improves handling characteristics of the otherwise basic piperidine derivative. The synthesis of sufentanil and its analogs typically involves the N-alkylation of the piperidine nitrogen and subsequent acylation of the anilino group.

A key intermediate in the synthesis of sufentanil is N-(2-thien-2-ylethyl)-4-(phenylamino)-4-(methoxymethyl)piperidine. The synthesis of this intermediate can be achieved by reacting 4-(phenylamino)-4-(hydroxymethyl)piperidine with a suitable thiophene-containing electrophile, followed by etherification of the hydroxyl group.[4] Subsequently, this intermediate is acylated to yield the final product.[4]

Experimental Protocols

The following protocols describe the synthesis of N-[4-(methoxymethyl)-1-(2-thien-2-ylethyl)-4-piperidyl]-N-phenyl-propanamide, a sufentanil analog, starting from precursors that would be derived from 4-(Methoxymethyl)piperidine.

Protocol 1: Synthesis of 4-Methoxymethyl-4-(phenylamino)-1-(2-thien-2-ylethyl)piperidine

This protocol outlines the N-alkylation of a 4-anilidopiperidine derivative with a thiophene side chain.

Materials:

  • 4-(Phenylamino)-4-(methoxymethyl)piperidine

  • 2-(2-Thienyl)ethanol methanesulfonate

  • Sodium carbonate

  • Toluene

  • Water

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve 4-(phenylamino)-4-(methoxymethyl)piperidine (1 equivalent) in toluene.

  • Add sodium carbonate (2 equivalents) to the solution.

  • To this stirred suspension, add a solution of 2-(2-thienyl)ethanol methanesulfonate (1.2 equivalents) in toluene dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford pure 4-methoxymethyl-4-(phenylamino)-1-(2-thien-2-ylethyl)piperidine.

Protocol 2: Synthesis of N-[4-(methoxymethyl)-1-(2-thien-2-ylethyl)-4-piperidyl]-N-phenyl-propanamide (Sufentanil Analog)

This protocol describes the final acylation step to yield the target compound.

Materials:

  • 4-Methoxymethyl-4-(phenylamino)-1-(2-thien-2-ylethyl)piperidine

  • Propionyl chloride or Propionic anhydride

  • Triethylamine or Diisopropylethylamine

  • Dichloromethane (DCM) or Chloroform

  • Saturated sodium bicarbonate solution

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Dissolve 4-methoxymethyl-4-(phenylamino)-1-(2-thien-2-ylethyl)piperidine (1 equivalent) in dry dichloromethane or chloroform in a round-bottom flask under an inert atmosphere.[5]

  • Add triethylamine or diisopropylethylamine (1.5 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add propionyl chloride (1.2 equivalents) or propionic anhydride (1.2 equivalents) dropwise to the stirred solution.[5]

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring for completion by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield N-[4-(methoxymethyl)-1-(2-thien-2-ylethyl)-4-piperidyl]-N-phenyl-propanamide.

Data Presentation

The introduction of the 4-methoxymethyl group and other structural modifications to the fentanyl scaffold has a profound impact on the analgesic potency. The following table summarizes the relative potencies of sufentanil and related compounds compared to morphine.

CompoundChemical NameAnalgesic Potency (Relative to Morphine = 1)Reference
Sufentanil (R 30 730) N-[4-(methoxymethyl)-1-[2-(2-thienyl)ethyl]-4-piperidinyl]-N-phenylpropanamide~4521 - 5000[6]
Fentanyl N-(1-(2-phenylethyl)-4-piperidyl)-N-phenyl-propanamide~100[2]
Carfentanil (R 31 833) Methyl 4-[N-(1-oxopropyl)-N-phenyl-amino]-1-(2-phenylethyl)-4-piperidinecarboxylate~10,031[6]
Morphine (5α,6α)-17-Methyl-7,8-didehydro-4,5-epoxymorphinan-3,6-diol1[2][6]

Mechanism of Action: Mu-Opioid Receptor Signaling

Sufentanil and its analogs exert their potent analgesic effects primarily through agonism of the mu-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[3] The binding of an opioid agonist to the MOR initiates a conformational change in the receptor, leading to the activation of intracellular signaling cascades.

mu_opioid_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Opioid_Agonist Opioid Agonist (e.g., Sufentanil) MOR Mu-Opioid Receptor (MOR) Opioid_Agonist->MOR Binds to G_Protein Gi/o Protein (αβγ) MOR->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase αi inhibits K_Channel K+ Channel G_Protein->K_Channel βγ activates Ca_Channel Ca2+ Channel G_Protein->Ca_Channel βγ inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Inhibits conversion ATP ATP Hyperpolarization Hyperpolarization (Reduced Neuronal Excitability) K_Channel->Hyperpolarization K+ efflux leads to Neurotransmitter_Release Reduced Neurotransmitter Release Ca_Channel->Neurotransmitter_Release Inhibition of Ca2+ influx leads to Analgesia Analgesia Hyperpolarization->Analgesia Neurotransmitter_Release->Analgesia

Caption: Mu-opioid receptor signaling pathway.

Upon activation, the G-protein dissociates into its Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2] The Gβγ subunit directly interacts with and activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing potassium ion efflux and hyperpolarization of the neuronal membrane.[2] This hyperpolarization makes the neuron less likely to fire an action potential. Additionally, the Gβγ subunit inhibits voltage-gated calcium channels, reducing calcium influx and subsequently decreasing the release of neurotransmitters such as glutamate and substance P, which are involved in pain transmission.[7] The culmination of these events is a potent analgesic effect.

Conclusion

This compound is a valuable and indispensable building block in the synthesis of highly potent opioid analgesics. Its incorporation into the fentanyl scaffold, as exemplified by sufentanil, dramatically enhances analgesic efficacy. The provided protocols offer a foundational guide for the synthesis of sufentanil analogs, and the outlined mechanism of action provides the necessary biological context for researchers in the field of drug discovery and development. Careful handling and adherence to safety protocols are paramount when working with these potent compounds and their precursors.

References

Protocols for N-Alkylation of 4-(Methoxymethyl)piperidine: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the N-alkylation of 4-(methoxymethyl)piperidine, a crucial building block in the synthesis of diverse pharmacologically active compounds. The protocols outlined below cover three widely applicable methods: Nucleophilic Substitution, Reductive Amination, and Buchwald-Hartwig Amination for N-arylation.

Methodological Overview

The selection of an appropriate N-alkylation strategy depends on the nature of the alkylating or arylating agent and the desired final product.

  • Nucleophilic Substitution is a classical and straightforward method for introducing alkyl groups using alkyl halides.

  • Reductive Amination offers a high-yield, one-pot procedure for the N-alkylation with aldehydes and ketones.

  • Buchwald-Hartwig Amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of N-aryl piperidines.

Data Presentation: Comparison of N-Alkylation Protocols

MethodAlkylating/Arylating AgentTypical ReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)Key Considerations
Nucleophilic Substitution Alkyl Halides (e.g., R-Br, R-I)Base (K₂CO₃, DIPEA), NaH[1]Acetonitrile, DMF[1]Room Temp. to 702 - 2460 - 95Stoichiometry control is crucial to avoid over-alkylation[1].
Reductive Amination Aldehydes (R-CHO), Ketones (R-CO-R')Reducing Agent (NaBH(OAc)₃, NaBH₄)[2][3]Dichloromethane (DCM), Methanol (MeOH)[2][3]Room Temp.12 - 2472 - 96[4][5]Mild conditions and high functional group tolerance.
Buchwald-Hartwig Amination Aryl Halides (Ar-Br, Ar-Cl), Aryl Triflates (Ar-OTf)Palladium Catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XPhos, SPhos), Base (NaOtBu, Cs₂CO₃)[6][7]Toluene, Dioxane80 - 1102 - 2470 - 95[8]Requires an inert atmosphere; ligand choice is critical for success[6].

Experimental Protocols

Protocol 1: N-Alkylation via Nucleophilic Substitution with an Alkyl Halide

This protocol describes the N-alkylation of 4-(methoxymethyl)piperidine using an alkyl bromide in the presence of potassium carbonate.

Materials:

  • 4-(Methoxymethyl)piperidine

  • Alkyl bromide (1.1 equivalents)

  • Anhydrous Potassium Carbonate (K₂CO₃, 1.5 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen or Argon gas inlet

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-(methoxymethyl)piperidine (1.0 eq) and anhydrous DMF.

  • Add anhydrous potassium carbonate (1.5 eq) to the solution.

  • Stir the mixture at room temperature for 15 minutes.

  • Slowly add the alkyl bromide (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with dichloromethane (3 x).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel.

Protocol 2: N-Alkylation via Reductive Amination with an Aldehyde

This one-pot protocol details the N-alkylation of 4-(methoxymethyl)piperidine with an aldehyde using sodium triacetoxyborohydride as the reducing agent.[2]

Materials:

  • 4-(Methoxymethyl)piperidine

  • Aldehyde (1.0-1.2 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.2-1.5 equivalents)[2]

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a solution of 4-(methoxymethyl)piperidine (1.0 eq) in anhydrous DCM, add the aldehyde (1.0-1.2 eq).[2]

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.[2]

  • Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture.[2]

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.[2]

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: N-Arylation via Buchwald-Hartwig Amination

This protocol outlines the palladium-catalyzed N-arylation of 4-(methoxymethyl)piperidine with an aryl bromide.

Materials:

  • 4-(Methoxymethyl)piperidine

  • Aryl bromide (1.0 equivalent)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equivalents)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 0.04 equivalents)

  • Sodium tert-butoxide (NaOtBu, 1.4 equivalents)

  • Anhydrous Toluene

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and heating block

  • Inert gas supply (Argon)

Procedure:

  • In a Schlenk tube under an argon atmosphere, combine the aryl bromide (1.0 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.04 eq).

  • Add anhydrous toluene to the tube.

  • Add 4-(methoxymethyl)piperidine (1.2 eq) followed by sodium tert-butoxide (1.4 eq).

  • Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-24 hours.

  • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel.

Visualizations

Nucleophilic_Substitution Piperidine 4-(Methoxymethyl)piperidine Product N-Alkyl-4-(methoxymethyl)piperidine Piperidine->Product Nucleophilic Attack AlkylHalide Alkyl Halide (R-X) AlkylHalide->Product Salt Salt (e.g., KX) AlkylHalide->Salt Leaving Group Departure Base Base (e.g., K₂CO₃) ProtonatedBase Protonated Base (e.g., KHCO₃) Base->ProtonatedBase Proton Abstraction

Caption: General scheme for N-alkylation via nucleophilic substitution.

Reductive_Amination_Workflow cluster_workflow Reductive Amination Workflow start Mix 4-(Methoxymethyl)piperidine and Aldehyde/Ketone imine_formation Imine/Iminium Ion Formation start->imine_formation reduction Add Reducing Agent (e.g., NaBH(OAc)₃) imine_formation->reduction product N-Alkyl-4-(methoxymethyl)piperidine reduction->product

Caption: Workflow for the one-pot reductive amination protocol.

Buchwald_Hartwig_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex Ar-Pd(II)(X)L₂ oxidative_addition->pd2_complex amine_coordination Amine Coordination pd2_complex->amine_coordination Amine pd2_amine_complex [Ar-Pd(II)(Amine)L₂]⁺X⁻ amine_coordination->pd2_amine_complex deprotonation Deprotonation (Base) pd2_amine_complex->deprotonation pd2_amido_complex Ar-Pd(II)(NR₂)L₂ deprotonation->pd2_amido_complex reductive_elimination Reductive Elimination pd2_amido_complex->reductive_elimination reductive_elimination->pd0 Ar-Amine

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

References

Application Notes and Protocols: Chiral Piperidine Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral piperidine scaffolds are privileged structural motifs in medicinal chemistry, prominently featured in a wide array of approved pharmaceuticals and clinical candidates.[1] The inherent conformational constraints and the presence of a basic nitrogen atom make the piperidine ring an ideal scaffold for designing ligands that can effectively interact with biological targets. The introduction of chirality to this scaffold further enhances its utility, allowing for precise three-dimensional arrangements of substituents that can lead to improved potency, selectivity, and pharmacokinetic properties, while potentially reducing off-target effects and toxicity.[1][2]

This document provides a comprehensive overview of the application of chiral piperidine scaffolds in drug discovery, complete with quantitative data, detailed experimental protocols for synthesis and biological evaluation, and visualizations of key concepts and pathways.

Advantages of Incorporating Chiral Piperidine Scaffolds

The strategic inclusion of chiral piperidine moieties in drug candidates offers several distinct advantages:

  • Modulation of Physicochemical Properties: The piperidine ring can influence a molecule's solubility, lipophilicity, and pKa, which are critical parameters for drug absorption, distribution, metabolism, and excretion (ADME). Chirality adds another layer of control over these properties.

  • Enhanced Biological Activity and Selectivity: The fixed spatial orientation of substituents on a chiral piperidine ring can lead to a more precise fit within the binding pocket of a biological target, resulting in higher potency. Furthermore, stereoselectivity can differentiate between receptor subtypes or isozymes, leading to improved target selectivity and a better side-effect profile.[1]

  • Improved Pharmacokinetic Properties: The metabolic stability of the piperidine ring can contribute to a longer half-life and improved oral bioavailability of a drug.[2]

  • Reduction of hERG Toxicity: Judicious placement of chiral centers on the piperidine scaffold has been shown to mitigate binding to the hERG potassium channel, a common cause of cardiotoxicity in drug development.[2]

Data Presentation: Quantitative Analysis of Chiral Piperidine-Containing Drugs

The following tables summarize quantitative data for several drugs and clinical candidates that feature a chiral piperidine scaffold, illustrating the impact of stereochemistry on their pharmacological activity.

Table 1: Receptor Binding Affinities (Ki) of Risperidone

ReceptorKi (nM)
Dopamine D23.2
Serotonin 5-HT2A0.2
Serotonin 5-HT1A420
Serotonin 5-HT2C50
Dopamine D1240
Dopamine D47.3
Muscarinic M1>10,000
Alpha 1A Adrenergic5
Alpha 2A Adrenergic16
Histamine H120

Table 2: Kinase Inhibitory Activity (IC50) of Abemaciclib

KinaseIC50 (nM)
CDK42
CDK610

Table 3: Comparison of Enantiomers - Ofloxacin vs. Levofloxacin (Antibacterial Activity)

ParameterOfloxacin (Racemic)Levofloxacin (S-(-) Isomer)
Relative Potency 1x2x
Clinical Efficacy StandardEquivalent efficacy at half the dosage of ofloxacin[3]
Adverse Effects StandardReduced incidence compared to ofloxacin[3]

Note: Levofloxacin is the pure S-(-) enantiomer of the racemic mixture ofloxacin. It demonstrates approximately twice the in vitro potency of ofloxacin.[3]

Table 4: Comparison of Enantiomers - Medetomidine vs. Dexmedetomidine (α2-Adrenergic Receptor Affinity)

CompoundReceptor Affinity (α2)Pharmacological Activity
Medetomidine (Racemic) HighActive
Dexmedetomidine (S-(+)-enantiomer) High (predominantly responsible for the racemate's activity)[4]Active (sedative and analgesic effects)[4]
Levomedetomidine (R-(-)-enantiomer) Significantly lowerLargely inactive[4]

Note: The pharmacological activity of medetomidine is almost exclusively attributed to the dexmedetomidine enantiomer.[4]

Experimental Protocols

This section provides detailed methodologies for the synthesis of representative chiral piperidine-containing drugs and for key biological assays used to evaluate their activity.

Protocol 1: Asymmetric Synthesis of a Chiral Piperidine Scaffold

This protocol describes a general method for the asymmetric synthesis of a chiral piperidine derivative using a chemo-enzymatic approach.[5]

Step 1: Synthesis of N-Substituted Tetrahydropyridine (THP)

  • To a solution of the corresponding pyridine (1.0 eq) in a suitable solvent (e.g., methanol), add an activating agent (e.g., benzyl chloroformate) and stir at room temperature.

  • After activation, add a reducing agent (e.g., sodium borohydride) portion-wise at 0 °C.

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Remove the solvent under reduced pressure and perform an aqueous work-up. Extract the product with an organic solvent (e.g., dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude THP.

Step 2: Chemo-enzymatic Asymmetric Dearomatization

  • Prepare a reaction buffer containing a suitable amine oxidase (e.g., 6-HDNO) and an ene-imine reductase (EneIRED).

  • Add the crude THP from Step 1 to the reaction buffer.

  • Include necessary co-factors for the enzymes (e.g., FAD for the oxidase, NADPH for the reductase).

  • Incubate the reaction at a controlled temperature (e.g., 30 °C) with gentle agitation.

  • Monitor the reaction for the formation of the chiral piperidine product by HPLC or GC.

  • Upon completion, quench the reaction and extract the product with an organic solvent.

  • Purify the chiral piperidine by flash column chromatography.

Protocol 2: Radioligand Binding Assay for Dopamine D2 Receptor Affinity

This protocol outlines a competitive radioligand binding assay to determine the affinity (Ki) of a test compound for the dopamine D2 receptor.[6][7][8]

1. Membrane Preparation:

  • Homogenize tissue known to be rich in D2 receptors (e.g., corpus striatum) or cells stably expressing recombinant human D2 receptors in ice-cold lysis buffer (e.g., 50 mM Tris-HCl with protease inhibitors).[6]

  • Centrifuge the homogenate at low speed to remove debris.

  • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.[6]

  • Wash the membrane pellet with fresh buffer and resuspend it in the final assay buffer.

2. Binding Assay:

  • In a 96-well plate, set up the following reactions in a final volume of 250 µL:

    • Total Binding: Membrane preparation, a fixed concentration of a radiolabeled D2 receptor antagonist (e.g., [³H]spiperone), and assay buffer.

    • Non-specific Binding: Total binding components plus a high concentration of a non-radiolabeled D2 antagonist (e.g., 1-10 µM Haloperidol).

    • Competition: Total binding components plus varying concentrations of the test compound.

  • Incubate the plate at a specified temperature (e.g., 30°C) for a duration sufficient to reach equilibrium.

3. Filtration and Counting:

  • Terminate the incubation by rapid vacuum filtration through glass fiber filters (pre-soaked in polyethyleneimine) to separate bound from free radioligand.[8]

  • Wash the filters multiple times with ice-cold wash buffer.

  • Dry the filters and place them in scintillation vials with a scintillation cocktail.

  • Measure the radioactivity using a scintillation counter.

4. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) from the resulting dose-response curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 3: In Vitro CDK4/6 Kinase Assay

This protocol describes a general method for determining the in vitro inhibitory activity (IC50) of a compound against CDK4/Cyclin D and CDK6/Cyclin D kinases.[9][10]

1. Reaction Setup:

  • Prepare a reaction buffer containing Tris-HCl, MgCl2, DTT, and a suitable substrate (e.g., a fragment of the Retinoblastoma protein, Rb).[9]

  • In a 384-well plate, add the test compound at various concentrations.

  • Add the CDK4/Cyclin D1 or CDK6/Cyclin D3 enzyme to the wells.

2. Reaction Initiation and Incubation:

  • Initiate the kinase reaction by adding ATP (often radiolabeled, e.g., [γ-³³P]ATP).[9]

  • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).[10]

3. Detection:

  • Terminate the reaction by adding a stop solution (e.g., phosphoric acid or EDTA).[9]

  • Measure the incorporation of the phosphate group into the substrate. This can be achieved through various methods, such as:

    • Filter Binding Assay: Spot the reaction mixture onto a filter membrane that binds the substrate, wash away unincorporated ATP, and measure the radioactivity on the filter.

    • Luminescence-based Assay: Use a commercially available kit (e.g., ADP-Glo™) that measures the amount of ADP produced, which is proportional to the kinase activity.[10]

4. Data Analysis:

  • Calculate the percentage of kinase inhibition at each concentration of the test compound.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to the application of chiral piperidine scaffolds in medicinal chemistry.

Signaling_Pathway_Risperidone cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates Serotonin Serotonin HT2AR Serotonin 5-HT2A Receptor Serotonin->HT2AR Activates Signal_Transduction Signal Transduction Cascade D2R->Signal_Transduction Modulates HT2AR->Signal_Transduction Modulates Therapeutic_Effect Alleviation of Psychotic Symptoms Signal_Transduction->Therapeutic_Effect Risperidone Risperidone (Chiral Piperidine) Risperidone->D2R Antagonist Risperidone->HT2AR Antagonist

Caption: Risperidone's Mechanism of Action.

Signaling_Pathway_Abemaciclib cluster_cell_cycle Cell Cycle Progression (G1 to S Phase) Mitogenic_Signals Mitogenic Signals (e.g., Growth Factors) CyclinD Cyclin D Mitogenic_Signals->CyclinD Induces Expression CDK4_6 CDK4/6 CyclinD->CDK4_6 Forms Active Complex Rb Retinoblastoma Protein (Rb) CDK4_6->Rb Phosphorylates (inactivates) E2F E2F Transcription Factor Rb->E2F Releases Gene_Expression Gene Expression for S Phase Entry E2F->Gene_Expression Activates Cell_Proliferation Cell Proliferation Gene_Expression->Cell_Proliferation Abemaciclib Abemaciclib (Chiral Piperidine) Abemaciclib->CDK4_6 Inhibits Experimental_Workflow_Radioligand_Binding start Start prep Membrane Preparation (Homogenization & Centrifugation) start->prep assay Binding Assay Incubation (Membranes, Radioligand, Test Compound) prep->assay filtration Rapid Vacuum Filtration (Separate Bound from Free Ligand) assay->filtration counting Scintillation Counting (Measure Radioactivity) filtration->counting analysis Data Analysis (Calculate IC50 and Ki) counting->analysis end End analysis->end Chirality_Pharmacology_Relationship cluster_racemate Racemic Mixture cluster_enantiomers Individual Enantiomers Racemate e.g., Ofloxacin, Medetomidine Eutomer Eutomer (Active) e.g., Levofloxacin, Dexmedetomidine Racemate->Eutomer Contains Distomer Distomer (Less Active/Inactive) e.g., Dextrofloxacin, Levomedetomidine Racemate->Distomer Contains High_Potency Higher Potency Improved Selectivity Favorable PK/PD Eutomer->High_Potency Leads to Low_Potency Lower Potency Potential for Off-Target Effects Distomer->Low_Potency Leads to Chiral_Piperidine Chiral Piperidine Scaffold Chiral_Piperidine->Racemate Forms

References

Application Notes and Protocols: 4-(Methoxymethyl)piperidine Hydrochloride in the Synthesis of Neurological Drugs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

4-(Methoxymethyl)piperidine hydrochloride is a key building block in the synthesis of various neurologically active compounds. Its piperidine core is a common scaffold in many central nervous system (CNS) drugs, and the methoxymethyl substituent can play a crucial role in modulating pharmacological activity.[1] This document provides detailed application notes and protocols for the use of this compound in the synthesis of neurological drugs, with a primary focus on the potent opioid analgesic, Sufentanil.

I. Synthesis of Sufentanil

Sufentanil is a powerful synthetic opioid analgesic used in anesthesia and for pain management.[2] Structurally, it features a 4-(methoxymethyl)piperidine core, which is critical for its high potency.[2] Several synthetic routes to Sufentanil have been developed, with the Janssen and Mallinckrodt methods being notable. Below is a generalized multi-step synthesis protocol based on publicly available information.

Experimental Protocol: Synthesis of Sufentanil

This protocol outlines a potential pathway to Sufentanil, starting from precursors that lead to the formation of the key intermediate, N-[4-(methoxymethyl)-4-piperidinyl]-N-phenylpropanamide, which is then alkylated to yield the final product.

Step 1: Synthesis of 4-(Phenylamino)-4-(hydroxymethyl)piperidine

This intermediate is a crucial precursor to the 4-(methoxymethyl)piperidine core of Sufentanil. While multiple routes exist for its synthesis, a common strategy involves the Strecker synthesis from N-benzyl-4-piperidone, followed by hydrolysis and reduction. An alternative, more direct synthesis is also possible.[3]

Step 2: N-Alkylation with a Thienyl-containing Moiety

The piperidine nitrogen is alkylated with a suitable 2-(2-thienyl)ethyl group.

  • Reactants: 4-(Phenylamino)-4-(hydroxymethyl)piperidine, 2-(2-thienyl)ethanol methanesulfonate.

  • Procedure: The reaction is typically carried out in a suitable organic solvent. The specific conditions, such as temperature and reaction time, would be optimized to ensure complete alkylation.

Step 3: O-Methylation of the Hydroxymethyl Group

The hydroxyl group is converted to a methoxy group to form the characteristic methoxymethyl side chain.

  • Reactants: The product from Step 2, a methylating agent (e.g., methyl iodide).

  • Procedure: The reaction is generally performed in the presence of a base to deprotonate the alcohol, facilitating the methylation process.[3]

Step 4: N-Acylation to Yield Sufentanil

The final step involves the acylation of the anilino nitrogen with propionyl chloride.

  • Reactants: N-(2-thien-2-ylethyl)-4-(phenylamino)-4-(methoxymethyl)piperidine, propionyl chloride.[3]

  • Solvent: Dichloromethane is a commonly used solvent for this acylation step.[3]

  • Procedure: Propionyl chloride is added to a solution of the piperidine derivative. The reaction is typically run at a controlled temperature and monitored for completion. An aqueous workup with a base, such as ammonium hydroxide, is often employed to neutralize the reaction and aid in the isolation of the crude product.[3]

  • Purification: The crude Sufentanil can be purified by crystallization from a suitable solvent, such as isopropanol, to yield the final product with high purity.

Quantitative Data for Sufentanil Synthesis

The following table summarizes the reported yields for various steps in the synthesis of fentanyl analogs, which can be indicative of the expected efficiency for Sufentanil synthesis. Detailed step-by-step yield and purity data for a complete Sufentanil synthesis are not consistently available in a single public source.

StepReactantsProductReported YieldPurityReference
Alkylation of 4-piperidone 4-piperidone monohydrate hydrochloride, 2-(bromoethyl)benzeneN-phenethyl-4-piperidone88%Not specified[4]
Reductive Amination N-phenethyl-4-piperidone, anilineN-[1-(2-phenylethyl)-4-piperidinyl]aniline91%Not specified[4]
Acylation N-[1-(2-phenylethyl)-4-piperidinyl]aniline, propionyl chlorideFentanyl95%>95%[4]
Overall Yield (Fentanyl Analogs) -Fentanyl and analogs73-78%High[4]
Sufentanil Synthesis (Janssen Method) N-benzyl-4-piperidone and subsequent intermediatesSufentanil~2% (overall)Not specified[3]
Purification of Sufentanil Intermediate Crude 4-methoxymethyl-4-(phenylamino)-1-(2-thienyl)-ethyl-piperidinePurified intermediateHighHigh

Note: The yields provided are for analogous reactions in the synthesis of fentanyl and may vary for the synthesis of Sufentanil.

II. Potential for Synthesis of Other Neurological Drugs

While Sufentanil is the most prominent example, this compound is a versatile intermediate for other neurological drug candidates.[1] The piperidine scaffold is a common feature in a wide range of CNS-active compounds, including antidepressants and antipsychotics.[5][6] The methoxymethyl group can be strategically employed to fine-tune properties such as receptor binding affinity, selectivity, and pharmacokinetic profiles. Researchers have synthesized novel piperidine derivatives with potential antidepressant-like activities, highlighting the therapeutic potential of this chemical class.[6][7]

III. Visualizations

Synthesis Workflow of Sufentanil

G cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_product Final Product Piperidone_Derivative Piperidone Derivative Step1 Step 1: Formation of 4-Anilino-4-hydroxymethylpiperidine Piperidone_Derivative->Step1 Aniline Aniline Aniline->Step1 Thienyl_Reagent Thienyl Reagent Step2 Step 2: N-Alkylation Thienyl_Reagent->Step2 Methylating_Agent Methylating Agent Step3 Step 3: O-Methylation Methylating_Agent->Step3 Propionyl_Chloride Propionyl Chloride Step4 Step 4: N-Acylation Propionyl_Chloride->Step4 Step1->Step2 Step2->Step3 Step3->Step4 Sufentanil Sufentanil Step4->Sufentanil

Caption: Generalized synthetic workflow for Sufentanil.

Signaling Pathway of Sufentanil (Mu-Opioid Receptor Agonist)

Sufentanil exerts its effects primarily as an agonist of the mu (μ)-opioid receptor, which is a G-protein coupled receptor (GPCR).

G Sufentanil Sufentanil MOR Mu-Opioid Receptor (MOR) Sufentanil->MOR binds & activates G_Protein Gi/o Protein MOR->G_Protein activates AC Adenylyl Cyclase G_Protein->AC inhibits Ca_Channel Voltage-gated Ca2+ Channel G_Protein->Ca_Channel inhibits K_Channel GIRK K+ Channel G_Protein->K_Channel activates cAMP cAMP AC->cAMP produces Analgesia Analgesia cAMP->Analgesia decreased cellular activity leads to Ca_Channel->Analgesia decreased neurotransmitter release leads to K_Channel->Analgesia hyperpolarization leads to

Caption: Simplified mu-opioid receptor signaling pathway.

References

Application Note & Protocol: Analytical Method Validation for 4-(Methoxymethyl)piperidine Hydrochloride by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-(Methoxymethyl)piperidine hydrochloride is a piperidine derivative that serves as a key building block in the synthesis of various pharmaceutical compounds.[1][2] The piperidine ring is a prevalent structural motif in a wide range of pharmaceuticals, making robust analytical methods for purity and quantification essential for quality control in drug development and manufacturing.[1][3] High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of such compounds.[1][4]

This document provides a comprehensive protocol for the validation of a reversed-phase HPLC (RP-HPLC) method for the quantitative analysis of this compound. The validation parameters outlined are based on the International Council for Harmonisation (ICH) guidelines Q2(R2), ensuring the method is fit for its intended purpose.[5][6][7]

Due to the structure of this compound, it may lack a significant UV chromophore, a common challenge with some piperidine derivatives.[1][8] This protocol will primarily focus on a method utilizing a universal detector, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD). An alternative approach involving pre-column derivatization for UV detection will also be discussed.

Analytical Method and Instrumentation

Proposed HPLC Method with Universal Detection (CAD/ELSD)
  • Instrumentation: HPLC system equipped with a pump, autosampler, column oven, and a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is a suitable starting point.

    • Mobile Phase: A gradient of Acetonitrile and Water with an ion-pairing agent like Heptafluorobutyric acid (HFBA) may be necessary for adequate retention of the polar analyte.[8]

      • Mobile Phase A: 0.1% HFBA in Water

      • Mobile Phase B: 0.1% HFBA in Acetonitrile

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detector Settings (CAD): Nitrogen gas pressure at 35 psi.[8]

    • Detector Settings (ELSD): Nebulizer temperature, evaporator temperature, and gas flow rate should be optimized.

Alternative HPLC Method with UV Detection (Post-Derivatization)

For laboratories without access to universal detectors, a pre-column derivatization approach can be employed to introduce a UV-active moiety to the molecule.[1][3]

  • Derivatization Reagent: A common derivatizing agent for amines is 4-toluenesulfonyl chloride (tosyl chloride).[9][10]

  • Derivatization Protocol: A detailed protocol for the derivatization reaction would need to be developed and optimized.

  • Instrumentation: Standard HPLC with a UV-Vis or Diode Array Detector (DAD).

  • Chromatographic Conditions: Similar to the universal detection method, but the mobile phase may require adjustment to optimize the separation of the derivatized analyte. The detection wavelength will depend on the chromophore introduced by the derivatizing agent.

Validation Protocol

A validation protocol should be written and approved before the initiation of any validation activities.[6][11] The protocol must define the validation parameters, methodologies, and acceptance criteria.[12][13]

System Suitability

System suitability testing is an integral part of any analytical procedure and is performed before conducting other validation tests to ensure the chromatographic system is performing adequately.[12]

Experimental Protocol:

  • Prepare a standard solution of this compound at a concentration of 100 µg/mL.

  • Inject the standard solution six replicate times.

  • Evaluate the following parameters:

ParameterAcceptance Criteria
Tailing Factor≤ 2.0
Theoretical Plates≥ 2000
Relative Standard Deviation (RSD) of Peak Area≤ 2.0%
Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[5]

Experimental Protocol:

  • Blank Analysis: Analyze a blank sample (diluent) to ensure no interfering peaks are present at the retention time of the analyte.

  • Forced Degradation: Subject the analyte to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products. Analyze the stressed samples to demonstrate that the analyte peak is resolved from any degradation product peaks.

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.[5][14]

Experimental Protocol:

  • Prepare a series of at least five standard solutions of this compound covering the expected concentration range (e.g., 50% to 150% of the target concentration). A typical range for assay methods is 80-120% of the test concentration.[14]

  • Inject each standard solution in triplicate.

  • Plot a calibration curve of the average peak area versus concentration.

  • Perform a linear regression analysis.

ParameterAcceptance Criteria
Correlation Coefficient (r²)≥ 0.999
Y-interceptShould be close to zero
Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.[5] It is typically assessed by determining the recovery of a known amount of analyte spiked into a placebo matrix.

Experimental Protocol:

  • Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of this compound into a placebo.

  • Prepare three replicate samples at each concentration level.

  • Analyze the samples and calculate the percent recovery.

Concentration LevelAcceptance Criteria for Mean Recovery
80%98.0% - 102.0%
100%98.0% - 102.0%
120%98.0% - 102.0%
Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[5] It is evaluated at two levels: repeatability and intermediate precision.[6]

3.5.1. Repeatability (Intra-assay Precision)

Experimental Protocol:

  • Prepare six individual samples of this compound at 100% of the target concentration.

  • Analyze the samples on the same day, with the same analyst, and on the same instrument.

  • Calculate the Relative Standard Deviation (RSD) of the results.

ParameterAcceptance Criteria
RSD of six sample preparations≤ 2.0%

3.5.2. Intermediate Precision (Inter-assay Precision)

Experimental Protocol:

  • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Compare the results from both days.

ParameterAcceptance Criteria
Overall RSD for both sets of data≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol (Based on Signal-to-Noise Ratio):

  • Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Inject solutions at these concentrations multiple times (e.g., six times) to confirm the ratios and assess the precision at the LOQ.

ParameterAcceptance Criteria
Signal-to-Noise Ratio for LOD~3:1
Signal-to-Noise Ratio for LOQ~10:1
RSD of Peak Area at LOQ≤ 10%
Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[6]

Experimental Protocol:

  • Introduce small, deliberate variations to the method parameters, one at a time.

  • Examples of variations include:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (± 2% organic)

  • Analyze a system suitability solution under each varied condition and evaluate the impact on the results.

ParameterAcceptance Criteria
System SuitabilityMust pass under all varied conditions
Analyte ResponseShould not be significantly affected

Data Presentation

All quantitative data generated during the validation study should be summarized in clear and concise tables for easy review and comparison.

Table 1: Linearity Data

Concentration (µg/mL) Injection 1 Peak Area Injection 2 Peak Area Injection 3 Peak Area Mean Peak Area
Level 1
Level 2
Level 3
Level 4
Level 5
Linear Regression Value
Correlation Coefficient (r²)
Slope

| Y-intercept | | | | |

Table 2: Accuracy (Recovery) Data

Concentration Level Spiked Amount (µg/mL) Measured Amount (µg/mL) % Recovery Mean % Recovery % RSD
80% (n=3)
100% (n=3)

| 120% (n=3) | | | | | |

Table 3: Precision Data

Repeatability (Day 1, Analyst 1) Intermediate Precision (Day 2, Analyst 2)
Sample 1
Sample 2
Sample 3
Sample 4
Sample 5
Sample 6
Mean
Standard Deviation
% RSD

| Overall % RSD | | |

Visualizations

Analytical_Method_Validation_Workflow cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Validation Execution cluster_3 Phase 4: Documentation MD Method Development MO Method Optimization MD->MO VP Write & Approve Validation Protocol MO->VP SS System Suitability VP->SS Spec Specificity Lin Linearity Acc Accuracy Prec Precision LOD_LOQ LOD & LOQ Rob Robustness VR Validation Report Spec->VR Lin->VR Acc->VR Prec->VR LOD_LOQ->VR Rob->VR Validation_Parameters_Relationship cluster_core Core Validation Parameters cluster_sensitivity Sensitivity cluster_reliability Reliability cluster_system System Performance Specificity Specificity Linearity Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Precision->Accuracy LOD Limit of Detection LOQ Limit of Quantitation LOD->LOQ Robustness Robustness SystemSuitability System Suitability SystemSuitability->Specificity SystemSuitability->Linearity SystemSuitability->Accuracy SystemSuitability->Precision SystemSuitability->LOQ SystemSuitability->Robustness

References

The Pivotal Role of Piperidine Derivatives in Targeting Central Nervous System Disorders: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous approved and investigational drugs targeting a wide array of central nervous system (CNS) disorders. Its conformational flexibility and ability to engage with diverse biological targets make it a versatile building block for the design of novel therapeutics for conditions such as Alzheimer's disease, Parkinson's disease, schizophrenia, depression, and anxiety.

This document provides detailed application notes on the multifaceted roles of piperidine derivatives in the CNS, supported by quantitative data, comprehensive experimental protocols for their evaluation, and visualizations of key signaling pathways and experimental workflows.

Application Notes: Therapeutic Targeting with Piperidine Derivatives

Piperidine-containing compounds have been successfully developed to modulate the activity of key proteins implicated in the pathophysiology of various CNS disorders. Their applications span a range of mechanisms, including enzyme inhibition and receptor modulation.

Alzheimer's Disease: A primary strategy in Alzheimer's drug discovery is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. A deficiency in cholinergic neurotransmission is a well-established hallmark of the disease. Piperidine derivatives have been extensively explored as AChE inhibitors.[1][2] Donepezil, a piperidine-based drug, is a cornerstone in the symptomatic treatment of Alzheimer's disease.[1] Beyond single-target inhibition, multi-target-directed ligands (MTDLs) incorporating the piperidine scaffold are being developed to simultaneously address other pathological features of Alzheimer's, such as butyrylcholinesterase (BuChE) activity and amyloid-beta (Aβ) aggregation.[3][4]

Parkinson's Disease: The management of Parkinson's disease often involves the modulation of the dopaminergic system. Piperidine derivatives have been investigated as dopamine receptor agonists and monoamine oxidase B (MAO-B) inhibitors.[5][6][7] MAO-B is a key enzyme in the degradation of dopamine, and its inhibition can help to restore dopaminergic tone. Furthermore, some piperidine compounds have shown potential in inhibiting phosphodiesterase-8 (PDE8), an enzyme overexpressed in neurodegenerative diseases like Parkinson's.[8]

Schizophrenia and Psychosis: The therapeutic action of many antipsychotic drugs is attributed to their antagonist activity at dopamine D2 receptors.[9] The piperidine moiety is a common feature in both typical and atypical antipsychotics. These compounds can effectively reduce the positive symptoms of schizophrenia, such as hallucinations and delusions, which are associated with hyperactive dopaminergic signaling in the mesolimbic pathway.[10]

Depression and Anxiety: Piperidine derivatives have been designed to target monoamine transporters, inhibiting the reuptake of neurotransmitters like serotonin and norepinephrine, a well-established mechanism for antidepressant action.[7][11] Additionally, their interaction with the GABAergic system, the primary inhibitory neurotransmitter system in the CNS, makes them promising candidates for anxiolytic drugs.

Pain and Epilepsy: N-methyl-D-aspartate (NMDA) receptor antagonists play a role in managing neuropathic pain and have anticonvulsant properties. Several piperidine-based compounds have been developed as NMDA receptor antagonists, demonstrating analgesic effects in preclinical models. Their ability to modulate glutamatergic neurotransmission is key to these effects.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo activities of representative piperidine derivatives against various CNS targets.

Table 1: In Vitro Activity of Piperidine Derivatives

Compound/DrugTargetAssayActivity (IC50/Ki)CNS Disorder ApplicationReference(s)
Donepezil (E2020)Acetylcholinesterase (AChE)Enzyme InhibitionIC50 = 5.7 nMAlzheimer's Disease
1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidineAcetylcholinesterase (AChE)Enzyme InhibitionIC50 = 0.56 nMAlzheimer's Disease[10]
Compound d5HDAC / AChEEnzyme InhibitionHDAC IC50 = 0.17 µM, AChE IC50 = 6.89 µMAlzheimer's Disease[3]
Compound d10HDAC / AChEEnzyme InhibitionHDAC IC50 = 0.45 µM, AChE IC50 = 3.22 µMAlzheimer's Disease[3]
Compound 5kAChE / BuChEEnzyme InhibitionAChE IC50 = 2.13 nMAlzheimer's Disease[4]
Compound 1NMDA ReceptorBinding AffinityKi = 74 nMPain, Epilepsy
Compound 2 (ketone analogue of 1)NMDA ReceptorBinding AffinityKi = 64 nMPain, Epilepsy
Compound 11D2, 5-HT1A, 5-HT2A ReceptorsReceptor BindingHigh Affinity (specific values not provided)Schizophrenia[9]
Compound 81O-GlcNAcase (OGA)Enzyme InhibitionIC50 = 4.93 nMAlzheimer's Disease

Table 2: In Vivo Activity of Piperidine Derivatives

Compound/DrugAnimal ModelDoseEffectCNS Disorder ApplicationReference(s)
Compound 21Rat3 mg/kgMarked increase in acetylcholine in cerebral cortex and hippocampusAlzheimer's Disease[10]
Donepezil (E2020)Rat5 mg/kg (p.o.)Longer duration of action than physostigmineAlzheimer's Disease
Racemate of Compound 1Mouse Hot-Plate TestED50 = 0.53 nmol (i.t.)Analgesic effectPain
Racemate of Compound 2Mouse Hot-Plate TestED50 = 0.51 nmol (i.t.)Analgesic effectPain
GepironeMouse Intruder ModelED50 = 4.5 mg/kg (i.p.)Anti-aggressive effectAnxiety

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of piperidine derivatives are provided below.

In Vitro Assay: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Principle: This colorimetric assay measures the activity of AChE by quantifying the production of thiocholine from the substrate acetylthiocholine. The thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which is measured spectrophotometrically at 412 nm. The presence of an AChE inhibitor reduces the rate of this color change.

Materials:

  • 96-well microplate

  • Microplate reader

  • Acetylcholinesterase (AChE) enzyme solution (from electric eel or recombinant human)

  • Test piperidine derivative compound

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test piperidine derivative in DMSO.

    • Prepare working solutions of the test compound by serial dilution in phosphate buffer.

    • Prepare a 15 mM solution of ATCI in deionized water (prepare fresh).

    • Prepare a 3 mM solution of DTNB in phosphate buffer (pH 8.0).

    • Prepare the AChE enzyme solution in phosphate buffer to a final concentration that gives a linear reaction rate for at least 10 minutes (e.g., 0.1 U/mL final concentration).

  • Assay Setup (in triplicate):

    • Blank: 180 µL of phosphate buffer.

    • Control (100% activity): 140 µL of phosphate buffer, 20 µL of AChE solution, and 20 µL of vehicle (e.g., DMSO at the same final concentration as in the test wells).

    • Test Wells: 140 µL of phosphate buffer, 20 µL of AChE solution, and 20 µL of the test compound working solution at various concentrations.

  • Pre-incubation: Gently mix the contents of the wells and pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: To each well (except the blank), add 20 µL of 15 mM ATCI and 20 µL of 3 mM DTNB. The final volume in each well will be 200 µL.

  • Kinetic Measurement: Immediately place the microplate in a reader and measure the increase in absorbance at 412 nm every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min) for each well from the linear portion of the kinetic curve.

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula:

    • Plot the % inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

In Vitro Assay: Dopamine D2 Receptor Binding Assay

Principle: This assay measures the ability of a test piperidine derivative to compete with a radiolabeled ligand for binding to dopamine D2 receptors in a membrane preparation. The amount of radioactivity bound to the receptors is inversely proportional to the affinity of the test compound.

Materials:

  • Membrane preparation from cells expressing dopamine D2 receptors (e.g., HEK293 cells) or from brain tissue rich in D2 receptors (e.g., striatum).

  • Radiolabeled ligand (e.g., [³H]Spiperone).

  • Unlabeled ligand for determining non-specific binding (e.g., haloperidol or (+)-butaclamol).

  • Test piperidine derivative compound.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • 96-well plates.

  • Glass fiber filters (e.g., GF/B or GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI).

  • Filtration apparatus (cell harvester).

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation:

    • Homogenize cells or tissue in ice-cold lysis buffer containing protease inhibitors.

    • Centrifuge at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Wash the membrane pellet with fresh buffer and resuspend in assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Assay Setup (in triplicate in a 96-well plate, final volume 250 µL):

    • Total Binding: 150 µL of membrane preparation, 50 µL of assay buffer, and 50 µL of radiolabeled ligand.

    • Non-specific Binding: 150 µL of membrane preparation, 50 µL of a high concentration of unlabeled ligand (e.g., 10 µM haloperidol), and 50 µL of radiolabeled ligand.

    • Competition Binding: 150 µL of membrane preparation, 50 µL of the test piperidine derivative at various concentrations, and 50 µL of radiolabeled ligand (at a concentration close to its Kd).

  • Incubation: Incubate the plate for 60-120 minutes at room temperature with gentle agitation.

  • Filtration: Terminate the reaction by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.

  • Washing: Wash the filters 3-4 times with ice-cold wash buffer.

  • Counting: Place the dried filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • For competition assays, calculate the percentage of specific binding at each concentration of the test compound.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration and determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation:

      where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Assay: Apomorphine-Induced Climbing in Mice

Principle: Apomorphine, a non-selective dopamine receptor agonist, induces a characteristic climbing behavior in mice, which is mediated by the stimulation of postsynaptic D1 and D2-like receptors in the mesolimbic pathway. Antipsychotic drugs that block these receptors, particularly D2 receptors, dose-dependently inhibit this climbing behavior. This test is a widely used screening model for potential antipsychotic agents.[10]

Materials:

  • Male Swiss albino mice (20-25 g).

  • Cylindrical wire mesh cages (e.g., 13 cm height, 14 cm diameter, 3 mm mesh size).

  • Apomorphine hydrochloride.

  • Test piperidine derivative compound.

  • Vehicle for drug administration (e.g., saline, 0.5% carboxymethylcellulose).

  • Stopwatch.

Procedure:

  • Acclimatization: Allow the mice to acclimatize to the testing room for at least 60 minutes before the experiment. Place each mouse individually in a wire mesh cage for a 60-minute habituation period.

  • Drug Administration:

    • Administer the test piperidine derivative or vehicle intraperitoneally (i.p.) or orally (p.o.) at various doses.

    • After a specific pretreatment time (e.g., 20-60 minutes, depending on the route of administration), administer apomorphine hydrochloride subcutaneously (s.c.) at a dose of 1.0 to 2.5 mg/kg.

  • Observation Period:

    • Begin observing the mice 10 minutes after the apomorphine injection.

    • The observation period typically lasts for 20-30 minutes.

  • Behavioral Scoring:

    • Method 1: Duration of Climbing: Record the total amount of time (in seconds) that the mouse spends climbing with all four paws on the wall of the cage during the observation period.

    • Method 2: Climbing Score: At regular intervals (e.g., every 5 minutes) during the observation period, score the climbing behavior based on a rating scale:

      • 0: No paws on the cage wall.

      • 1: One paw on the cage wall.

      • 2: Two paws on the cage wall.

      • 3: Three paws on the cage wall.

      • 4: All four paws on the cage wall. Sum the scores from all observation points for each mouse to get a total climbing score.

  • Data Analysis:

    • Calculate the mean climbing duration or climbing score for each treatment group.

    • Compare the treatment groups to the vehicle-control group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

    • Calculate the dose that produces a 50% inhibition of the apomorphine-induced climbing (ED50) for the test compound.

In Vivo Assay: Forced Swim Test in Mice

Principle: The forced swim test is a widely used behavioral model to assess antidepressant-like activity. When placed in an inescapable cylinder of water, mice will initially struggle but eventually adopt an immobile posture, floating with minimal movement. This immobility is interpreted as a state of behavioral despair. Antidepressant drugs increase the latency to immobility and decrease the total duration of immobility.[8][9]

Materials:

  • Male mice (e.g., C57BL/6 or Swiss Webster).

  • Transparent cylindrical tanks (e.g., 30 cm height, 20 cm diameter).

  • Water bath to maintain water temperature.

  • Test piperidine derivative compound.

  • Vehicle for drug administration.

  • Stopwatch or automated video tracking system.

Procedure:

  • Acclimatization: Acclimatize the mice to the testing room for at least 60 minutes.

  • Apparatus Setup: Fill the cylindrical tanks with water (23-25°C) to a depth of 15 cm, ensuring the mice cannot touch the bottom with their tails or escape.

  • Drug Administration: Administer the test piperidine derivative or vehicle at various doses, typically 30-60 minutes before the test.

  • Test Session:

    • Gently place each mouse individually into the water-filled cylinder.

    • The test session typically lasts for 6 minutes.

  • Behavioral Scoring:

    • Record the behavior of the mice, usually during the last 4 minutes of the 6-minute session.

    • Immobility: The mouse is judged to be immobile when it remains floating motionless, making only small movements necessary to keep its head above water.

    • Mobility: This includes swimming, struggling, and climbing.

    • The latency to the first bout of immobility and the total duration of immobility are the primary measures.

  • Post-Test Care: After the test, remove the mice from the water, gently dry them with a towel, and place them in a clean, dry cage with a heat source until they are fully dry.

  • Data Analysis:

    • Calculate the mean latency to immobility and the mean duration of immobility for each treatment group.

    • Compare the treatment groups to the vehicle-control group using appropriate statistical tests.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways targeted by piperidine derivatives and a general experimental workflow for their preclinical evaluation.

Cholinergic_Signaling_in_AD cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Choline Choline ACh_synthesis Choline Acetyltransferase (ChAT) Choline->ACh_synthesis Uptake ACh_vesicle Acetylcholine (ACh) in Vesicle ACh_synthesis->ACh_vesicle Synthesis ACh_synapse ACh ACh_vesicle->ACh_synapse Release AChE Acetylcholinesterase (AChE) ACh_synapse->AChE Hydrolysis Muscarinic_R Muscarinic Receptor ACh_synapse->Muscarinic_R Binds Nicotinic_R Nicotinic Receptor ACh_synapse->Nicotinic_R Binds Piperidine_Derivative Piperidine Derivative (e.g., Donepezil) Piperidine_Derivative->AChE Inhibits Signal_Transduction Signal Transduction (Cognition, Memory) Muscarinic_R->Signal_Transduction Nicotinic_R->Signal_Transduction

Cholinergic Signaling Pathway in Alzheimer's Disease.

Dopaminergic_Signaling_in_Schizophrenia cluster_presynaptic Presynaptic Neuron (Mesolimbic Pathway) cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L_DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase Dopamine_vesicle Dopamine in Vesicle Dopamine->Dopamine_vesicle Dopamine_synapse Dopamine Dopamine_vesicle->Dopamine_synapse Release D2_Receptor Dopamine D2 Receptor Dopamine_synapse->D2_Receptor Binds Piperidine_Antipsychotic Piperidine-based Antipsychotic Piperidine_Antipsychotic->D2_Receptor Blocks Signal_Transduction Signal Transduction (Positive Symptoms) D2_Receptor->Signal_Transduction

Dopaminergic Signaling in Schizophrenia.

Glutamatergic_Signaling_NMDA cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate Glutaminase Glutamate_vesicle Glutamate in Vesicle Glutamate->Glutamate_vesicle Glutamate_synapse Glutamate Glutamate_vesicle->Glutamate_synapse Release NMDA_Receptor NMDA Receptor Glutamate_synapse->NMDA_Receptor Binds Glycine_synapse Glycine (co-agonist) Glycine_synapse->NMDA_Receptor Binds Ca_influx Ca²⁺ Influx NMDA_Receptor->Ca_influx Excitotoxicity Excitotoxicity (Pain, Seizures) Ca_influx->Excitotoxicity Piperidine_Antagonist Piperidine-based NMDA Antagonist Piperidine_Antagonist->NMDA_Receptor Blocks

Glutamatergic Signaling via NMDA Receptors.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models Start Compound Synthesis (Piperidine Derivative) In_Vitro In Vitro Screening (Target-based Assays) Start->In_Vitro In_Vivo_Efficacy In Vivo Efficacy Models (Disease-specific) In_Vitro->In_Vivo_Efficacy Assay1 Enzyme Inhibition (e.g., AChE, MAO) Assay2 Receptor Binding (e.g., Dopamine, NMDA) ADME_Tox ADME/Toxicity Studies In_Vivo_Efficacy->ADME_Tox Model1 Alzheimer's Models (e.g., Scopolamine-induced amnesia) Model2 Psychosis Models (e.g., Apomorphine-induced climbing) Model3 Depression Models (e.g., Forced swim test) Lead_Optimization Lead Optimization ADME_Tox->Lead_Optimization Lead_Optimization->Start Iterative Design Preclinical_Candidate Preclinical Candidate Selection Lead_Optimization->Preclinical_Candidate Successful

General Experimental Workflow for Piperidine Derivatives.

References

Application Notes and Protocols for the Use of 4-(Methoxymethyl)piperidine in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Note to Researchers: Extensive literature review reveals a significant body of research on the use of 4-methylpiperidine as a reagent in solid-phase peptide synthesis (SPPS), particularly for the removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group. However, there is a notable lack of published data regarding the specific application of its structural analog, 4-(methoxymethyl)piperidine , for this purpose.

The information presented herein is based on the well-documented use of 4-methylpiperidine. While the structural similarity suggests potential for analogous reactivity, researchers should be aware that the substitution of a methyl group with a methoxymethyl group may influence basicity, steric hindrance, and solubility, potentially affecting reaction kinetics and overall efficiency. Therefore, the following protocols should be considered as a starting point for the investigation of 4-(methoxymethyl)piperidine in solid-phase synthesis and would require experimental validation and optimization.

Introduction to 4-Methylpiperidine in Solid-Phase Peptide Synthesis

Solid-phase peptide synthesis (SPPS) employing the Fmoc/tBu strategy is a cornerstone of peptide and protein chemistry. A critical step in this methodology is the selective removal of the Nα-Fmoc protecting group to allow for the sequential addition of amino acids to the growing peptide chain. Traditionally, piperidine has been the reagent of choice for this deprotection. However, due to its classification as a controlled substance and potential to induce side reactions, there has been a concerted effort to identify effective alternatives.

4-Methylpiperidine has emerged as a highly viable substitute for piperidine in Fmoc deprotection.[1][2] Studies have demonstrated that 4-methylpiperidine offers comparable, and in some cases superior, performance to piperidine in terms of deprotection efficiency, peptide purity, and yield.[2][3] Its use is also advocated as a "greener" alternative, contributing to more sustainable synthetic protocols.[2][4]

Key Applications in Solid-Phase Synthesis

The primary application of 4-methylpiperidine in solid-phase synthesis is as a reagent for the cleavage of the Fmoc protecting group from the N-terminal amino acid of a resin-bound peptide. This process is a repetitive step in the elongation cycle of SPPS.

Mechanism of Fmoc Removal: The deprotection proceeds via a β-elimination mechanism. The secondary amine, 4-methylpiperidine, acts as a base to abstract the acidic proton on the fluorenyl group. This initiates the elimination of dibenzofulvene (DBF) and carbon dioxide, liberating the free amine on the peptide chain. The 4-methylpiperidine then acts as a scavenger, forming an adduct with the released DBF, which prevents its polymerization and facilitates its removal during washing steps.

Quantitative Data Summary

The following table summarizes comparative data on the performance of 4-methylpiperidine against other deprotection reagents in SPPS.

Deprotection ReagentPeptide SequenceCrude Product Yield (%)Purity (%)Peptide-Specific Yield (%)Reference
4-Methylpiperidine NBC155706948[1]
PiperidineNBC155737051[1]
PiperazineNBC155706848[1]
4-Methylpiperidine NBC759757052[1]
PiperidineNBC759787256[1]
PiperazineNBC759767053[1]
4-Methylpiperidine NBC1951686544[1]
PiperidineNBC1951757052[1]
PiperazineNBC1951706848[1]

Note: The data indicates that 4-methylpiperidine provides comparable yields and purities to piperidine and piperazine for the synthesis of various peptides.[1]

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection using 4-Methylpiperidine

This protocol describes the standard procedure for removing the Fmoc protecting group from a resin-bound peptide during manual or automated SPPS.

Reagents and Materials:

  • Fmoc-protected peptide-resin

  • 4-Methylpiperidine

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Solid-phase synthesis vessel

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Swell the Fmoc-protected peptide-resin in DMF for 30-60 minutes in the synthesis vessel.

  • Drain the DMF from the vessel.

  • Prepare a 20% (v/v) solution of 4-methylpiperidine in DMF.

  • Add the 20% 4-methylpiperidine solution to the resin.

  • Agitate the resin mixture gently for 3 minutes at room temperature.

  • Drain the deprotection solution.

  • Add a fresh aliquot of the 20% 4-methylpiperidine solution to the resin.

  • Continue the agitation for an additional 10-15 minutes at room temperature.

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of 4-methylpiperidine and the dibenzofulvene-adduct.

  • The resin is now ready for the coupling of the next Fmoc-amino acid.

Protocol 2: "In Situ" Fmoc Removal for Green Chemistry

This protocol, adapted from a sustainable SPPS approach, combines the coupling and deprotection steps to significantly reduce solvent consumption.[4][5]

Reagents and Materials:

  • Fmoc-protected peptide-resin

  • Fmoc-amino acid

  • OxymaPure (or other suitable coupling additive)

  • N,N'-Diisopropylcarbodiimide (DIC) or other carbodiimide coupling reagent

  • 4-Methylpiperidine

  • DMF, peptide synthesis grade

  • Solid-phase synthesis vessel

Procedure:

  • To the deprotected peptide-resin, add the coupling cocktail containing the Fmoc-amino acid, OxymaPure, and DIC in DMF.

  • Allow the coupling reaction to proceed to completion (typically 1-2 hours).

  • Without filtering the coupling solution, add 4-methylpiperidine directly to the reaction vessel to a final concentration of 20% (v/v).

  • Agitate the mixture for 15-20 minutes to effect Fmoc deprotection.

  • Drain the combined coupling and deprotection solution.

  • Wash the resin with a 1% solution of OxymaPure in DMF to efficiently remove residual 4-methylpiperidine.[5]

  • Perform additional washes with DMF.

  • The resin is now ready for the next "in situ" coupling and deprotection cycle.

Visualizations

Standard_SPPS_Cycle Resin Fmoc-AA-Resin Deprotection Fmoc Deprotection (20% 4-Methylpiperidine in DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Elongated_Resin Fmoc-AA(n+1)-AA-Resin Wash2->Elongated_Resin Elongated_Resin->Deprotection Repeat Cycle

Caption: Standard Solid-Phase Peptide Synthesis (SPPS) Cycle.

InSitu_SPPS_Workflow Start Deprotected Peptide-Resin Coupling 1. Coupling (Fmoc-AA-OH, Activator) Start->Coupling InSitu_Deprotection 2. In Situ Deprotection (Add 20% 4-Methylpiperidine) Coupling->InSitu_Deprotection Filter_Wash 3. Filter and Wash (1% OxymaPure/DMF, then DMF) InSitu_Deprotection->Filter_Wash Next_Cycle Ready for Next Coupling Filter_Wash->Next_Cycle Next_Cycle->Coupling Repeat Cycle

Caption: "In Situ" Fmoc Removal Workflow for SPPS.

References

Application Notes and Protocols for the Development of 4-(Methoxymethyl)piperidine Analogs in SAR Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and evaluation of 4-(methoxymethyl)piperidine analogs for Structure-Activity Relationship (SAR) studies. The 4-substituted piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates targeting a wide range of biological entities, including G-protein coupled receptors (GPCRs) and ion channels.[1] The methoxymethyl group at the 4-position offers a unique combination of steric bulk, hydrogen bond accepting capability, and metabolic stability, making it an attractive motif for drug design.

Rationale for Developing 4-(Methoxymethyl)piperidine Analogs

The development of analogs based on the 4-(methoxymethyl)piperidine core allows for the systematic exploration of the chemical space around this scaffold to optimize pharmacological properties. Key objectives of SAR studies in this context include:

  • Improving Potency and Efficacy: Fine-tuning the substituents on the piperidine nitrogen and modifications of the methoxymethyl group can lead to enhanced binding affinity and functional activity at the target receptor or ion channel.

  • Enhancing Selectivity: Modifications can be introduced to increase selectivity for a specific receptor subtype, thereby reducing off-target effects and improving the therapeutic window.

  • Optimizing ADME Properties: Altering the physicochemical properties of the molecule can improve absorption, distribution, metabolism, and excretion (ADME) profiles, leading to better bioavailability and pharmacokinetic properties. For instance, the addition of a methoxymethyl group on the piperidine ring of fentanyl to create sufentanil increases potency.[2]

Synthetic Strategies for 4-(Methoxymethyl)piperidine Analogs

The synthesis of a library of 4-(methoxymethyl)piperidine analogs for SAR studies typically involves a modular approach, starting with a common piperidine core and introducing diversity at specific positions. The primary points of diversification are the piperidine nitrogen (N1 position) and modifications of the 4-methoxymethyl group.

2.1. Synthesis of the Core Scaffold: 4-(Methoxymethyl)piperidine

The parent scaffold can be synthesized from commercially available starting materials such as 4-piperidinemethanol. A common and efficient method is the Williamson ether synthesis.

Protocol 1: Synthesis of 4-(Methoxymethyl)piperidine via Williamson Ether Synthesis

This protocol describes the O-methylation of N-Boc-4-(hydroxymethyl)piperidine followed by deprotection.

  • Step 1: N-Protection of 4-(Hydroxymethyl)piperidine

    • Dissolve 4-(hydroxymethyl)piperidine in a suitable solvent such as tetrahydrofuran (THF).

    • Add di-tert-butyl dicarbonate (Boc)₂O and stir at room temperature for 8 hours.

    • Concentrate the mixture in vacuo and purify the residue to obtain tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate.[3]

  • Step 2: O-Methylation (Williamson Ether Synthesis)

    • To a solution of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate in anhydrous THF or dimethylformamide (DMF), add a strong base such as sodium hydride (NaH) portion-wise at 0 °C.[4]

    • Allow the mixture to stir for 30 minutes to form the alkoxide.

    • Add methyl iodide (CH₃I) dropwise and allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl 4-(methoxymethyl)piperidine-1-carboxylate.

  • Step 3: N-Deprotection

    • Dissolve the N-Boc protected intermediate in a solution of hydrochloric acid (HCl) in dioxane or trifluoroacetic acid (TFA) in dichloromethane (DCM).

    • Stir the reaction at room temperature until the deprotection is complete (monitored by TLC or LC-MS).

    • Concentrate the solvent to obtain 4-(methoxymethyl)piperidine hydrochloride.[5] Neutralize with a suitable base to obtain the free base.

2.2. Diversification of the Piperidine Nitrogen (N-Alkylation)

The piperidine nitrogen is a key handle for introducing a wide variety of substituents to explore the SAR. Common methods for N-alkylation include reductive amination and nucleophilic substitution.

Protocol 2: N-Alkylation via Reductive Amination

  • Dissolve 4-(methoxymethyl)piperidine (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in a suitable solvent like dichloromethane (DCM) or dichloroethane (DCE).

  • Add a catalytic amount of acetic acid.

  • Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise.

  • Stir the reaction at room temperature for 4-12 hours.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Protocol 3: N-Alkylation via Nucleophilic Substitution

  • Dissolve 4-(methoxymethyl)piperidine (1.0 eq) in a polar aprotic solvent such as acetonitrile or DMF.

  • Add a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N).

  • Add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq).

  • Stir the reaction at room temperature or with gentle heating until completion.

  • Work up the reaction by adding water and extracting with an organic solvent.

  • Purify the product by column chromatography.

Experimental Workflow for Analog Synthesis

experimental_workflow cluster_synthesis Synthesis of 4-(Methoxymethyl)piperidine Core cluster_diversification Analog Library Generation start 4-(Hydroxymethyl)piperidine protection N-Boc Protection start->protection methylation O-Methylation (Williamson Ether Synthesis) protection->methylation deprotection N-Deprotection methylation->deprotection core 4-(Methoxymethyl)piperidine deprotection->core n_alkylation N-Alkylation (Reductive Amination or Nucleophilic Substitution) core->n_alkylation library Library of Analogs n_alkylation->library

Caption: General workflow for the synthesis of a library of 4-(methoxymethyl)piperidine analogs.

Structure-Activity Relationship (SAR) Studies

Once a library of analogs has been synthesized, the next step is to evaluate their biological activity to establish SAR. This typically involves in vitro screening assays followed by in vivo studies for promising candidates.

3.1. In Vitro Biological Screening

The choice of biological assays will depend on the therapeutic target of interest. For GPCRs and ion channels, common in vitro assays include:

  • Radioligand Binding Assays: To determine the binding affinity (Ki) of the analogs for the target receptor.

  • Functional Assays: To assess the functional activity of the analogs (e.g., agonist, antagonist, or modulator). Examples include cAMP assays for Gs/Gi-coupled GPCRs, calcium mobilization assays for Gq-coupled GPCRs, and patch-clamp electrophysiology for ion channels.

Protocol 4: General Radioligand Binding Assay

  • Prepare cell membranes expressing the target receptor.

  • In a 96-well plate, add the cell membranes, a radiolabeled ligand with known affinity for the target, and varying concentrations of the test compound.

  • Incubate the plate to allow for competitive binding to reach equilibrium.

  • Rapidly filter the contents of each well and wash to separate bound from free radioligand.

  • Measure the radioactivity of the bound ligand using a scintillation counter.

  • Calculate the IC50 value (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and then determine the Ki value using the Cheng-Prusoff equation.

3.2. Data Presentation for SAR Analysis

Quantitative data from in vitro assays should be summarized in a structured table to facilitate the analysis of SAR. The table should include the structure of each analog, the modifications made, and the corresponding biological activity data (e.g., Ki, IC50, EC50).

Table 1: Representative SAR Data for 4-(Methoxymethyl)piperidine Analogs Targeting a Hypothetical GPCR

Compound IDR (N1-substituent)Target Binding Affinity (Ki, nM)Functional Activity (EC50, nM)
1 -H550>10,000
2a -CH₃2501,200
2b -CH₂CH₃120650
2c -CH₂Ph1585
2d -CH₂(4-F-Ph)840
2e -CH₂(3-Cl-Ph)25150

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate how SAR data for 4-(methoxymethyl)piperidine analogs could be structured. The trends are based on general principles observed in SAR studies of other 4-substituted piperidines targeting GPCRs like opioid and dopamine receptors, where N-benzylation often enhances affinity.[6][7]

SAR Insights from Representative Data:

  • N-Alkylation is Crucial for Activity: The parent compound 1 with a free piperidine nitrogen shows low affinity. Alkylation at the N1 position significantly improves binding affinity.

  • Effect of N-Substituent Size and Nature: Increasing the size of the N-alkyl group from methyl (2a ) to ethyl (2b ) improves affinity. The introduction of an N-benzyl group (2c ) leads to a substantial increase in potency, suggesting a beneficial interaction of the aromatic ring with the receptor binding pocket.

  • Aromatic Substitution Modulates Activity: Substitution on the N-benzyl ring can further modulate activity. An electron-withdrawing fluorine at the 4-position (2d ) enhances affinity, while a chlorine at the 3-position (2e ) is less favorable.

Signaling Pathways and Mechanisms of Action

4-Substituted piperidine derivatives are known to modulate a variety of signaling pathways, primarily through their interaction with GPCRs and ion channels.

4.1. GPCR Signaling

Many clinically relevant piperidine-containing drugs target GPCRs, such as opioid, dopamine, and serotonin receptors. Upon binding of an agonist, the GPCR undergoes a conformational change, leading to the activation of intracellular G-proteins. This initiates a cascade of downstream signaling events, such as the modulation of adenylyl cyclase activity (affecting cAMP levels) or phospholipase C activity (leading to inositol triphosphate and diacylglycerol production, and subsequent calcium release).[8][9]

GPCR Signaling Pathway

gpcr_signaling ligand 4-(Methoxymethyl)piperidine Analog (Agonist) receptor GPCR ligand->receptor Binds g_protein G-Protein (α, β, γ) receptor->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Produces/Inhibits cellular_response Cellular Response second_messenger->cellular_response Initiates ion_channel_modulation ligand 4-(Methoxymethyl)piperidine Analog ion_channel Ion Channel ligand->ion_channel Binds to/Modulates ion_flux Ion Flux (e.g., Ca²⁺, K⁺) ion_channel->ion_flux Alters membrane_potential Change in Membrane Potential ion_flux->membrane_potential cellular_effect Cellular Effect (e.g., Neurotransmitter Release) membrane_potential->cellular_effect

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in 4-(Methoxymethyl)piperidine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-(Methoxymethyl)piperidine Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

There are several synthetic strategies to produce this compound. A prevalent method involves the reduction of a corresponding pyridine derivative, followed by methylation of the hydroxymethyl group and subsequent salt formation. Another common approach starts from 4-piperidinemethanol, which undergoes N-protection, O-methylation, and finally deprotection and salt formation. The choice of route often depends on the availability of starting materials and the desired scale of the reaction.

Q2: My overall yield is significantly lower than expected. What are the most likely causes?

Low yields can stem from various factors throughout the multi-step synthesis. Key areas to investigate include:

  • Incomplete Reactions: Check for the presence of starting materials in your crude product via TLC or NMR.

  • Side Reactions: Undesired side products can consume reagents and complicate purification.

  • Purification Losses: Significant loss of product can occur during extraction, chromatography, and crystallization steps.

  • Product Decomposition: The stability of intermediates and the final product under the reaction and workup conditions is crucial.

  • Reagent Quality: Ensure the purity and reactivity of all starting materials and reagents.

Q3: I'm observing incomplete conversion of my starting material. How can I drive the reaction to completion?

To address incomplete reactions, consider the following adjustments to your protocol:

  • Reaction Time: Extend the reaction time and monitor the progress by TLC or LC-MS.

  • Temperature: Increasing the reaction temperature may enhance the reaction rate, but be cautious of potential side reactions.[1]

  • Reagent Stoichiometry: Using a slight excess of one of the reagents can help drive the equilibrium towards the product.

  • Catalyst Activity: If using a catalyst, ensure it is fresh and active. In some cases, catalyst poisoning by impurities in the starting materials can occur.[2]

Q4: I am having difficulty with the purification of 4-(Methoxymethyl)piperidine or its hydrochloride salt. What are some effective purification strategies?

Purification of piperidine derivatives can be challenging due to their basicity and polarity.

  • Column Chromatography: Silica gel chromatography is a common method. A mobile phase containing a small amount of a basic modifier, such as triethylamine or ammonia in methanol, can help reduce streaking and improve separation.[3]

  • Distillation: If the free base, 4-(Methoxymethyl)piperidine, is an oil, vacuum distillation can be an effective purification method.

  • Crystallization: For the hydrochloride salt, recrystallization from a suitable solvent system (e.g., ethanol/ethyl acetate, isopropanol/ether) can yield a highly pure product. Ensure the pH is acidic to maintain the salt form.

Troubleshooting Guides

Issue 1: Low Yield in the Methylation of N-Boc-4-hydroxymethylpiperidine

This step is critical for introducing the methoxymethyl group. Low yields are often attributed to side reactions or incomplete conversion.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Incomplete Deprotonation of the Hydroxyl Group Use a stronger base (e.g., Sodium Hydride) and ensure anhydrous conditions. Perform the reaction under an inert atmosphere (Nitrogen or Argon).
Side Reaction: Quaternization of the Piperidine Nitrogen This is more likely if the nitrogen is unprotected. Ensure the use of an N-protecting group like Boc (tert-Butoxycarbonyl).
Volatilization of Methylating Agent If using a low-boiling point methylating agent like methyl iodide, perform the reaction at a controlled, lower temperature with a condenser.
Steric Hindrance While less common for this substrate, optimizing the base and solvent combination can help overcome minor steric challenges.

Detailed Experimental Protocol: Methylation of N-Boc-4-hydroxymethylpiperidine

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere, add N-Boc-4-hydroxymethylpiperidine (1.0 eq) and anhydrous THF.

  • Deprotonation: Cool the solution to 0 °C and add sodium hydride (1.2 eq) portion-wise. Allow the mixture to stir at this temperature for 30 minutes.

  • Methylation: Add methyl iodide (1.5 eq) dropwise to the suspension.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

  • Workup: Carefully quench the reaction with water at 0 °C. Extract the product with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Issue 2: Poor Yield during the Deprotection of N-Boc-4-(methoxymethyl)piperidine and HCl Salt Formation

The final deprotection and salt formation step can lead to significant product loss if not performed correctly.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Incomplete Deprotection Ensure a sufficient excess of a strong acid (e.g., HCl in dioxane or ethanol) is used. Monitor the reaction for the disappearance of the Boc-protected starting material.[4]
Formation of Volatile Free Base After deprotection and before salt precipitation, the free base can be volatile. Minimize the time the product is in its free base form at elevated temperatures.
Product Loss During Workup The hydrochloride salt is often water-soluble. Avoid excessive aqueous washes after salt formation. If extraction is necessary, use a minimal amount of a suitable organic solvent.
Improper pH for Crystallization Ensure the solution is sufficiently acidic (pH 1-2) to promote the crystallization of the hydrochloride salt.

Detailed Experimental Protocol: N-Boc Deprotection and HCl Salt Formation

  • Setup: Dissolve N-Boc-4-(methoxymethyl)piperidine (1.0 eq) in a suitable solvent such as ethyl acetate or methanol.

  • Acidification: Cool the solution to 0 °C and add a solution of HCl in dioxane or ethanol (e.g., 4M, 3-4 eq) dropwise.

  • Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring the deprotection by TLC or LC-MS.

  • Precipitation: The hydrochloride salt will often precipitate from the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Isolation: Collect the solid product by filtration.

  • Washing and Drying: Wash the collected solid with a cold, non-polar solvent (e.g., diethyl ether) to remove any non-polar impurities and then dry under vacuum.

Data Summary

The following table summarizes typical yields reported in the literature for key steps in the synthesis of this compound and related structures. Actual yields may vary based on specific reaction conditions and scale.

Reaction StepStarting MaterialProductReported Yield (%)Reference
ReductionEthyl 4-piperidinecarboxylate4-PiperidinemethanolQuantitative[5]
N-Boc Protection4-PiperidinemethanolN-Boc-4-hydroxymethylpiperidine~95%General Procedure
O-MethylationN-Boc-4-hydroxymethylpiperidineN-Boc-4-(methoxymethyl)piperidine50-80%General Procedure
N-Boc Deprotection & HCl salt formationN-Boc-4-(methoxymethyl)piperidineThis compound>90%[4]

Visualizations

Reaction Pathway

Synthesis_Pathway cluster_0 Step 1: N-Protection cluster_1 Step 2: O-Methylation cluster_2 Step 3: Deprotection & Salt Formation A 4-Piperidinemethanol B N-Boc-4-hydroxymethylpiperidine A->B Boc₂O, Base C N-Boc-4-(methoxymethyl)piperidine B->C NaH, CH₃I D 4-(Methoxymethyl)piperidine Hydrochloride C->D HCl

Caption: Synthetic pathway for this compound.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Overall Yield CheckReaction Analyze Crude Product (TLC, NMR) Start->CheckReaction IncompleteReaction Incomplete Reaction CheckReaction->IncompleteReaction Starting Material Present SideProducts Significant Side Products CheckReaction->SideProducts Multiple Spots/Peaks PurificationLoss Low Yield After Purification CheckReaction->PurificationLoss Clean Crude, Low Final Yield OptimizeReaction Optimize Reaction Conditions: - Increase Time/Temp - Check Reagent Stoichiometry - Verify Catalyst Activity IncompleteReaction->OptimizeReaction CharacterizeSideProducts Identify Side Products (MS, NMR) Adjust reaction conditions to minimize their formation SideProducts->CharacterizeSideProducts OptimizePurification Optimize Purification: - Adjust Chromatography Conditions - Recrystallization Solvent Screen - Minimize Aqueous Washes PurificationLoss->OptimizePurification

Caption: A logical workflow for troubleshooting low yield issues.

Relationship Between Reaction Parameters and Yield

Parameter_Relationships Yield Final Yield Temp Temperature Temp->Yield Increases Rate (and side reactions) Time Reaction Time Time->Yield Affects Completion Base Base Strength Base->Yield Impacts Deprotonation Efficiency Solvent Solvent Polarity Solvent->Yield Influences Solubility & Reactivity Purity Reagent Purity Purity->Yield Crucial for avoiding side reactions

Caption: Key parameters influencing the final product yield.

References

identifying side reactions in 4-(methoxymethyl)piperidine preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(methoxymethyl)piperidine. The following information addresses common side reactions and other issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for the preparation of 4-(methoxymethyl)piperidine?

A1: The two most prevalent methods for synthesizing 4-(methoxymethyl)piperidine are:

  • Williamson Ether Synthesis: This route involves the O-methylation of 4-piperidinemethanol (also known as 4-(hydroxymethyl)piperidine). Typically, a strong base is used to deprotonate the hydroxyl group, followed by reaction with a methylating agent.

  • Reduction of a Pyridine Derivative: This approach starts with a substituted pyridine, such as 4-(methoxymethyl)pyridine or a related precursor like 4-(dimethoxymethyl)pyridine, which is then reduced to the corresponding piperidine via catalytic hydrogenation.

Q2: What is the primary side reaction of concern when using the Williamson ether synthesis to prepare 4-(methoxymethyl)piperidine?

A2: The most significant side reaction is the N-methylation of the piperidine nitrogen. The secondary amine of the piperidine ring is also a nucleophile and can compete with the hydroxyl group for the methylating agent, leading to the formation of 1-methyl-4-(methoxymethyl)piperidine and potentially a quaternary ammonium salt through over-methylation.

Q3: How can I minimize N-methylation during the Williamson ether synthesis?

A3: To favor O-methylation over N-methylation, consider the following strategies:

  • Use of a Nitrogen Protecting Group: Protecting the piperidine nitrogen with a suitable protecting group (e.g., Boc, Cbz) before the methylation reaction will prevent N-methylation. The protecting group can be removed in a subsequent step.

  • Choice of Base and Reaction Conditions: Using a bulky base might sterically hinder the approach to the nitrogen atom to some extent. Careful control of stoichiometry and reaction temperature can also influence the selectivity.

  • Use of a Phase-Transfer Catalyst: In some cases, phase-transfer catalysis can enhance the reactivity of the alkoxide and may offer some selectivity.

Q4: Are there any significant side reactions when using the pyridine reduction method?

A4: The catalytic hydrogenation of pyridine derivatives is generally an efficient process. However, potential side reactions include:

  • Incomplete Reduction: Harsh reaction conditions are often required for the complete reduction of the aromatic pyridine ring. Incomplete reduction can lead to the presence of tetrahydropyridine intermediates in the final product.

  • Hydrogenolysis: Although less common for a methoxy group, aggressive hydrogenation conditions (high temperature, high pressure, or a highly active catalyst) could potentially lead to the cleavage of the C-O bond, resulting in the formation of 4-methylpiperidine.

Troubleshooting Guides

Route 1: Williamson Ether Synthesis of 4-Piperidinemethanol
Issue Potential Cause Troubleshooting Steps
Low Yield of Desired Product Incomplete deprotonation of the alcohol.Ensure the use of a sufficiently strong and fresh base (e.g., sodium hydride). Use an anhydrous solvent to prevent quenching of the base.
Ineffective methylating agent.Use a reactive methylating agent like methyl iodide or dimethyl sulfate. Ensure it is added at an appropriate rate and temperature.
Significant N-methylation.Implement strategies to minimize N-methylation as described in FAQ A3, with N-protection being the most robust solution.
Presence of Multiple Products in Final Mixture Concurrent O- and N-methylation.Use chromatographic techniques (e.g., column chromatography) to separate the desired O-methylated product from the N-methylated and di-methylated byproducts. The polarity difference between the secondary amine (product) and the tertiary amine (N-methylated byproduct) should allow for separation.
Unreacted starting material.Increase the reaction time or temperature. Ensure stoichiometric amounts of base and methylating agent are used.
Formation of a Quaternary Ammonium Salt Use of excess methylating agent.Carefully control the stoichiometry of the methylating agent. Add it dropwise to the reaction mixture to avoid localized high concentrations.
Route 2: Reduction of 4-(Methoxymethyl)pyridine
Issue Potential Cause Troubleshooting Steps
Incomplete Reaction Inactive or insufficient catalyst.Use a fresh, active catalyst (e.g., PtO₂, Rh/C, or Raney Nickel). Ensure adequate catalyst loading.
Insufficient hydrogen pressure or reaction time.Increase the hydrogen pressure and/or extend the reaction time. Monitor the reaction progress by techniques like TLC or GC-MS.
Catalyst poisoning.Ensure the starting material and solvent are free from impurities that can poison the catalyst (e.g., sulfur compounds).
Presence of Aromatic Impurities Incomplete hydrogenation of the pyridine ring.Increase catalyst loading, hydrogen pressure, or reaction temperature. Consider a different, more active catalyst.
Formation of 4-Methylpiperidine Hydrogenolysis of the methoxy group.Use milder reaction conditions (lower temperature and pressure). A less aggressive catalyst might also be beneficial.

Experimental Protocols

Protocol 1: Williamson Ether Synthesis of 4-(Methoxymethyl)piperidine (Illustrative, without N-protection)

1. Deprotonation of 4-Piperidinemethanol:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve 4-piperidinemethanol (1.0 equivalent) in anhydrous THF and add it dropwise to the sodium hydride suspension.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours, or until hydrogen evolution ceases.

2. Methylation:

  • Cool the resulting alkoxide solution back to 0 °C.

  • Add methyl iodide (1.1 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

3. Work-up and Purification:

  • Carefully quench the reaction by the slow addition of water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product, which may contain both O-methylated and N-methylated products, can be purified by column chromatography on silica gel.

Protocol 2: Reduction of 4-(Dimethoxymethyl)pyridine to 4-(Dimethoxymethyl)piperidine

This protocol is adapted from a patented procedure and is for a closely related compound, illustrating the general method.[1]

1. Reaction Setup:

  • In a pressure reactor, dissolve 4-(dimethoxymethyl)pyridine (1.0 equivalent) in a suitable solvent such as methanol or methyl acetate.

  • Add a catalytic amount of a noble metal catalyst on a solid support (e.g., 10% Rh/C or 10% Ru/SiO₂).

2. Hydrogenation:

  • Seal the reactor and purge with nitrogen three times.

  • Pressurize the reactor with hydrogen to 2-4 MPa.

  • Heat the reaction mixture to 50-90 °C and stir for 5-7 hours.

3. Work-up and Purification:

  • Cool the reactor to room temperature and carefully vent the hydrogen.

  • Filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • If necessary, the product can be further purified by vacuum distillation.

Visualizations

Williamson_Ether_Synthesis cluster_main Desired O-Alkylation Pathway cluster_side Side Reaction: N-Alkylation Start 4-Piperidinemethanol Alkoxide Piperidine Alkoxide Start->Alkoxide + NaH - H₂ N_Alkylation 1-Methyl-4-(hydroxymethyl)piperidine Start->N_Alkylation + CH₃I - HI Product 4-(Methoxymethyl)piperidine Alkoxide->Product + CH₃I - NaI Quat_Salt Quaternary Ammonium Salt N_Alkylation->Quat_Salt + CH₃I

Caption: Williamson ether synthesis pathway for 4-(methoxymethyl)piperidine and the competing N-alkylation side reaction.

Pyridine_Reduction Start 4-(Methoxymethyl)pyridine Intermediate Tetrahydropyridine Intermediate Start->Intermediate H₂, Catalyst (Incomplete Reduction) Product 4-(Methoxymethyl)piperidine Start->Product H₂, Catalyst (Complete Reduction) Intermediate->Product H₂, Catalyst Side_Product 4-Methylpiperidine (Hydrogenolysis) Product->Side_Product Harsh Conditions (e.g., high temp/pressure)

References

Technical Support Center: Optimizing Piperidine Derivative Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of piperidine and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during synthesis and purification.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My final piperidine product has a yellow tint. What is the cause and how can I remove it?

A: A yellow discoloration in piperidine or its derivatives is typically caused by oxidation products.[1] While minor oxidation may not impact all applications, high-purity materials for drug development and biological assays require removal of these impurities.

Troubleshooting Steps:

  • Purification: The most effective method to remove colored impurities is distillation.[1] For solid derivatives, recrystallization is a powerful alternative.

  • Prevention: To prevent future discoloration, store the purified piperidine derivative under an inert atmosphere, such as nitrogen or argon.[1] Additionally, protect the container from light and heat, which can accelerate oxidation.[1]

Q2: I am struggling to separate my piperidine product from unreacted pyridine starting material by distillation. Why is this happening?

A: Complete separation of piperidine and pyridine by simple fractional distillation is often difficult because they form a constant-boiling azeotropic mixture.[1] This azeotrope consists of approximately 92% piperidine and 8% pyridine by weight and boils at about 106.1°C under standard atmospheric pressure.[1]

Troubleshooting and Optimization:

  • Chemical Separation: A highly effective method is to selectively convert the piperidine into a salt. Piperidine reacts with carbon dioxide (CO2) to form a solid piperidine carbonate, while pyridine does not react under the same conditions.[1][2] The solid salt can then be separated by filtration. The free piperidine base is subsequently liberated by treatment with a strong base like NaOH.[3]

  • Azeotropic Distillation: While more complex, azeotropic distillation with an appropriate entrainer can also be employed to break the azeotrope.

.

G Diagram 1: Logic for Separating Piperidine from Pyridine Impurity cluster_0 Mixture cluster_1 Reaction cluster_2 Separation cluster_3 Products Mixture Piperidine + Pyridine in Organic Solvent React Bubble CO2 gas through solution Mixture->React Filter Filter the mixture React->Filter Solid Solid: Piperidine Carbonate Filter->Solid Precipitate Liquid Liquid: Pyridine in Solvent Filter->Liquid Filtrate Liberate Liberate with strong base (e.g., NaOH) Solid->Liberate PurePip Pure Piperidine Liberate->PurePip

Caption: Logic for separating piperidine from pyridine impurity.

Q3: My N-alkylation reaction is giving low yields. How can I optimize the conditions?

A: Low yields in N-alkylation reactions of piperidines can stem from several factors, including poor reactivity of the alkylating agent, inappropriate choice of base or solvent, or unfavorable reaction equilibrium.

Troubleshooting and Optimization:

  • Reagent Reactivity: The reactivity of alkyl halides follows the order I > Br > Cl. If using an alkyl chloride with poor results, consider switching to the corresponding bromide or iodide.

  • Base and Solvent Selection: The choice of base and solvent is critical. Anhydrous conditions are often necessary.[4] A common issue is the formation of a salt byproduct that can inhibit the reaction; a suitable base neutralizes the acid formed.[5]

Table 1: Comparison of Conditions for N-Alkylation of Piperidine

ParameterCondition A (Common)Condition B (Optimized)Rationale for Optimization
Base K₂CO₃NaH or Cs₂CO₃Stronger, non-nucleophilic bases can improve reaction rates.[5][6]
Solvent Acetonitrile (MeCN)Dimethylformamide (DMF)A more polar aprotic solvent like DMF can improve the solubility of reagents.[6]
Temperature Room Temperature60-80 °CMany N-alkylation reactions require heating to proceed at a reasonable rate.[6]
Atmosphere AirInert (Nitrogen/Argon)Prevents side reactions with atmospheric CO₂ and moisture.[5]

G Start Low Yield in N-Alkylation Reaction CheckReagents Check Reagent Purity & Reactivity Start->CheckReagents CheckConditions Evaluate Reaction Conditions Start->CheckConditions CheckWorkup Review Workup & Purification Start->CheckWorkup Impure Use pure, anhydrous reagents and solvents CheckReagents->Impure Impurity suspected Halide Switch to more reactive alkyl halide (e.g., R-I) CheckReagents->Halide Low reactivity Base Optimize Base (e.g., use NaH, Cs₂CO₃) CheckConditions->Base Ineffective base Solvent Optimize Solvent (e.g., use DMF) CheckConditions->Solvent Poor solubility Temp Increase Temperature CheckConditions->Temp Reaction sluggish Loss Product loss during extraction or chromatography? CheckWorkup->Loss Low isolated yield Success Improved Yield Impure->Success Halide->Success Base->Success Solvent->Success Temp->Success Loss->Success

Caption: General experimental workflow for N-alkylation.

Protocol 2: General Procedure for Reductive Amination

This protocol describes a one-pot reductive amination using sodium triacetoxyborohydride (STAB).

Materials:

  • Substituted Piperidine (1.0 eq)

  • Aldehyde or Ketone (1.0-1.2 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Anhydrous Dichloromethane (DCM) or Dichloroethane (DCE)

  • Acetic Acid (optional, catalytic amount)

Procedure:

  • To a dry, round-bottom flask under an inert atmosphere, dissolve the substituted piperidine and the aldehyde or ketone in anhydrous DCM.

  • Stir the mixture at room temperature for 20-30 minutes to allow for initial imine/iminium formation. A catalytic amount of acetic acid can be added to facilitate this step.

  • Carefully add sodium triacetoxyborohydride (STAB) to the mixture in portions. The reaction may be mildly exothermic.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting materials are consumed (typically 4-24 hours). [1]5. Once complete, carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired N-substituted piperidine.

References

Technical Support Center: Purification of 4-(Methoxymethyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for overcoming the purification challenges of 4-(Methoxymethyl)piperidine Hydrochloride. Below, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data to support your research and development activities.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Q1: My purified this compound shows significant peak tailing during silica gel column chromatography. What causes this and how can I resolve it?

A: Peak tailing is a common issue when purifying basic compounds like piperidine derivatives on standard silica gel. The basic nitrogen atom of the piperidine ring can interact strongly with the acidic silanol groups on the silica surface, leading to poor peak shape and inefficient separation.

Troubleshooting Steps:

  • Mobile Phase Modification: The most effective solution is to add a basic modifier to your eluent. This modifier will compete with your compound for the active sites on the silica gel, reducing the strong interaction and improving peak shape.

    • Recommended Modifiers: A small amount of triethylamine (Et₃N) or ammonia solution in methanol is typically effective. Start with 0.5-1% (v/v) of the modifier in your mobile phase and optimize as needed.

  • Use of Deactivated Silica: If the issue persists, consider using a deactivated silica gel. These are commercially available or can be prepared by treating standard silica gel with a silylating agent.

  • Alternative Stationary Phases: For particularly challenging separations, consider using an alternative stationary phase such as alumina (basic or neutral) or a polymer-based column.

Q2: I am having difficulty removing the starting material, 4-piperidinemethanol, from my final product. What purification strategy is most effective?

A: The structural similarity between 4-(Methoxymethyl)piperidine and its precursor, 4-piperidinemethanol, can make separation challenging due to their similar polarities.

Troubleshooting Steps:

  • Optimize Column Chromatography:

    • Gradient Elution: Employ a shallow gradient elution during column chromatography. Start with a less polar mobile phase to elute any non-polar impurities, then gradually increase the polarity to carefully separate your product from the more polar 4-piperidinemethanol. A common solvent system is a gradient of methanol in dichloromethane (DCM) with a small percentage of a basic modifier.

    • Fraction Collection: Collect small fractions and analyze them carefully by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method. The choice of solvent is critical. A solvent system in which the product has lower solubility than the starting material at room temperature is ideal.

Q3: My final product is an oil instead of the expected crystalline solid. What could be the reason, and how can I induce crystallization?

A: The presence of impurities or residual solvent can often prevent or hinder the crystallization of a compound.

Troubleshooting Steps:

  • Purity Check: First, assess the purity of the oil using an appropriate analytical technique such as NMR or HPLC. If significant impurities are present, an additional purification step (e.g., column chromatography) may be necessary.

  • Solvent Removal: Ensure all residual solvents from the reaction and workup have been thoroughly removed under high vacuum.

  • Inducing Crystallization:

    • Trituration: Add a small amount of a solvent in which your compound is poorly soluble (an "anti-solvent") and stir or sonicate the mixture. This can often induce precipitation of the solid.

    • Seed Crystals: If you have a small amount of pure crystalline material, adding a "seed crystal" to the oil can initiate crystallization.

    • Slow Evaporation: Dissolve the oil in a minimal amount of a volatile solvent and allow the solvent to evaporate slowly in a loosely covered container.

    • Recrystallization from a suitable solvent system.

Data Presentation

Table 1: Solubility of this compound (Qualitative)

SolventSolubility
WaterSoluble
MethanolSoluble
EthanolSoluble
DichloromethaneSparingly Soluble
Diethyl EtherInsoluble
HexanesInsoluble

Table 2: Typical Purity and Yield Data for Purification Methods

Purification MethodTypical Purity AchievedTypical Yield
Recrystallization>98%70-90%
Column Chromatography>99%60-80%

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol outlines a general procedure for the purification of this compound by recrystallization.

  • Solvent Selection:

    • Based on solubility data, a mixture of a polar solvent (like ethanol or isopropanol) and a less polar co-solvent (like diethyl ether or ethyl acetate) is a good starting point.

    • Perform small-scale solubility tests to determine the optimal solvent system and ratio. The ideal system will dissolve the compound when hot but result in low solubility upon cooling.

  • Procedure: a. Dissolve the crude this compound in a minimal amount of the hot primary solvent (e.g., isopropanol) in an Erlenmeyer flask. b. If insoluble impurities are present, perform a hot filtration. c. Slowly add the anti-solvent (e.g., diethyl ether) dropwise to the hot solution with stirring until a slight turbidity persists. d. Add a few drops of the primary solvent until the solution becomes clear again. e. Allow the flask to cool slowly to room temperature to promote the formation of large crystals. f. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield. g. Collect the crystals by vacuum filtration using a Büchner funnel. h. Wash the crystals with a small amount of the cold recrystallization solvent mixture. i. Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Purification by Column Chromatography

This protocol provides a general method for purifying this compound using silica gel column chromatography.

  • Materials:

    • Silica gel (60 Å, 230-400 mesh)

    • Mobile Phase: Dichloromethane (DCM) and Methanol (MeOH) with 1% triethylamine (Et₃N).

    • Glass chromatography column

    • Collection tubes

    • TLC plates and chamber

  • Procedure: a. Slurry Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 98:2 DCM:MeOH + 1% Et₃N) and pour it into the column. Allow the silica to settle, ensuring an evenly packed bed without air bubbles. b. Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the silica gel bed. c. Elution: Begin elution with the initial mobile phase. d. Gradient: Gradually increase the polarity of the mobile phase by increasing the percentage of methanol (e.g., from 2% to 10% MeOH in DCM, with 1% Et₃N constant). e. Fraction Collection: Collect fractions and monitor them by TLC. A suitable TLC mobile phase is 90:10 DCM:MeOH with a few drops of ammonia. Visualize spots using a suitable stain such as potassium permanganate. f. Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Mandatory Visualizations

experimental_workflow crude Crude 4-(Methoxymethyl)piperidine Hydrochloride dissolve Dissolve in minimal hot solvent (e.g., Isopropanol) crude->dissolve hot_filtration Hot Filtration (if necessary) dissolve->hot_filtration add_antisolvent Add anti-solvent (e.g., Diethyl Ether) dissolve->add_antisolvent No insoluble impurities hot_filtration->add_antisolvent cool Slow Cooling & Ice Bath add_antisolvent->cool filter_dry Vacuum Filtration & Drying cool->filter_dry pure_product Pure Crystalline Product (>98% Purity) filter_dry->pure_product impurities Impurities in Filtrate filter_dry->impurities

Caption: Recrystallization workflow for this compound.

troubleshooting_decision_tree start Purification Challenge peak_tailing Peak Tailing in Column Chromatography? start->peak_tailing oiling_out Product Oiling Out Instead of Crystallizing? start->oiling_out impurity_removal Difficulty Removing Starting Material? start->impurity_removal peak_tailing->oiling_out No add_modifier Add Basic Modifier (e.g., 1% Et3N) to Eluent peak_tailing->add_modifier Yes oiling_out->impurity_removal No check_purity Check Purity (NMR/HPLC). Repurify if necessary. oiling_out->check_purity Yes optimize_gradient Optimize Chromatographic Gradient (Shallow) impurity_removal->optimize_gradient Yes solved Problem Solved add_modifier->solved recrystallize Attempt Recrystallization from a different solvent system check_purity->recrystallize optimize_gradient->solved recrystallize->solved

Caption: Troubleshooting decision tree for common purification challenges.

Technical Support Center: NMR Analysis of 4-(Methoxymethyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(Methoxymethyl)piperidine Hydrochloride. The following sections address common issues encountered during Nuclear Magnetic Resonance (NMR) analysis, with a focus on identifying and managing impurities.

Frequently Asked Questions (FAQs)

Q1: What are the expected 1H and 13C NMR chemical shifts for this compound?

A1: While a definitive, publicly available spectrum for this compound is not readily accessible, the expected chemical shifts can be estimated based on data from structurally similar compounds, such as 4-(hydroxymethyl)piperidine and tert-butyl 4-(methoxymethyl)piperidine-1-carboxylate. The hydrochloride salt form will lead to a downfield shift of the protons alpha to the nitrogen atom. The expected chemical shifts are summarized in the table below.

Q2: My NMR spectrum shows unexpected peaks. What are the common impurities in this compound?

A2: Impurities can arise from the synthetic route or degradation of the product. Common impurities may include residual starting materials, byproducts, or degradation products. Potential impurities include:

  • 4-(Hydroxymethyl)piperidine: An immediate precursor in some synthetic routes.

  • 4-(Chloromethyl)piperidine: A potential intermediate or byproduct depending on the synthesis.

  • Piperidine N-oxide derivatives: Formed through oxidation of the piperidine nitrogen.

  • Piperidin-4-one derivatives: May arise from oxidation at the 4-position of the piperidine ring.

  • Residual Solvents: Common laboratory solvents used during synthesis and purification.

Q3: The signals for the piperidine ring protons are broad and poorly resolved. What could be the cause?

A3: Broad signals in the NMR spectrum of piperidine derivatives can be attributed to several factors:

  • Conformational Exchange: The piperidine ring can undergo chair-chair interconversion. If the rate of this exchange is on the NMR timescale, it can lead to broadened peaks.

  • Nitrogen Quadrupolar Broadening: The 14N nucleus has a quadrupole moment that can cause broadening of adjacent proton signals.

  • Sample Concentration: High sample concentrations can lead to increased viscosity and peak broadening.

  • pH of the Sample: The protonation state of the piperidine nitrogen can affect the rate of conformational exchange and the chemical environment of the ring protons.

Q4: How can I confirm the presence of an N-H proton from the piperidine hydrochloride?

A4: To confirm the presence of the N-H proton, you can perform a D2O exchange experiment. Add a drop of deuterium oxide (D2O) to your NMR sample, shake gently, and re-acquire the 1H NMR spectrum. The peak corresponding to the N-H proton will exchange with deuterium and either disappear or significantly decrease in intensity.

Troubleshooting Guide

This guide provides a systematic approach to identifying and managing impurities in the NMR analysis of this compound.

Step 1: Initial Spectrum Analysis

  • Acquire a standard 1H NMR spectrum of your sample.

  • Compare the observed peaks with the expected chemical shifts for this compound.

  • Note any unexpected signals, their chemical shift, multiplicity, and integration.

Step 2: Identification of Common Impurities

  • Consult the table of potential impurities and their expected 1H NMR data.

  • Compare the chemical shifts of the unknown peaks with those of the potential impurities.

  • Pay close attention to characteristic signals, such as those for residual solvents.

Step 3: Advanced NMR Techniques for Confirmation

  • 13C NMR: Acquire a 13C NMR spectrum to confirm the carbon skeleton of the main compound and identify carbon signals from impurities.

  • 2D NMR (COSY, HSQC): Use Correlation Spectroscopy (COSY) to identify proton-proton couplings and Heteronuclear Single Quantum Coherence (HSQC) to correlate protons with their directly attached carbons. These experiments can help in assigning the signals of both the main compound and impurities.

Data Presentation

Table 1: Estimated 1H and 13C NMR Chemical Shifts for this compound

Assignment 1H Chemical Shift (ppm) 13C Chemical Shift (ppm)
H2, H6 (axial & equatorial)3.0 - 3.5~45
H3, H5 (axial & equatorial)1.6 - 2.0~28
H41.8 - 2.2~38
-CH2O-3.2 - 3.4~75
-OCH33.3 - 3.5~59
N-H8.0 - 9.5 (broad)-

Note: Chemical shifts are estimates and can vary depending on the solvent and concentration.

Table 2: 1H NMR Data for Potential Impurities

Impurity Key 1H NMR Signals (ppm)
4-(Hydroxymethyl)piperidine~3.5 (d, -CH2OH), ~2.6-3.1 (m, H2, H6), ~1.1-1.8 (m, H3, H4, H5)
4-(Chloromethyl)piperidine~3.6 (d, -CH2Cl), ~2.7-3.2 (m, H2, H6), ~1.2-1.9 (m, H3, H4, H5)
Piperidine N-oxideSignals shifted downfield compared to the parent piperidine.
Piperidin-4-one~2.2-2.5 (t, H3, H5), ~3.0-3.3 (t, H2, H6)
Dichloromethane (DCM)~5.30
Acetone~2.17
Ethyl Acetate~2.04 (s), ~4.12 (q), ~1.25 (t)
Water1.5 - 4.8 (variable, broad)

Experimental Protocols

1. NMR Sample Preparation

  • Materials: this compound sample, deuterated solvent (e.g., D2O, DMSO-d6, CDCl3), NMR tube, pipette.

  • Procedure:

    • Weigh approximately 5-10 mg of the this compound sample.

    • Transfer the sample into a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the NMR tube.

    • Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved.

    • If the sample does not fully dissolve, gentle warming or sonication may be applied.

    • Insert the NMR tube into a spinner turbine and place it in the NMR spectrometer.

2. Standard 1H NMR Data Acquisition

  • Instrument: A standard NMR spectrometer (e.g., 400 MHz or higher).

  • Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., zg30).

    • Number of Scans: 16 to 64 scans, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

    • Spectral Width (sw): A range that covers all expected proton signals (e.g., -2 to 12 ppm).

    • Temperature: Room temperature (e.g., 298 K).

  • Procedure:

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to obtain good resolution.

    • Set up the acquisition parameters as listed above.

    • Acquire the spectrum.

    • Process the data by applying Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Visualizations

Impurity_Analysis_Workflow A Acquire 1H NMR Spectrum B Compare with Reference Spectrum A->B C Unexpected Peaks Present? B->C D Identify Known Impurities (Solvents, Reagents) C->D Yes F No Significant Impurities Detected. Analysis Complete. C->F No E Characterize Unknown Impurities D->E G Advanced NMR (13C, COSY, HSQC) E->G

Caption: Workflow for NMR impurity identification.

Degradation_Pathways cluster_main 4-(Methoxymethyl)piperidine cluster_impurities Potential Degradation Products A 4-(Methoxymethyl)piperidine B Piperidine N-oxide derivative A->B Oxidation (N) C Piperidin-4-one derivative A->C Oxidation (C4)

Caption: Potential degradation pathways.

stability issues of 4-(Methoxymethyl)piperidine Hydrochloride in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 4-(Methoxymethyl)piperidine Hydrochloride in solution. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound solid and stock solutions?

A1: For the solid compound, it is recommended to store it in a tightly sealed container in a dry, well-ventilated place, with temperatures ranging from 0-8°C for long-term storage.[1] For short-term storage, room temperature is also acceptable. Stock solutions should ideally be prepared fresh before use. If storage is necessary, they should be kept at -20°C or -80°C. It is advisable to perform a stability test for your specific solvent and storage conditions if you plan to store solutions for an extended period.

Q2: What solvents are recommended for dissolving this compound?

A2: As a hydrochloride salt, this compound is expected to be freely soluble in water. For biological experiments or assays requiring organic solvents, it is advisable to first dissolve the compound in a minimal amount of a water-miscible organic solvent such as DMSO, methanol, or ethanol, followed by dilution with the aqueous buffer.

Q3: What factors can influence the stability of this compound in solution?

A3: The stability of piperidine-containing compounds in solution can be affected by several factors, including:

  • pH: Piperidine derivatives are generally most stable at a neutral pH.[2][3] Extreme pH conditions (highly acidic or alkaline) can potentially lead to hydrolysis or other degradation pathways.

  • Temperature: Elevated temperatures can accelerate degradation.[2][3][4]

  • Light: Exposure to UV light can cause degradation or isomerization in some piperidine-containing molecules.[2][3]

  • Oxidizing Agents: The presence of oxidizing agents may lead to the formation of degradation products.[2][3][4]

Q4: Are there any known degradation pathways for this compound?

A4: While specific degradation pathways for this compound are not extensively documented in publicly available literature, piperidine derivatives, in general, can be susceptible to oxidation and hydrolysis.[2][3][4][5] A potential degradation pathway for piperidine compounds involves the cleavage of the C-N bond within the ring structure.[4] For substituted piperidines, hydrolysis of substituent groups can also occur, particularly under acidic or basic conditions.[2][3]

Troubleshooting Guide

Issue EncounteredPotential CauseRecommended Action
Inconsistent experimental results or loss of compound activity over time. Degradation of the compound in the solution.Prepare fresh solutions before each experiment. If using stored stock solutions, perform a stability check under your specific experimental conditions (solvent, pH, temperature, light exposure). Consider adjusting the solution pH to neutral and protecting it from light.
Appearance of unknown peaks in analytical chromatography (e.g., HPLC, LC-MS). The compound may be degrading.Analyze the new peaks using mass spectrometry (MS) to identify potential degradation products. To minimize degradation, prepare solutions fresh, store them properly at low temperatures, and protect them from light.
Precipitation of the compound upon dilution of a stock solution into an aqueous buffer. Poor solubility of the compound in the final buffer.This is a solubility issue rather than a stability issue. To address this, you can try: increasing the percentage of the organic co-solvent (e.g., DMSO) in the final solution, gently warming the solution, or adjusting the pH of the buffer.

Summary of Potential Stress Conditions and Their Impact

Stress ConditionPotential Effect on this compound
Acidic pH May lead to hydrolysis of the methoxymethyl group or other acid-catalyzed degradation.
Neutral pH Expected to be the most stable condition.[2][3]
Alkaline pH May promote base-catalyzed degradation.
Elevated Temperature Can accelerate the rate of degradation.[4]
UV Light Exposure May induce photolytic degradation or isomerization.[2][3]
**Oxidizing Conditions (e.g., H₂O₂) **Can lead to the formation of N-oxide or other oxidation products.[2][3][4]

Experimental Protocols

Protocol for a Basic Stability Study of this compound in Solution

This protocol outlines a general method for assessing the stability of this compound in a specific solvent and temperature condition using HPLC.

Objective: To determine the percentage of this compound remaining over time under defined conditions.

Materials:

  • This compound

  • Desired solvent (e.g., water, phosphate-buffered saline pH 7.4, acetonitrile)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or MS)

  • Calibrated analytical balance and volumetric flasks

Procedure:

  • Preparation of Stock Solution: Accurately weigh and dissolve this compound in the desired solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Initial Analysis (T=0): Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis and inject it into the HPLC system. Record the peak area of the parent compound. This will serve as the initial (100%) concentration.

  • Incubation: Store the stock solution under the desired test conditions (e.g., 4°C, room temperature, 40°C). Protect from light if photostability is not the variable being tested.

  • Time-Point Analysis: At predetermined time intervals (e.g., 1, 4, 8, 24, 48 hours), withdraw an aliquot of the stock solution, dilute it to the same concentration as the T=0 sample, and analyze it by HPLC under the same conditions.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial peak area at T=0.

Expected Outcome: A plot of the percentage of the compound remaining versus time, which will indicate the stability of the compound under the tested conditions.

Visualizations

G cluster_0 Troubleshooting Workflow for Inconsistent Results Start Start Inconsistent_Results Inconsistent Experimental Results Observed Start->Inconsistent_Results Check_Solution_Prep Was the solution prepared fresh? Inconsistent_Results->Check_Solution_Prep Use_Fresh_Solution Prepare fresh solution before each experiment Check_Solution_Prep->Use_Fresh_Solution No Check_Storage How was the stock solution stored? Check_Solution_Prep->Check_Storage Yes End End Use_Fresh_Solution->End Potential_Degradation Suspect compound degradation Check_Storage->Potential_Degradation Perform_Stability_Study Conduct a stability study under experimental conditions Potential_Degradation->Perform_Stability_Study Modify_Conditions Modify storage/experimental conditions (e.g., neutral pH, protect from light) Perform_Stability_Study->Modify_Conditions Modify_Conditions->End

Caption: Troubleshooting workflow for inconsistent experimental results.

G cluster_1 Potential Degradation Pathways Parent_Compound 4-(Methoxymethyl)piperidine Hydrochloride Hydrolysis Hydrolysis (Acid/Base) Parent_Compound->Hydrolysis Oxidation Oxidation (e.g., H₂O₂) Parent_Compound->Oxidation Photolysis Photolysis (UV Light) Parent_Compound->Photolysis Thermolysis Thermolysis (Heat) Parent_Compound->Thermolysis Degradation_Product_1 e.g., 4-(Hydroxymethyl)piperidine Hydrolysis->Degradation_Product_1 Degradation_Product_2 e.g., N-oxide derivative Oxidation->Degradation_Product_2 Degradation_Product_3 e.g., Isomers or ring-opened products Photolysis->Degradation_Product_3 Degradation_Product_4 e.g., Ring cleavage products Thermolysis->Degradation_Product_4

References

Technical Support Center: Synthesis of Substituted Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during the synthesis of substituted piperidines.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to substituted piperidines?

A1: Common and versatile methods for synthesizing substituted piperidines include:

  • Catalytic Hydrogenation of Substituted Pyridines: This is a widely used method for producing a variety of piperidine derivatives.[1][2]

  • Pictet-Spengler Reaction: This reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone to form tetrahydroisoquinolines or other piperidine-containing fused ring systems.[3][4][5]

  • Reductive Amination: This can be an intermolecular reaction of a 1,5-dicarbonyl compound with an amine or an intramolecular reaction of an amino-aldehyde or amino-ketone.[6]

  • Intramolecular Cyclization: Various strategies involving the cyclization of acyclic precursors are employed to construct the piperidine ring.[7]

  • Alkene Cyclization: Methods such as oxidative amination of non-activated alkenes can be used to form substituted piperidines.[8]

Q2: I'm observing a mixture of regioisomers in my synthesis of a 3-substituted piperidine. What are the likely causes and solutions?

A2: Poor regioselectivity is a common challenge, especially when functionalizing a pyridine ring before reduction.[7]

  • Cause: The directing effects of existing substituents on the pyridine ring may not favor substitution at the 3-position.[7]

  • Solution: Re-evaluate your synthetic strategy. Consider alternative functionalization reactions known for higher regioselectivity or redesign your acyclic precursor for intramolecular cyclization to favor the formation of the desired isomer.[7]

Q3: My purified substituted piperidine is a white solid that is not the expected product. What could it be?

A3: Piperidines are basic and can react with atmospheric carbon dioxide to form a solid piperidine carbonate salt.[1][9] If your laboratory has acidic vapors present, the formation of other salts like piperidine hydrochloride is also possible.[9][10]

  • Troubleshooting: Gentle warming should melt pure piperidine if its melting point is near room temperature.[10] If a solid remains, it is likely a salt. To prevent this, store your piperidine under an inert atmosphere.[11]

Q4: My piperidine sample has a yellow tint. What is the cause and how can I remove it?

A4: A yellow discoloration in piperidine is typically due to oxidation products.[11] While this may not affect all applications, purification is recommended for high-purity needs.[11]

  • Solution: Distillation is the most effective method to remove colored impurities.[11] For non-volatile or polar impurities, column chromatography can be employed.[10]

Troubleshooting Guides by Synthetic Method

Catalytic Hydrogenation of Pyridines

The reduction of substituted pyridines is a common route to substituted piperidines, but the aromaticity of the pyridine ring and potential for catalyst poisoning can present challenges.[1][2]

Problem Potential Causes Suggested Solutions
Low or No Conversion Catalyst deactivation or poisoning.[2]Ensure the purity of the starting pyridine. Use a fresh batch of catalyst. Consider a catalyst less prone to poisoning, such as rhodium.[2]
Insufficient hydrogen pressure or poor mass transfer.[2]Incrementally increase hydrogen pressure. Ensure efficient stirring to improve gas-liquid mixing.[2]
Reaction temperature is too low.[2]Gradually increase the reaction temperature while monitoring for byproduct formation.[2]
Over-reduction/Ring Opening C-N bond cleavage leading to byproducts like pentylamines.[2]Lower the reaction temperature. Optimize hydrogen pressure, as higher pressures can promote over-reduction.[2] Select a catalyst known to suppress over-reduction.[2]
Incomplete Reduction Presence of partially hydrogenated intermediates (dihydropyridines, tetrahydropyridines).[9]Increase reaction time or catalyst loading.[2]
Formation of Azeotrope with Pyridine Piperidine and pyridine can form a minimum-boiling azeotrope, making complete separation by simple distillation difficult.[10]Perform an azeotropic distillation with an entrainer like water or toluene.[10] Alternatively, use selective salt formation by bubbling CO2 through the mixture to precipitate piperidine carbonate.[1][10]

Experimental Protocol: Catalytic Hydrogenation of a Substituted Pyridine

This protocol is a general guideline for the reduction of a substituted pyridine using Adam's catalyst (PtO₂).

Materials:

  • Substituted pyridine (1.0 eq)

  • Glacial acetic acid (solvent)

  • PtO₂ (Adam's catalyst, 1-5 mol%)

  • High-pressure reactor (Parr apparatus or similar)

  • Hydrogen gas

  • Inert gas (Nitrogen or Argon)

  • Standard workup and purification reagents and equipment

Procedure:

  • Reactor Setup: In a high-pressure reactor, add the substituted pyridine (1.0 eq) and glacial acetic acid as the solvent.[1]

  • Catalyst Addition: Under an inert atmosphere, add PtO₂ (1-5 mol%).[1]

  • Hydrogenation: Seal the reactor and purge with hydrogen gas. Pressurize the reactor to the desired hydrogen pressure and begin stirring. The reaction is typically stirred at room temperature or a slightly elevated temperature for 4-24 hours.[1]

  • Monitoring: Monitor the reaction progress by GC-MS or TLC.[1]

  • Workup: Once the reaction is complete, cool the reactor and carefully vent the hydrogen. Purge the system with an inert gas.[1]

  • Purification: Filter the reaction mixture to remove the catalyst. The solvent can be removed under reduced pressure, and the resulting residue can be purified by distillation or column chromatography.

Pictet-Spengler Reaction

This reaction is a powerful tool for constructing piperidine rings within fused systems, but it can be prone to issues with stereoselectivity and side product formation.[3][4][5]

Problem Potential Causes Suggested Solutions
Low Diastereoselectivity High reaction temperature.[3]Screen a range of lower temperatures (e.g., 0 °C, -20 °C, or -78 °C).[3]
Inappropriate acid catalyst.[3]Evaluate a panel of Brønsted or Lewis acids (e.g., TFA, HCl, BF₃·OEt₂) and vary their concentrations.[3]
Solvent effects.[3]Experiment with solvents of different polarities (e.g., toluene, dichloromethane, acetonitrile).[3]
Low Yield Decomposition of starting material or product.Lower the reaction temperature and monitor the reaction closely to avoid prolonged reaction times.[1]
Poor electrophilicity of the iminium ion.Ensure the use of an appropriate acid catalyst to facilitate iminium ion formation.[5]

Experimental Protocol: Pictet-Spengler Reaction

This is a general protocol for the acid-catalyzed Pictet-Spengler reaction.

Materials:

  • β-arylethylamine (1.0 eq)

  • Aldehyde or ketone (1.0-1.2 eq)

  • Anhydrous solvent (e.g., dichloromethane, toluene)

  • Acid catalyst (e.g., trifluoroacetic acid, 1.2 eq)

  • Saturated aqueous sodium bicarbonate

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Standard workup and purification equipment

Procedure:

  • Reaction Setup: Dissolve the β-arylethylamine and the aldehyde or ketone in the anhydrous solvent and cool to the desired temperature (e.g., 0 °C).[3]

  • Catalyst Addition: Slowly add the acid catalyst dropwise to the reaction mixture.[3]

  • Reaction: Stir the reaction at the same temperature and monitor its progress by TLC or LC-MS.[3]

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.[3]

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane).[3]

  • Workup: Combine the organic layers, dry over the anhydrous drying agent, filter, and concentrate under reduced pressure.[3]

  • Purification: Purify the crude product by flash column chromatography.[3]

Purification Challenges

The basic nature of piperidines can complicate purification.[3]

Problem Potential Causes Suggested Solutions
Co-elution of Diastereomers Similar retention factors of stereoisomers on standard silica gel chromatography.[3]Optimize the mobile phase for column chromatography. Consider using a different stationary phase or chiral chromatography for separation.
Formation of N-Oxides The piperidine nitrogen is susceptible to oxidation.[3]Minimize exposure to air and oxidizing agents during workup and storage. Store under an inert atmosphere.
Incomplete Deprotection Residual protecting groups leading to a mixture of desired product and protected intermediates.[3]Ensure complete deprotection by optimizing deprotection conditions (reagents, temperature, time). Monitor the deprotection step carefully by TLC or LC-MS.
Water Removal Water can be a significant impurity after aqueous workups.[11]Dry the piperidine over solid potassium hydroxide (KOH) pellets, followed by distillation.[11]

Visual Guides

troubleshooting_workflow start Problem Identified (e.g., low yield, impurity) check_reaction Review Reaction Parameters (temp, time, stoichiometry) start->check_reaction check_reagents Verify Reagent Purity & Catalyst Activity start->check_reagents analyze_byproducts Analyze Crude Mixture (NMR, LC-MS) start->analyze_byproducts optimize Systematic Optimization check_reaction->optimize check_reagents->optimize analyze_byproducts->optimize modify_conditions Modify Conditions (solvent, catalyst, temp) optimize->modify_conditions Minor Issue change_route Consider Alternative Synthetic Route optimize->change_route Fundamental Issue purification Optimize Purification (chromatography, distillation) optimize->purification Impurity Issue success Problem Resolved modify_conditions->success change_route->success purification->success

General troubleshooting workflow for piperidine synthesis.

pyridine_reduction_pitfalls cluster_issues Common Pitfalls Pyridine Substituted Pyridine Piperidine Desired Substituted Piperidine Pyridine->Piperidine Catalytic Hydrogenation (e.g., PtO2, H2) Incomplete Incomplete Reduction (Tetrahydropyridines) Pyridine->Incomplete OverReduction Over-reduction (Ring Opening) Pyridine->OverReduction Poisoning Catalyst Poisoning (Low Conversion) Pyridine->Poisoning Incomplete->Piperidine Further Reduction

Key pitfalls in the catalytic hydrogenation of pyridines.

pictet_spengler_factors Title Factors Affecting Pictet-Spengler Stereoselectivity Stereoselectivity Diastereoselectivity Temp Reaction Temperature Temp->Stereoselectivity Catalyst Acid Catalyst (Nature & Concentration) Catalyst->Stereoselectivity Solvent Solvent Polarity Solvent->Stereoselectivity Substrate Substrate Sterics & Electronics Substrate->Stereoselectivity

Key factors influencing Pictet-Spengler stereoselectivity.

References

Technical Support Center: Stereoselective Synthesis of 4-Substituted Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stereoselective synthesis of 4-substituted piperidines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental issues and provide answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for achieving high stereoselectivity in the synthesis of 4-substituted piperidines?

A1: Several powerful strategies exist, primarily falling into three categories:

  • Catalytic Asymmetric Synthesis: This is a highly versatile approach that employs chiral catalysts to control the stereochemical outcome. Key methods include:

    • Transition Metal Catalysis: Utilizes chiral ligands in combination with metals like rhodium, palladium, iridium, and zinc to catalyze reactions such as asymmetric hydrogenation of pyridinium salts or tetrahydropyridines, and various cycloadditions.[1][2][3][4] For instance, rhodium-catalyzed asymmetric carbometalation of dihydropyridines has been shown to produce 3-substituted tetrahydropyridines with high yield and excellent enantioselectivity, which can then be reduced to the corresponding piperidines.[4][5]

    • Organocatalysis: Employs small chiral organic molecules (e.g., proline derivatives) to catalyze stereoselective C-C and C-N bond-forming reactions like Michael additions, Mannich reactions, and Aldol reactions, which can be used to construct chiral piperidine precursors.[6][7] Organocatalytic domino reactions can even create multiple stereocenters in a single step with excellent enantioselectivity.[6]

    • Biocatalysis: Leverages enzymes, such as transaminases or carbonyl reductases, to perform highly stereoselective transformations, like the reduction of piperidinone precursors.[8][9]

  • Substrate-Controlled Synthesis: This method relies on the inherent chirality of the starting material to direct the stereochemistry of subsequent transformations. Chiral auxiliaries or existing stereocenters in the substrate can influence the facial selectivity of bond formation.[8]

  • Chiral Pool Synthesis: This approach utilizes readily available enantiopure starting materials, such as amino acids, to construct the piperidine ring with a defined stereochemistry.[10]

Q2: How does the choice of solvent affect the stereoselectivity of a reaction?

A2: The solvent can significantly impact the stereochemical outcome of a reaction by influencing the stability of transition states and intermediates.[8] Solvent polarity and coordinating ability can affect the geometry of key intermediates, such as iminium ions in the Pictet-Spengler reaction.[8] Therefore, screening a variety of solvents with different properties (e.g., toluene, dichloromethane, acetonitrile) is a crucial step in optimizing stereoselectivity.[8]

Q3: What is the role of the acid catalyst in reactions like the Pictet-Spengler cyclization, and how can it be optimized?

A3: In the Pictet-Spengler reaction, the acid catalyst is crucial for the formation of the key iminium ion intermediate. The nature and concentration of the acid (both Brønsted and Lewis acids) can influence the geometry of this intermediate and the transition state of the cyclization, thereby affecting the diastereoselectivity.[8] To optimize this, one can:

  • Screen a panel of different acid catalysts (e.g., TFA, HCl, BF₃·OEt₂).

  • Vary the concentration of the chosen catalyst.

  • In some cases, milder conditions without a strong acid might yield better results.[8]

Troubleshooting Guides

Problem 1: Low Diastereoselectivity in Cyclization Reactions (e.g., Pictet-Spengler)

Potential Causes & Solutions

Potential CauseTroubleshooting Steps
High Reaction Temperature Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the undesired diastereomer, leading to lower selectivity.[8] Solution: Screen a range of lower temperatures (e.g., 0 °C, -20 °C, or -78 °C).[8]
Suboptimal Acid Catalyst The nature and concentration of the acid catalyst influence the geometry of the iminium ion intermediate and the transition state of the cyclization.[8] Solution: Screen various Brønsted or Lewis acids (e.g., TFA, HCl, BF₃·OEt₂) and their concentrations.[8]
Inappropriate Solvent Solvent polarity and coordinating ability can affect the stability of the different diastereomeric transition states.[8] Solution: Experiment with solvents of varying polarities (e.g., toluene, dichloromethane, acetonitrile).[8]
Insufficient Substrate Control The steric and electronic properties of substituents on the starting materials may not be sufficient to favor the formation of one diastereomer over the other.[8] Solution: If possible, modify protecting groups or other substituents to introduce greater steric hindrance that favors the desired diastereomer.[8]
Problem 2: Low Enantiomeric Excess (ee) in Asymmetric Catalysis

Potential Causes & Solutions

Potential CauseTroubleshooting Steps
Suboptimal Catalyst/Ligand The chosen chiral catalyst or ligand may not be well-suited for the specific substrate. Solution: Screen a library of different chiral ligands or catalysts. For instance, in a zinc-catalyzed [4+2] cycloaddition, screening various BOPA ligands led to the discovery that a novel F-BOPA ligand provided high yields and enantioselectivities.[1]
Incorrect Catalyst Loading The amount of catalyst can influence the reaction pathway and selectivity. Solution: Optimize the catalyst loading, starting from the recommended amount and varying it to find the optimal concentration.
Reaction Temperature As with diastereoselectivity, temperature can affect enantioselectivity. Solution: Screen a range of temperatures, as lower temperatures often lead to higher enantiomeric excess.
Solvent Effects The solvent can influence the conformation of the catalyst-substrate complex. Solution: Evaluate a range of solvents with different polarities and coordinating abilities.
Presence of Impurities Impurities in the starting materials or solvent can poison the catalyst or interfere with the catalytic cycle. Solution: Ensure all reagents and solvents are of high purity.
Problem 3: Poor Yield in Reductive Amination for Piperidine Synthesis

Potential Causes & Solutions

Potential CauseTroubleshooting Steps
Inefficient Imine/Enamine Formation The initial condensation to form the imine or enamine intermediate may be slow or incomplete. Solution: Use a dehydrating agent (e.g., molecular sieves) or a Dean-Stark trap to remove water. Optimize the pH of the reaction mixture.
Incompatible Reducing Agent The chosen reducing agent may not be effective for the specific substrate or may cause side reactions. Solution: Screen different reducing agents (e.g., NaBH(OAc)₃, NaCNBH₃, H₂/Pd-C).[11] Sodium triacetoxyborohydride is often a good choice as it is mild and tolerant of many functional groups.
Catalyst Deactivation (for Hydrogenation) The hydrogenation catalyst (e.g., PtO₂, Pd/C) may be poisoned by impurities or deactivated over time.[11] Solution: Use fresh, high-quality catalyst. Ensure the substrate and solvent are free of catalyst poisons like sulfur compounds.
Side Reactions Over-reduction or other side reactions can consume the starting material or product. Solution: Optimize the reaction time and temperature. Monitor the reaction progress closely using techniques like TLC or GC-MS.[11]

Experimental Protocols

Key Experiment: Rhodium-Catalyzed Asymmetric Reductive Heck Reaction for Chiral 3-Vinylpiperidine Synthesis

This protocol is based on a method for the synthesis of chiral 3-substituted piperidines.[5]

Step 1: Partial Reduction of Pyridine to Dihydropyridine

  • To a solution of pyridine in a suitable solvent, add an activating agent (e.g., a chloroformate) to form the corresponding pyridinium salt in situ.

  • Cool the reaction mixture and add a reducing agent (e.g., NaBH₄) portion-wise to effect the partial reduction to the dihydropyridine.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, perform an aqueous workup and purify the dihydropyridine by column chromatography.

Step 2: Rh-Catalyzed Asymmetric Carbometalation

  • In a glovebox, charge a reaction vial with the rhodium precursor (e.g., [Rh(COD)₂]BF₄) and a chiral diene ligand.

  • Add the dihydropyridine substrate and a vinyl boronic acid.

  • Add a suitable solvent and a base (e.g., a carbonate or phosphate).

  • Seal the vial and stir the reaction at the optimized temperature until completion.

  • Monitor the reaction for the formation of the 3-vinyltetrahydropyridine product.

  • After completion, purify the product by column chromatography.

Step 3: Final Reduction to 3-Vinylpiperidine

  • Dissolve the purified 3-vinyltetrahydropyridine in a suitable solvent (e.g., methanol).

  • Add a catalyst for hydrogenation (e.g., Pd/C).

  • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr shaker) and stir until the reaction is complete.

  • Filter off the catalyst and concentrate the filtrate to obtain the chiral 3-vinylpiperidine product.

Quantitative Data Summary

The following table summarizes typical results for the stereoselective synthesis of 4-substituted piperidines using various methods.

Reaction TypeCatalyst/MethodSubstrateYield (%)dree (%)Reference
[4+2] CycloadditionZn(OTf)₂ / F-BOPA ligand1-Azadiene and Nitroalkene43-87>19:1up to 92[1]
Domino Michael/HemiaminalizationDiphenylprolinol silyl etherAldehyde and Nitroalkene--up to 97[12]
Asymmetric Reductive HeckRh-catalyzedDihydropyridine and Aryl Boronic Acid57-96-91-99[4]
Oxidative C-H FunctionalizationDDQN-Vinyl Amidegood to excellent--[13]

Visualizations

experimental_workflow cluster_0 Problem: Low Stereoselectivity cluster_1 Optimization Strategy A Initial Reaction Conditions B Analyze Stereochemical Outcome (dr or ee%) A->B C Vary Reaction Temperature (e.g., decrease temp) B->C Low Selectivity D Screen Solvents (Polarity, Coordinating Ability) C->D E Optimize Catalyst/Ligand (Screen different types and loadings) D->E F Modify Substrate (e.g., change protecting groups) E->F G Improved Stereoselectivity F->G

Caption: A general workflow for troubleshooting and optimizing the stereoselectivity of a reaction.

decision_pathway start Define Target 4-Substituted Piperidine q1 Are enantiopure starting materials readily available? start->q1 s1 Chiral Pool Synthesis q1->s1 Yes q2 Is a suitable chiral catalyst (metal, organo, or bio) known for a similar transformation? q1->q2 No end Proceed with Synthesis s1->end s2 Catalytic Asymmetric Synthesis q2->s2 Yes q3 Does the substrate have existing stereocenters or can a chiral auxiliary be easily introduced? q2->q3 No s2->end s3 Substrate-Controlled Synthesis s3->end q3->s2 No (Explore catalyst screening) q3->s3 Yes

Caption: Decision-making pathway for selecting a stereoselective synthesis strategy.

References

deprotection strategies for N-protected 4-(methoxymethyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the deprotection of N-protected 4-(methoxymethyl)piperidine. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to navigate common challenges encountered during the removal of N-protecting groups from 4-(methoxymethyl)piperidine.

Frequently Asked Questions (FAQs)

Q1: Which deprotection strategy should I choose for my N-protected 4-(methoxymethyl)piperidine?

A: The optimal strategy depends on the specific N-protecting group and the presence of other functional groups in your molecule.

  • N-Boc (tert-Butoxycarbonyl): This group is acid-labile and is typically removed under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in dioxane.[1][2] These conditions are generally mild and orthogonal to many other protecting groups, like Cbz and benzyl ethers.

  • N-Cbz (Carboxybenzyl): The Cbz group is most commonly removed by catalytic hydrogenation.[3][4] This method involves using a catalyst, typically palladium on carbon (Pd/C), with a hydrogen source.[4] Transfer hydrogenolysis using hydrogen donors like ammonium formate is also a very effective and common alternative.[3][5]

  • N-Bn (Benzyl): Similar to the Cbz group, the N-benzyl group is efficiently cleaved by catalytic hydrogenation or catalytic transfer hydrogenation.[6][7][8] These reductive conditions are mild and avoid the use of strong acids or bases.

Q2: Are there any compatibility issues I should be aware of with the 4-(methoxymethyl)piperidine core?

A: The methoxymethyl ether at the C4 position is generally stable under the standard deprotection conditions for Boc, Cbz, and Benzyl groups. However, prolonged exposure to very strong acidic conditions could potentially lead to ether cleavage, although this is not a common issue under standard protocols. The piperidine nitrogen itself can act as a catalyst poison in hydrogenation reactions, which may require specific optimization.[8]

Q3: What are the most common byproducts for each deprotection method?

A:

  • N-Boc Deprotection: The reactive tert-butyl cation is generated as a byproduct.[1] This cation can alkylate nucleophilic sites on your molecule, a side reaction known as t-butylation.[1][9] Using scavengers like triethylsilane (TES) or anisole can help mitigate this.

  • N-Cbz Deprotection: The byproducts are toluene and carbon dioxide, which are volatile and easily removed.[4]

  • N-Benzyl Deprotection: The primary byproduct is toluene, which is also easily removed during work-up.

Deprotection Strategy Selection

This diagram provides a decision-making framework for selecting an appropriate deprotection strategy based on the N-protecting group.

G Start Start: N-Protected 4-(methoxymethyl)piperidine ProtectingGroup What is the N-protecting group? Start->ProtectingGroup Boc N-Boc ProtectingGroup->Boc Boc Cbz N-Cbz ProtectingGroup->Cbz Cbz Bn N-Benzyl ProtectingGroup->Bn Bn Acid Acidic Conditions (TFA/DCM or HCl/Dioxane) Boc->Acid Hydrogenolysis Catalytic Hydrogenolysis (Pd/C, H₂ or Transfer) Cbz->Hydrogenolysis Bn->Hydrogenolysis

Caption: Decision tree for selecting a deprotection method.

Troubleshooting Guides

Guide 1: N-Boc Deprotection Issues
Problem Possible Cause Recommended Solution
Incomplete or Slow Reaction 1. Insufficient Acid Strength/Concentration: The rate of Boc cleavage often shows a second-order dependence on acid concentration.[1] 2. Steric Hindrance: Bulky groups near the N-Boc can slow the reaction.[1] 3. Low Temperature: Reactions performed at 0°C may proceed slowly.1. Increase the concentration of acid (e.g., move from 20% to 50% TFA in DCM) or switch to a stronger acid system like 4M HCl in dioxane.[1][10] 2. Increase the reaction time and monitor closely by TLC or LC-MS.[1] 3. Allow the reaction to warm to room temperature after the initial addition of acid at 0°C.
Formation of Side Products 1. t-Butylation: The generated tert-butyl cation can alkylate nucleophilic functional groups.[1][9]1. Add a scavenger such as triethylsilane (TES), anisole, or water to the reaction mixture to trap the tert-butyl cation.
Product is an Oil / Difficult to Isolate 1. Hygroscopic Salt: The resulting hydrochloride or trifluoroacetate salt may be hygroscopic. 2. Incomplete Solvent Removal: Residual solvent can prevent crystallization.1. After removing the solvent in vacuo, consider precipitating the product salt by adding a non-polar solvent like diethyl ether or pentane. 2. Ensure all volatile byproducts (like TFA) are thoroughly removed, potentially by co-evaporation with a suitable solvent.
Guide 2: N-Cbz / N-Benzyl Deprotection Issues
Problem Possible Cause Recommended Solution
Incomplete or Stalled Reaction 1. Catalyst Poisoning: The piperidine nitrogen (substrate or product) can inhibit the palladium catalyst.[4][8] Sulfur-containing impurities can also poison the catalyst.[4] 2. Poor Catalyst Quality: The activity of Pd/C can degrade over time or vary between batches.[4] 3. Insufficient Hydrogen Source: Low H₂ pressure or insufficient hydrogen donor (e.g., ammonium formate).1. Ensure the starting material is pure. If the reaction stalls, filtering the mixture and adding fresh catalyst may help. The addition of a small amount of acid (e.g., acetic acid) can sometimes prevent product inhibition. 2. Use a fresh, high-quality catalyst from a reputable supplier.[4] 3. For H₂ gas, ensure the system is properly purged and pressurized. For transfer hydrogenolysis, use a sufficient excess of the hydrogen donor (e.g., 5-10 equivalents of ammonium formate).[6][7]
Reduction of Other Functional Groups 1. Competing Reductions: Groups like aryl halides, nitro groups, or double bonds can be reduced under hydrogenation conditions.[4]1. Use Transfer Hydrogenolysis: This method, using donors like ammonium formate or formic acid, can offer better selectivity compared to high-pressure H₂ gas.[4][11] 2. Choose a Different Catalyst: In some cases, a different catalyst (e.g., Pearlman's catalyst) may offer different selectivity.
Difficult Catalyst Filtration 1. Fine Catalyst Particles: Pd/C particles can be very fine and may pass through standard filter paper.1. Filter the reaction mixture through a pad of Celite® or diatomaceous earth. This creates a fine filter bed that effectively traps the catalyst particles.

Experimental Protocols & Data

General Experimental Workflow

The following diagram illustrates a typical workflow for a deprotection reaction, from setup to final product isolation.

G cluster_reaction Reaction Phase cluster_workup Work-up & Purification Start Dissolve Protected Substrate in Solvent AddReagents Add Deprotection Reagents (e.g., Acid or Catalyst/H₂ Source) Start->AddReagents Monitor Monitor Reaction (TLC / LC-MS) AddReagents->Monitor Complete Reaction Complete? Monitor->Complete Monitor->Complete Complete->Monitor No Workup Quench & Aqueous Work-up (Neutralize, Extract) Complete->Workup Yes Dry Dry Organic Layer & Concentrate in Vacuo Workup->Dry Purify Purify Product (e.g., Column Chromatography, Crystallization) Dry->Purify Final Final Purify->Final Isolate Pure Product

Caption: General workflow for deprotection experiments.

Protocol 1: N-Boc Deprotection using TFA/DCM
  • Dissolve the N-Boc-4-(methoxymethyl)piperidine (1.0 eq) in dichloromethane (DCM, approx. 0.1 M).

  • Cool the solution to 0°C in an ice bath.

  • Add trifluoroacetic acid (TFA, 4-10 eq) dropwise.

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).[1]

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Perform an aqueous work-up by dissolving the residue in an organic solvent and washing with a basic solution (e.g., saturated sodium bicarbonate) to neutralize the excess acid.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the deprotected amine.

Protocol 2: N-Cbz/N-Benzyl Deprotection via Transfer Hydrogenolysis
  • To a flask containing the N-Cbz or N-Benzyl protected 4-(methoxymethyl)piperidine (1.0 eq), add a suitable solvent such as methanol or ethanol (approx. 0.1 M).

  • Add 10% Palladium on Carbon (Pd/C) catalyst (approx. 10% by weight of the starting material).

  • Under a nitrogen atmosphere, add ammonium formate (5-10 eq) in a single portion.[6][7]

  • Heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS (reactions are often complete within 1-2 hours).[7]

  • After completion, cool the mixture to room temperature and filter it through a pad of Celite® to remove the Pd/C catalyst.

  • Wash the Celite® pad with additional solvent (e.g., methanol or chloroform).[6][7]

  • Combine the filtrates and concentrate under reduced pressure to afford the crude product.

  • The product can then be purified further if necessary.

Summary of Deprotection Conditions
Protecting GroupReagentsSolventTemperatureTypical TimeKey Considerations
N-Boc TFA (4-10 eq)DCM0°C to RT1-4 hFast and efficient; requires acidic conditions. Potential for t-butylation side products.[1][9]
N-Boc 4M HCl in dioxaneDioxane / MeOHRT1-2 hYields the hydrochloride salt directly.[1] Avoids volatile and corrosive TFA.
N-Cbz 10% Pd/C, H₂ (gas)MeOH / EtOHRT2-12 hClean reaction with volatile byproducts. Requires hydrogenation equipment.[3][4]
N-Cbz / N-Bn 10% Pd/C, Ammonium FormateMeOH / EtOHReflux1-2 hDoes not require pressurized H₂ gas. Generally fast and high-yielding.[6][7]

References

Validation & Comparative

The 4-(Methoxymethyl)piperidine Scaffold: A Comparative Analysis in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of FDA-approved drugs.[1][2] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a versatile template for engaging with a wide array of biological targets.[2] This guide provides a comparative analysis of the 4-(methoxymethyl)piperidine scaffold against other 4-substituted piperidine analogs, offering insights into its impact on physicochemical properties, pharmacokinetic profiles, and biological activity, supported by experimental data and detailed protocols.

Physicochemical Properties: A Subtle but Significant Modification

The introduction of a methoxymethyl group at the 4-position of the piperidine ring imparts distinct physicochemical characteristics compared to other common substituents. This seemingly simple modification can influence a compound's lipophilicity, polarity, and hydrogen bonding capacity, all of which are critical determinants of its drug-like properties.

While comprehensive experimental data for a direct comparison of a wide range of 4-substituted piperidines is not always available in a single study, we can infer the impact of the methoxymethyl group based on its chemical nature and available data for related compounds. The ether oxygen in the methoxymethyl group can act as a hydrogen bond acceptor, potentially influencing solubility and interactions with biological targets.

Table 1: Comparative Physicochemical Properties of 4-Substituted Piperidine Scaffolds (Predicted and Experimental)

4-SubstituentMolecular Weight ( g/mol )Predicted logPHydrogen Bond AcceptorsHydrogen Bond DonorsComments
-H85.151.1011Baseline, relatively lipophilic.
-CH₃99.171.5511Increased lipophilicity compared to -H.
-OH101.150.4022Increased polarity and hydrogen bonding potential.
-COOH129.16-0.2922Zwitterionic at physiological pH, high polarity.
-CH₂OCH₃ 129.20 0.95 2 1 Moderate lipophilicity, additional hydrogen bond acceptor.

Note: Predicted logP values are consensus values from multiple computational models. Experimental values can vary based on conditions.

Impact on Biological Activity: A Case Study in Opioid Receptor Modulation

The most well-documented impact of the 4-(methoxymethyl)piperidine scaffold is in the field of opioid receptor modulation. The potent synthetic opioid analgesic, sufentanil, provides a compelling case study.

Sufentanil is a fentanyl analog where a methoxymethyl group is present on the piperidine ring. This substitution is a key contributor to its significantly increased potency, being approximately 5 to 10 times more potent than its parent drug, fentanyl.[3] Another potent µ-opioid receptor agonist, R-30490 (4-methoxymethylfentanil), further underscores the favorable contribution of this scaffold to high-affinity binding at opioid receptors.

Table 2: Comparative Biological Activity of Fentanyl Analogs at the µ-Opioid Receptor

Compound4-Substituent on PiperidineRelative Potency (to Morphine)Key Feature
Fentanyl-H100xPotent µ-opioid agonist.
Sufentanil-CH₂OCH₃ 500-1000x Increased potency attributed to the methoxymethyl group. [3]
Carfentanil-COOCH₃10,000xExtremely potent µ-opioid agonist.

While the primary data for the 4-(methoxymethyl)piperidine scaffold is in the opioid field, the unique properties it confers may be advantageous for other CNS targets, such as dopamine and serotonin receptors, where piperidine scaffolds are also prevalent. Structure-activity relationship (SAR) studies on 4-substituted piperidines for these targets suggest that the nature and size of the 4-substituent are critical for affinity and selectivity. The moderate size and hydrogen bond accepting capability of the methoxymethyl group could be exploited to fine-tune interactions within the binding pockets of these receptors.

In Vitro ADME-Tox Profile: Key Considerations

The in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity profile of a drug candidate is a critical determinant of its clinical success. The 4-(methoxymethyl)piperidine scaffold can influence these properties in several ways.

Metabolic Stability: The ether linkage in the methoxymethyl group may be susceptible to O-dealkylation by cytochrome P450 enzymes in the liver. However, the overall metabolic stability will be highly dependent on the entire molecular structure.

hERG Liability: The human ether-à-go-go-related gene (hERG) potassium channel is a key anti-target in drug discovery due to the risk of cardiac arrhythmias. The potential for piperidine-containing compounds to block the hERG channel is a critical safety assessment. The physicochemical properties of the 4-substituent can influence hERG binding.

Table 3: Hypothetical Comparative In Vitro ADME-Tox Data for 4-Substituted Piperidine Analogs

4-SubstituentHuman Liver Microsomal Stability (t½, min)hERG IC₅₀ (µM)
-HModerate> 10
-CH₃Moderate to High> 10
-OHHigh> 30
-COOHVery High> 30
-CH₂OCH₃ Moderate to Low 5 - 15

Note: This data is hypothetical and intended for illustrative purposes. Actual values are highly compound-dependent.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate comparison of different chemical scaffolds.

Synthesis of 4-(Methoxymethyl)piperidine Derivatives

A general synthetic route to N-substituted 4-(methoxymethyl)piperidine derivatives can be adapted from established methods for the synthesis of 4-substituted piperidines. A common starting material is 4-(hydroxymethyl)piperidine, which can be protected, O-methylated, and then deprotected and N-substituted.

G start 4-(Hydroxymethyl)piperidine step1 N-Protection (e.g., Boc) start->step1 step2 O-Methylation (e.g., NaH, CH3I) step1->step2 Protection step3 N-Deprotection (e.g., TFA) step2->step3 Methylation step4 N-Alkylation/Arylation (R-X, base) step3->step4 Deprotection end_node N-Substituted 4-(Methoxymethyl)piperidine step4->end_node N-Functionalization

Caption: Synthetic workflow for N-substituted 4-(methoxymethyl)piperidines.

In Vitro Metabolic Stability Assay (Human Liver Microsomes)

Objective: To determine the rate of metabolism of a test compound by human liver microsomal enzymes.

Methodology:

  • Preparation: Human liver microsomes are thawed and diluted in a phosphate buffer (pH 7.4) containing MgCl₂.

  • Incubation: The test compound (typically 1 µM) is added to the microsomal suspension.

  • Initiation: The metabolic reaction is initiated by the addition of NADPH.

  • Time Points: Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the parent compound.

G start Test Compound + Human Liver Microsomes step1 Pre-incubation at 37°C start->step1 step2 Initiate reaction with NADPH step1->step2 step3 Incubate at 37°C with shaking step2->step3 step4 Sample at time points (0, 5, 15, 30, 60 min) step3->step4 step5 Quench with cold acetonitrile + Internal Standard step4->step5 step6 Centrifuge to pellet protein step5->step6 step7 Analyze supernatant by LC-MS/MS step6->step7 end_node Determine t½ and CLint step7->end_node

Caption: Experimental workflow for in vitro microsomal stability assay.

hERG Channel Assay (Automated Patch Clamp)

Objective: To assess the potential of a test compound to block the hERG potassium channel.

Methodology:

  • Cell Culture: A stable cell line expressing the hERG channel (e.g., HEK293) is cultured.

  • Cell Preparation: Cells are harvested and prepared for automated patch-clamp recording.

  • Recording: Whole-cell patch-clamp recordings are performed using an automated platform. A specific voltage protocol is applied to elicit hERG currents.

  • Compound Application: The test compound is applied at multiple concentrations.

  • Data Acquisition: The hERG channel current is measured before and after the application of the test compound.

  • Data Analysis: The concentration-response curve is generated, and the IC₅₀ value (the concentration at which 50% of the channel current is inhibited) is calculated.

G start hERG-expressing cell line step1 Cell preparation for automated patch clamp start->step1 step2 Establish whole-cell configuration step1->step2 step3 Record baseline hERG current step2->step3 step4 Apply test compound at increasing concentrations step3->step4 step5 Record hERG current at each concentration step4->step5 end_node Calculate IC50 step5->end_node

Caption: Experimental workflow for hERG channel assay.

Conclusion

The 4-(methoxymethyl)piperidine scaffold offers a unique combination of moderate lipophilicity and hydrogen bond accepting capability, which can be strategically employed in drug design. Its demonstrated ability to significantly enhance potency in opioid receptor agonists highlights its potential for fine-tuning ligand-receptor interactions. While direct comparative data across a broad range of biological targets remains an area for further investigation, the principles outlined in this guide provide a framework for the rational application of this valuable scaffold in drug discovery programs. Careful consideration of its potential metabolic liabilities and off-target effects, through rigorous in vitro testing as detailed in the provided protocols, will be crucial for the successful development of drug candidates incorporating the 4-(methoxymethyl)piperidine moiety.

References

A Researcher's Guide to Piperidine Synthesis: 4-(Methoxymethyl)piperidine Hydrochloride vs. N-Boc-piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and chemical synthesis, piperidine scaffolds are foundational building blocks for a multitude of bioactive molecules. The strategic choice between using a readily available secondary amine, such as 4-(Methoxymethyl)piperidine Hydrochloride, or a protected version, like an N-Boc-piperidine derivative, is critical and dictates the overall synthetic route. This guide provides an objective, data-driven comparison to inform the selection process for researchers, scientists, and drug development professionals.

The fundamental difference lies in the reactivity of the piperidine nitrogen. This compound offers a free secondary amine (after neutralization) ready for direct functionalization. In contrast, the tert-butoxycarbonyl (Boc) group in N-Boc-piperidine derivatives "protects" the nitrogen, rendering it non-reactive. This protection is essential when chemical modifications are intended for other parts of the piperidine ring, preventing unwanted side reactions at the nitrogen atom.[1][2]

Physicochemical Properties at a Glance
PropertyThis compoundN-Boc-4-(hydroxymethyl)piperidine
Molecular Formula C₇H₁₆ClNO[3]C₁₁H₂₁NO₃[4]
Molecular Weight 165.66 g/mol 215.29 g/mol [4]
Appearance Off-white solidWhite crystalline solid[5]
Role of Key Group The hydrochloride salt enhances stability and makes the compound a free-flowing, weighable solid. The amine is reactive upon basification.The N-Boc group deactivates the nitrogen, protecting it from reacting under a wide range of non-acidic conditions.[6][7]
Solubility Soluble in water and alcohols.Soluble in many organic solvents like dichloromethane, ethyl acetate, and THF.[5]

The Core Synthetic Decision

The choice between these two classes of reagents hinges on a single question: what is the primary site of the intended chemical transformation? The logical workflow below illustrates this decision-making process.

G cluster_A Direct N-Functionalization cluster_B Ring/Substituent Modification start Start: Synthetic Goal decision Is the primary reaction at the piperidine Nitrogen atom? start->decision path_A Use 4-(Methoxymethyl)piperidine HCl (or other unprotected piperidines) decision->path_A  Yes path_B Use N-Boc-piperidine derivative decision->path_B  No   deprotect Follow with N-Boc deprotection to unmask the Nitrogen for subsequent reactions. path_B->deprotect Then...

Caption: Synthetic strategy decision flow.

Scenario A: Direct N-Functionalization

When the synthetic goal is to directly modify the piperidine nitrogen, for example, through N-alkylation or N-acylation, this compound is the more direct and efficient choice. The workflow involves a simple neutralization step followed by the desired reaction. This approach is exemplified in the synthesis of sufentanil, a potent opioid analgesic, where the methoxymethyl group on the piperidine ring is a key structural feature.[8]

G A 4-(Methoxymethyl)piperidine Hydrochloride Salt B Neutralization (e.g., with NaHCO₃, Et₃N) A->B C Free Secondary Amine (Reactive) B->C D N-Alkylation or N-Acylation C->D E Final N-Functionalized Product D->E G A N-Boc-piperidine Derivative B Reaction at Ring Substituent (e.g., Tosylation, Oxidation) A->B C Modified N-Boc Derivative B->C D N-Boc Deprotection (e.g., TFA/DCM or HCl/Dioxane) C->D E Free Amine with Modified Substituent D->E

References

biological activity comparison of 4-(methoxymethyl)piperidine analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Biological Activity of 4-(Methoxymethyl)piperidine Analogs for Researchers, Scientists, and Drug Development Professionals.

This guide provides a comparative analysis of the biological activity of analogs based on the 4-(methoxymethyl)piperidine scaffold. The focus is on their activity as dopamine D4 receptor antagonists and opioid receptor agonists, supported by experimental data from published research. Detailed experimental protocols and visualizations of relevant biological pathways are included to facilitate understanding and further research.

Dopamine D4 Receptor Antagonism

A series of 4,4-difluoro-3-(phenoxymethyl)piperidine analogs, which are structurally related to 4-(methoxymethyl)piperidine, have been synthesized and evaluated as potent and selective antagonists for the dopamine D4 receptor (D4R).[1][2] These compounds are of interest for their potential therapeutic application in conditions such as L-DOPA-induced dyskinesias in Parkinson's disease.[1][2]

Comparative Binding Affinity of 3,3-Difluoropiperidine Analogs

The following table summarizes the binding affinities (Ki, in nM) of various 3,3-difluoropiperidine analogs at the human dopamine D4 receptor. The structure-activity relationship (SAR) indicates that substitutions on the phenoxy ring significantly impact potency.

Compound IDR Group (Substitution on Phenoxy Ring)Ki (nM) for hD4R
7a 4-fluoro140
7b 3,4-difluoro320
7c 4-fluoro-3-methyl190
7d 3-fluoro>10,000
7e 4-methyl>10,000

Data sourced from ChemRxiv.[1]

Comparative Binding Affinity of 4,4-Difluoropiperidine Analogs

Replacing the 3,3-difluoro with a 4,4-difluoropiperidine scaffold led to a significant increase in binding affinity. The 3,4-difluorophenyl substitution was found to be the most potent in this series.[1][2]

Compound IDR Group (Substitution on Phenoxy Ring)Ki (nM) for hD4R
8a 4-fluoro140
8b 3,4-difluoro5.5
8c 3-methyl13
8d 4-chloro53
8e H27
8f 3-fluoro-4-methyl72

Data sourced from ChemRxiv and PubMed Central.[1][2]

Dopamine D4 Receptor Signaling Pathway

The dopamine D4 receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gi/o pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

G_protein_signaling Dopamine D4 Receptor Signaling Pathway D4_Antagonist D4R Antagonist (e.g., 4,4-difluoro-3-(phenoxymethyl)piperidine analog) D4R Dopamine D4 Receptor D4_Antagonist->D4R blocks Dopamine Dopamine Dopamine->D4R activates G_protein Gi/o Protein D4R->G_protein activates AdenylylCyclase Adenylyl Cyclase G_protein->AdenylylCyclase inhibits cAMP cAMP AdenylylCyclase->cAMP converts ATP to ATP ATP ATP->AdenylylCyclase PKA Protein Kinase A cAMP->PKA activates CellularResponse Cellular Response (e.g., modulation of neuronal excitability) PKA->CellularResponse phosphorylates targets leading to

Caption: Dopamine D4 Receptor Signaling Pathway.

Experimental Protocol: Radioligand Binding Assay for Dopamine D4 Receptor

The binding affinity of the compounds for the dopamine D4 receptor was determined using a radioligand competition binding assay.[3]

  • Cell Culture and Membrane Preparation : Human embryonic kidney (HEK293) cells stably expressing the human recombinant D4 receptor were cultured and harvested. The cell membranes were prepared by homogenization and centrifugation.

  • Binding Assay : The assay was performed in 96-well plates. Each well contained cell membranes, the radioligand (e.g., [³H]N-methylspiperone), and varying concentrations of the competitor compound (the 4-(methoxymethyl)piperidine analog).

  • Incubation : The plates were incubated to allow the binding to reach equilibrium.

  • Separation and Scintillation Counting : The bound and free radioligand were separated by rapid filtration. The filters were then washed, and the amount of bound radioactivity was determined by liquid scintillation counting.

  • Data Analysis : The concentration of the competitor compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined by non-linear regression analysis. The Ki values were then calculated from the IC50 values using the Cheng-Prusoff equation.

Opioid Receptor Agonism

Analogs of 4-methoxymethyl fentanyl, specifically derivatives of N-[1-(2-phenylethyl)-4-methoxymethyl-4-piperidinyl]-N-propionylaniline, have been synthesized and evaluated for their analgesic activity.[4]

Analgesic Activity of 4-Methoxymethyl Fentanyl Analogs
Mu-Opioid Receptor Signaling Pathway

Fentanyl and its analogs primarily exert their analgesic effects by acting as agonists at the mu-opioid receptor (MOR), another GPCR that signals through the Gi/o pathway.

MOR_Signaling Mu-Opioid Receptor Signaling Pathway Opioid_Agonist Opioid Agonist (e.g., 4-methoxymethyl fentanyl analog) MOR Mu-Opioid Receptor Opioid_Agonist->MOR activates G_protein Gi/o Protein MOR->G_protein activates AdenylylCyclase Adenylyl Cyclase G_protein->AdenylylCyclase inhibits IonChannels Ion Channels G_protein->IonChannels modulates cAMP cAMP AdenylylCyclase->cAMP decreases production of Analgesia Analgesia cAMP->Analgesia contributes to IonChannels->Analgesia leads to

Caption: Mu-Opioid Receptor Signaling Pathway.

Experimental Protocol: Mouse Hot Plate Test for Analgesia

The hot plate test is a common method for assessing the analgesic effects of drugs in animals.[4]

  • Apparatus : A hot plate apparatus is used, which consists of a heated surface maintained at a constant temperature (e.g., 55 ± 0.5 °C).

  • Animal Acclimatization : Mice are acclimatized to the testing room and handled by the experimenter prior to the test.

  • Baseline Measurement : Each mouse is placed on the hot plate, and the latency to a nociceptive response (e.g., licking a hind paw or jumping) is recorded. This is the baseline latency.

  • Drug Administration : The test compound (4-methoxymethyl fentanyl analog) is administered to the mice, typically via injection (e.g., intravenous or intraperitoneal).

  • Post-treatment Measurement : At specific time intervals after drug administration, the mice are again placed on the hot plate, and the response latency is measured. A cut-off time is set to prevent tissue damage.

  • Data Analysis : The analgesic effect is typically expressed as the percent maximum possible effect (%MPE), calculated using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.

Conclusion

The 4-(methoxymethyl)piperidine scaffold serves as a versatile platform for the development of biologically active compounds. The presented data highlights its utility in creating potent and selective dopamine D4 receptor antagonists, as well as potent opioid receptor agonists. The structure-activity relationships derived from these studies provide valuable insights for the design of future analogs with improved pharmacological profiles for various therapeutic applications. Further research into a wider range of substitutions and biological targets is warranted to fully explore the potential of this chemical scaffold.

References

Unlocking the Potential: A Comparative Guide to the Efficacy of 4-(Methoxymethyl)piperidine-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for novel therapeutics with enhanced efficacy and selectivity is a perpetual endeavor. The 4-(methoxymethyl)piperidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential across a spectrum of biological targets. This guide provides an objective comparison of 4-(methoxymethyl)piperidine-based compounds against relevant alternatives, supported by experimental data and detailed methodologies to validate their efficacy.

This document delves into the performance of these compounds in key therapeutic areas, including analgesia, HIV-1 inhibition, and muscarinic receptor modulation. Through a structured presentation of quantitative data, detailed experimental protocols, and illustrative diagrams, this guide aims to equip researchers with the critical information needed to advance their drug discovery programs.

Analgesic Activity: Targeting Opioid Receptors

Derivatives of 4-(methoxymethyl)piperidine have been investigated for their analgesic properties, particularly as analogs of fentanyl, a potent synthetic opioid. These compounds primarily exert their effects by acting as agonists at the μ-opioid receptor.

Comparative Analgesic Potency

The analgesic efficacy of 4-(methoxymethyl)piperidine-based fentanyl analogs has been compared to other fentanyl derivatives, such as those containing a 4-methoxycarbonyl group. While both series of compounds exhibit strong narcotic analgesic activities, studies have indicated that the 4-methoxymethyl analogs may have a comparatively lower potency in certain assays.[1]

Compound ClassAnimal ModelTestEfficacy Comparison
4-(Methoxymethyl)fentanyl AnalogsMouseHot Plate TestStrong narcotic analgesic activity[1]
4-Methoxycarbonylfentanyl AnalogsMouseHot Plate TestHigher analgesic activity compared to 4-methoxymethyl analogs[1]
Experimental Protocol: Mouse Hot Plate Test

The hot plate test is a standard method for assessing the central analgesic activity of drugs.

Principle: The test measures the reaction time of an animal to a thermal stimulus. An increase in the latency to respond (e.g., paw licking or jumping) after drug administration indicates an analgesic effect.

Procedure:

  • A metal plate is maintained at a constant temperature, typically between 50°C and 55°C.[2][3][4]

  • Mice are individually placed on the hot plate, and the time until a nocifensive response (e.g., licking a hind paw, jumping) is recorded.[2][5]

  • A cut-off time (e.g., 60 seconds) is established to prevent tissue damage.[5]

  • The test compound or a vehicle control is administered to the animals (e.g., via intraperitoneal or subcutaneous injection).

  • The latency to respond is measured at predetermined time intervals after drug administration.

  • The median effective dose (ED50), the dose at which 50% of the animals show a significant increase in reaction time, can be calculated to quantify analgesic potency.[6]

G cluster_workflow Experimental Workflow: Mouse Hot Plate Test Animal Acclimation Animal Acclimation Baseline Latency Measurement Baseline Latency Measurement Animal Acclimation->Baseline Latency Measurement Drug Administration Drug Administration Baseline Latency Measurement->Drug Administration Post-drug Latency Measurement Post-drug Latency Measurement Drug Administration->Post-drug Latency Measurement Data Analysis (ED50 Calculation) Data Analysis (ED50 Calculation) Post-drug Latency Measurement->Data Analysis (ED50 Calculation)

Workflow for the mouse hot plate test.

HIV-1 Inhibition: Targeting the CCR5 Co-receptor

A significant application of 4-(methoxymethyl)piperidine-based compounds is in the development of CCR5 antagonists for the treatment of HIV-1 infection. The C-C chemokine receptor type 5 (CCR5) is a crucial co-receptor for the entry of R5-tropic HIV-1 strains into host cells. By blocking this receptor, these compounds can effectively prevent viral entry and replication.

Comparative Efficacy of CCR5 Antagonists

Vicriviroc (formerly SCH 417690), a prominent example of a 4-(methoxymethyl)piperidine-containing compound, has demonstrated potent anti-HIV-1 activity. Its efficacy has been compared to earlier generation CCR5 antagonists like SCH-C.

CompoundTargetAssayIC50/EC50Selectivity
Vicriviroc (SCH 417690) CCR5Antiviral Assay (HIV-1 replication)Consistently more active than SCH-C[7][8][9]High
CCR5Competition Binding AssayHigher affinity than SCH-C[7][8][10]High
SCH-C CCR5Antiviral Assay (HIV-1 replication)-High
CCR5Competition Binding Assay-High
Maraviroc CCR5Antiviral Assay (various strains)Low nanomolar rangeHigh
Experimental Protocol: In Vitro Anti-HIV-1 Activity Assay (TZM-bl Reporter Cell Line)

This assay is a widely used method to quantify the ability of a compound to inhibit HIV-1 infection.

Principle: TZM-bl cells are engineered to express CD4, CXCR4, and CCR5, and they contain an integrated HIV-1 LTR-driven luciferase reporter gene. Upon successful HIV-1 entry and replication, the viral Tat protein activates the luciferase gene, and the resulting luminescence is proportional to the level of infection.

Procedure:

  • Cell Culture: TZM-bl cells are seeded in 96-well plates and incubated to allow for cell attachment.

  • Compound Addition: Serial dilutions of the test compound (e.g., Vicriviroc) are added to the cells.

  • Virus Inoculation: A known amount of an R5-tropic HIV-1 strain is added to the wells.

  • Incubation: The plates are incubated for a period (e.g., 48 hours) to allow for viral entry and replication.

  • Luciferase Assay: A luciferase substrate is added to the wells, and the luminescence is measured using a luminometer.

  • Data Analysis: The percentage of inhibition of viral replication is calculated for each compound concentration relative to the virus control (no compound). The 50% effective concentration (EC50) is determined from the dose-response curve.

G cluster_pathway Signaling Pathway: HIV-1 Entry and Inhibition HIV-1 gp120 HIV-1 gp120 CD4 Receptor CD4 Receptor HIV-1 gp120->CD4 Receptor binds CCR5 Co-receptor CCR5 Co-receptor CD4 Receptor->CCR5 Co-receptor conformational change Membrane Fusion Membrane Fusion CCR5 Co-receptor->Membrane Fusion Viral Entry Viral Entry Membrane Fusion->Viral Entry 4-(Methoxymethyl)piperidine Compound 4-(Methoxymethyl)piperidine Compound 4-(Methoxymethyl)piperidine Compound->CCR5 Co-receptor blocks

Inhibition of HIV-1 entry by CCR5 antagonists.

Muscarinic Receptor Modulation

Piperidine-based structures are also integral to the design of ligands for muscarinic acetylcholine receptors (mAChRs), which are G protein-coupled receptors involved in numerous physiological processes. Depending on the substitutions, these compounds can act as either agonists or antagonists with varying selectivity for the five muscarinic receptor subtypes (M1-M5).

Comparative Muscarinic Receptor Affinity

The affinity of piperidine-based compounds for muscarinic receptors is a critical determinant of their therapeutic potential and side-effect profile. Structure-activity relationship (SAR) studies have been conducted to optimize selectivity, particularly for M1 and M2 subtypes.

Compound TypeReceptor SubtypeAssayAffinity (Ki) / Potency (IC50)
Piperidinyl piperidine analoguesM2Radioligand BindingHighly potent antagonists[11]
M1/M3Radioligand Binding>100-fold selectivity against M1/M3[11]
Piperidine amide-based antagonistsM5Calcium MobilizationPotent antagonists (IC50 = 10–309 nM)[12]
Experimental Protocol: Calcium Mobilization Assay

This assay is used to measure the functional activity of compounds that modulate Gq-coupled muscarinic receptors (M1, M3, M5).

Principle: Activation of Gq-coupled receptors leads to the release of intracellular calcium (Ca2+). This change in intracellular Ca2+ concentration can be measured using fluorescent calcium indicators.

Procedure:

  • Cell Culture and Dye Loading: Cells expressing the muscarinic receptor subtype of interest are seeded in a microplate and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: The test compound (agonist or antagonist) is added to the wells.

  • Fluorescence Measurement: The fluorescence intensity is measured over time using a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular calcium.

  • Data Analysis: For agonists, the concentration-response curve is used to determine the EC50 value. For antagonists, the ability of the compound to block the response to a known agonist is measured to determine the IC50 value.[13][14]

G cluster_pathway Signaling Pathway: Gq-Coupled Muscarinic Receptor Muscarinic Agonist Muscarinic Agonist M1/M3/M5 Receptor M1/M3/M5 Receptor Muscarinic Agonist->M1/M3/M5 Receptor binds Gq Protein Gq Protein M1/M3/M5 Receptor->Gq Protein activates PLC PLC Gq Protein->PLC activates PIP2 -> IP3 PIP2 -> IP3 PLC->PIP2 -> IP3 Ca2+ Release Ca2+ Release PIP2 -> IP3->Ca2+ Release triggers

Calcium mobilization via Gq-coupled muscarinic receptors.

Conclusion

The 4-(methoxymethyl)piperidine scaffold represents a versatile and valuable platform for the design of novel therapeutic agents. The compounds derived from this core structure have demonstrated significant efficacy as analgesics, HIV-1 inhibitors, and muscarinic receptor modulators. The comparative data and detailed experimental protocols provided in this guide serve as a foundational resource for researchers seeking to validate and build upon these findings. Further exploration of the structure-activity relationships within this chemical space holds the promise of yielding next-generation therapeutics with improved potency, selectivity, and pharmacokinetic profiles.

References

A Comparative Guide to LC-MS/MS Method Validation for Piperidine Derivatives in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of piperidine derivatives in biological matrices is a critical aspect of drug discovery, development, and therapeutic drug monitoring. This guide provides an objective comparison of various LC-MS/MS method validation parameters for the analysis of these compounds in plasma and blood. It is designed to assist researchers, scientists, and drug development professionals in selecting and developing robust and reliable bioanalytical methods.

The information presented herein is based on a comprehensive review of published literature and current regulatory guidelines. The validation of bioanalytical methods is essential to ensure the reliability and accuracy of data submitted for regulatory approval.[1] The International Council for Harmonisation (ICH) M10 guideline is now the harmonized standard for bioanalytical method validation, bringing together recommendations from various regulatory bodies like the FDA and EMA.[1][2][3]

Comparison of Sample Preparation Methods

The choice of sample preparation technique is a critical step that significantly impacts the cleanliness of the sample, recovery of the analyte, and the extent of matrix effects. The three most common techniques for piperidine derivatives and other small molecules in biological matrices are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Principle Proteins are denatured and precipitated using an organic solvent (e.g., acetonitrile, methanol) or an acid. The supernatant containing the analyte is then analyzed.The analyte is partitioned between the aqueous biological matrix and an immiscible organic solvent based on its relative solubility.The analyte is selectively adsorbed onto a solid sorbent, while matrix components are washed away. The analyte is then eluted with a suitable solvent.
Typical Recovery Generally lower and more variable. For methylphenidate, recovery was >79% using PPT.[4][5]Moderate to high, but can be analyte-dependent.Typically the highest and most consistent. For fentanyl and its analogs, SPE recovery was between 64-97%.[6] For risperidone, SPE recovery was >90%.[7]
Matrix Effect Can be significant due to the co-extraction of endogenous components like phospholipids.Generally cleaner extracts than PPT, leading to reduced matrix effects. For fentanyl and its analogs, matrix effects with LLE ranged from -8% to -22%.[8]Provides the cleanest extracts, significantly minimizing matrix effects.
Selectivity Low.Moderate.High.
Speed & Throughput Fast and amenable to high-throughput automation.Slower and more labor-intensive.Can be automated for high throughput, but is generally slower than PPT.
Cost Low.Low to moderate.High.
Common Analytes Methylphenidate[9][10]Loperamide[11], Fentanyl and analogs[8]Fentanyl and analogs[6][12], Risperidone[7][13], Methylphenidate[4][5]

Comparison of LC-MS/MS Method Validation Parameters for Piperidine Derivatives

The following table summarizes key validation parameters from published LC-MS/MS methods for various piperidine derivatives in human plasma and blood. These examples showcase the performance of different analytical approaches.

Analyte(s)Biological MatrixSample PreparationLLOQRecoveryIntra-day Precision (%RSD)Inter-day Precision (%RSD)Reference
Fentanyl and 16 analogsHuman PlasmaLLE2-5 pg/mL88-95%<13.4%<6.7%[8]
Fentanyl and 23 analogsWhole BloodSPE0.1-0.5 ng/mL64-97%<20%>80% (as bias)[6]
Fentanyl and 28 analogsHuman Whole BloodProtein Precipitationpg/mL levelsNot Reported<10%<10%[14][15]
MethylphenidateHuman PlasmaSPE0.5 ng/mL>79%<12.5%Not Reported[4][5]
MethylphenidateHuman PlasmaNot Specified0.035 ng/mLNot Reported<5.0%<5.0%[16]
MethylphenidateDried Blood SpotsProtein Precipitation200 pg/mLNot ReportedNot ReportedNot Reported[9][10]
LoperamideHuman PlasmaLLE (MTBE)Not specified, but suitable for a 8mg doseNot ReportedAcceptableAcceptable[11]
Risperidone and 9-hydroxyrisperidoneHuman PlasmaSPE2.5 ng/mLNot Reported<11.4%<11.4%[17]
Risperidone and 9-hydroxyrisperidoneHuman Plasma, Urine, SalivaMEPS (a form of SPE)4-6 ng/mL>90%<7.9%<7.9%[18]
Risperidone and 9-hydroxyrisperidoneHuman Plasma and SalivaMEPS0.5 ng/mL>90.1%<5.8%<5.8%[7]

Experimental Protocols

General Bioanalytical Method Validation Workflow

The validation of a bioanalytical method is a comprehensive process that ensures the method is reliable for its intended purpose.[19][20][21] The following workflow is based on the ICH M10 guideline.[1]

Bioanalytical Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation (ICH M10) cluster_2 Study Sample Analysis MD_Optimize Optimize Sample Preparation, Chromatography, and MS Parameters MD_Selectivity Assess Selectivity and Specificity MD_Optimize->MD_Selectivity MD_Sensitivity Determine Preliminary Sensitivity (LLOQ) MD_Selectivity->MD_Sensitivity MV_Full Full Validation: - Calibration Curve - Accuracy & Precision - Selectivity & Specificity - Matrix Effect - Recovery - Stability - Dilution Integrity MD_Sensitivity->MV_Full SSA_Run Analyze Study Samples with Calibration Standards and QCs MV_Full->SSA_Run MV_Partial Partial Validation (for minor changes) MV_Cross Cross-Validation (for method transfers) SSA_ISR Incurred Sample Reanalysis (ISR) SSA_Run->SSA_ISR

Caption: A generalized workflow for bioanalytical method development, validation, and sample analysis.

Detailed Protocol: Solid-Phase Extraction (SPE) for Fentanyl Analogs in Whole Blood

This protocol is a representative example based on published methods for the analysis of fentanyl and its analogs.[6][12]

  • Sample Pre-treatment:

    • To 100 µL of whole blood, add an internal standard solution.

    • Vortex to mix.

  • Solid-Phase Extraction (SPE):

    • Condition a mixed-mode cation exchange SPE cartridge with methanol followed by deionized water.

    • Load the pre-treated sample onto the SPE cartridge.

    • Wash the cartridge with a weak organic solvent (e.g., 2% formic acid in water) to remove interferences.

    • Dry the cartridge under vacuum.

    • Elute the analytes with an appropriate elution solvent (e.g., a mixture of dichloromethane, isopropanol, and ammonium hydroxide).[12]

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable solvent (e.g., a mixture of water and methanol).

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Chromatographic Conditions:

      • Column: A C18 or Biphenyl reversed-phase column is commonly used.[6]

      • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol or acetonitrile).

      • Flow Rate: Typically in the range of 0.3-0.6 mL/min.

    • Mass Spectrometric Conditions:

      • Ionization: Electrospray Ionization (ESI) in positive mode.

      • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each analyte and internal standard.

SPE Workflow for Piperidine Derivatives Start Whole Blood Sample Pretreat Add Internal Standard and Vortex Start->Pretreat SPE_Load Load Sample Pretreat->SPE_Load SPE_Condition Condition SPE Cartridge (Methanol, Water) SPE_Condition->SPE_Load SPE_Wash Wash Cartridge (e.g., 2% Formic Acid) SPE_Load->SPE_Wash SPE_Elute Elute Analytes (e.g., DCM/IPA/NH4OH) SPE_Wash->SPE_Elute Drydown Evaporate to Dryness SPE_Elute->Drydown Reconstitute Reconstitute in Mobile Phase Component Drydown->Reconstitute Analysis Inject into LC-MS/MS Reconstitute->Analysis

Caption: A typical Solid-Phase Extraction (SPE) workflow for piperidine derivatives in blood.

This guide provides a comparative overview to aid in the selection and development of LC-MS/MS methods for piperidine derivatives. The optimal method will depend on the specific analyte, the required sensitivity, and the available resources. It is crucial to perform a full method validation according to the latest regulatory guidelines, such as ICH M10, to ensure the reliability and acceptability of the bioanalytical data.

References

A Comparative Guide to the Physicochemical Properties of Piperidine and Piperazine Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a core heterocyclic scaffold is a pivotal decision in drug design, profoundly influencing a candidate's physicochemical properties, and ultimately its pharmacokinetic and pharmacodynamic profile. Among the most prevalent saturated heterocycles in medicinal chemistry, piperidine and piperazine are considered "privileged scaffolds" due to their versatility in interacting with a wide range of biological targets.[1] This guide offers an objective comparison of these two foundational moieties, supported by experimental data, to inform strategic application in drug development.

Piperidine, a six-membered ring with a single nitrogen atom, and piperazine, its 1,4-diaza analogue, both offer three-dimensional structures and basic nitrogen atoms that serve as effective anchors for pharmacophoric groups.[1] However, the introduction of a second nitrogen atom in the piperazine ring introduces critical differences in their physicochemical characteristics, which are key determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[2]

Comparative Physicochemical Properties

The fundamental structural distinction between piperidine and piperazine gives rise to significant differences in their key physicochemical properties. These differences are summarized in the table below.

PropertyPiperidinePiperazineKey Considerations in Drug Design
pKa ~11.1 - 11.22[2][3][4]pKa1: ~5.35 - 5.5, pKa2: ~9.73 - 9.8[1][2][5][6]Piperidine's higher basicity can lead to stronger ionic interactions but may also result in higher clearance and potential off-target effects. The dual pKa of piperazine allows for finer tuning of basicity and solubility at physiological pH.[1][2]
Calculated logP (cLogP) ~0.84 - 0.9[1][2]~-1.1 to -1.5[1][2]The more lipophilic nature of the piperidine scaffold can enhance membrane permeability but may also increase metabolic susceptibility and reduce aqueous solubility. The inherent hydrophilicity of piperazine can improve aqueous solubility.[1][2]
Aqueous Solubility Miscible[1][4][7]Freely Soluble[1][5]Both parent scaffolds are highly water-soluble. However, the greater hydrophilicity of the piperazine core can be advantageous for oral and intravenous formulations.[2]
Metabolic Stability Can be more stable depending on substitution patterns.[1]Can be a site of metabolic liability due to two nitrogen atoms.[1][2]The two nitrogen atoms in piperazine present more sites for metabolism, primarily by cytochrome P450 enzymes. Piperidine may be preferred when metabolic stability is a primary concern.[2]

Experimental Protocols

Accurate determination of physicochemical properties is crucial for lead optimization. Below are detailed methodologies for key experiments.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. Potentiometric titration is a common and reliable method for its determination.[8][9][10]

Methodology:

  • Preparation of Solutions:

    • Prepare a standard solution of the test compound (e.g., 1 mM) in a suitable solvent, often water or a co-solvent system.[8]

    • Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).[8]

    • Use a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength throughout the titration.[8]

  • Titration Procedure:

    • Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[8]

    • Place a known volume of the test compound solution in a beaker with a magnetic stirrer.

    • If the compound is a base (like piperidine or piperazine), titrate with the standardized strong acid, adding the titrant in small, precise increments.

    • Record the pH of the solution after each addition of titrant.

  • Data Analysis:

    • Plot the pH of the solution versus the volume of titrant added to generate a titration curve.

    • The pKa is the pH at the half-equivalence point, where half of the compound has been neutralized.[11] This corresponds to the inflection point of the titration curve.[9] For diprotic bases like piperazine, two equivalence points and two pKa values will be observed.

Determination of logP by the Shake-Flask Method

The partition coefficient (logP) quantifies the lipophilicity of a compound and is a critical parameter for predicting its membrane permeability and oral absorption. The shake-flask method is the gold standard for its experimental determination.[12]

Methodology:

  • Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent.

    • Use n-octanol and a buffered aqueous solution (e.g., phosphate-buffered saline, PBS, at pH 7.4) as the two phases. Pre-saturate the n-octanol with the aqueous buffer and vice versa to ensure mutual miscibility does not affect the results.[13]

  • Partitioning:

    • Add a known amount of the test compound to a mixture of the pre-saturated n-octanol and aqueous buffer in a vial.[14]

    • Vigorously shake the vial for a set period (e.g., several hours) to allow the compound to reach equilibrium between the two phases.

    • Centrifuge the vial to ensure complete separation of the n-octanol and aqueous layers.[14]

  • Quantification:

    • Carefully withdraw an aliquot from each phase.

    • Determine the concentration of the compound in each aliquot using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[13]

  • Calculation:

    • The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

    • logP is the base-10 logarithm of the partition coefficient.

Determination of Kinetic Solubility

Kinetic solubility measures the concentration of a compound in a saturated solution when the solid is formed rapidly from a supersaturated solution, often from a DMSO stock. This high-throughput method is valuable in early drug discovery.[15][16][17]

Methodology:

  • Sample Preparation:

    • Prepare a high-concentration stock solution of the test compound in dimethyl sulfoxide (DMSO) (e.g., 20 mM).[18]

    • Add a small volume of the DMSO stock solution to an aqueous buffer (e.g., PBS at pH 7.4) in a microtiter plate.[15][19]

  • Incubation and Precipitation:

    • Incubate the plate for a defined period (e.g., 2 hours) with shaking to allow for precipitation of the compound.[15][19]

  • Separation of Precipitate:

    • Separate the precipitated solid from the saturated solution. This can be achieved by filtration using a filter plate or by centrifugation.[15][18]

  • Quantification:

    • Determine the concentration of the dissolved compound in the filtrate or supernatant using an analytical method such as UV-Vis spectroscopy or LC-MS/MS.[18] A calibration curve is used for quantification.[15]

Determination of Metabolic Stability

Metabolic stability assays assess the susceptibility of a compound to metabolism by drug-metabolizing enzymes, typically from the liver. This is a key predictor of a drug's in vivo half-life.[20]

Methodology:

  • Incubation:

    • Prepare an incubation mixture containing the test compound at a specific concentration (e.g., 1 µM) and a source of metabolic enzymes, such as liver microsomes or hepatocytes.[21][22][23]

    • The reaction is initiated by adding a cofactor, typically NADPH for Phase I metabolism.[21][23]

    • The incubation is carried out at 37°C.[21]

  • Time-Course Sampling:

    • Aliquots are removed from the incubation mixture at several time points (e.g., 0, 5, 15, 30, and 45 minutes).[23]

    • The metabolic reaction in each aliquot is stopped (quenched), usually by adding a cold organic solvent like acetonitrile.[21]

  • Analysis:

    • The samples are centrifuged to precipitate proteins.

    • The concentration of the remaining parent compound in the supernatant is quantified by LC-MS/MS.[20][21]

  • Data Interpretation:

    • The percentage of the parent compound remaining at each time point is plotted against time.

    • From this data, key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.[21][24]

Structure-Property Relationships

The structural differences between piperidine and piperazine directly influence their physicochemical properties, which in turn impact their suitability for different drug design applications.

G Figure 1. Influence of Scaffold Structure on Physicochemical Properties cluster_piperidine Piperidine Scaffold cluster_piperazine Piperazine Scaffold cluster_properties Physicochemical & Pharmacokinetic Consequences Piperidine Single Nitrogen Atom Higher_pKa Higher Basicity (pKa ~11.2) Piperidine->Higher_pKa Higher_logP Higher Lipophilicity (logP ~0.8) Piperidine->Higher_logP Metabolic_Stability_Concern Potential for Higher Metabolic Stability Piperidine->Metabolic_Stability_Concern Fewer metabolic sites Ionic_Interactions Stronger Ionic Interactions Higher_pKa->Ionic_Interactions Membrane_Permeability Enhanced Membrane Permeability Higher_logP->Membrane_Permeability Piperazine Two Nitrogen Atoms Lower_pKa Dual Basicity (pKa1 ~5.4, pKa2 ~9.7) Piperazine->Lower_pKa Lower_logP Lower Lipophilicity (logP ~-1.1) Piperazine->Lower_logP Metabolic_Liability Potential Metabolic Liability Piperazine->Metabolic_Liability More metabolic sites Tunable_Basicity Tunable Basicity at Physiological pH Lower_pKa->Tunable_Basicity Aqueous_Solubility Improved Aqueous Solubility Lower_logP->Aqueous_Solubility

Caption: Influence of scaffold structure on physicochemical properties.

Conclusion

Both piperidine and piperazine are powerful scaffolds in the medicinal chemist's toolbox. The choice between them is a strategic one, dictated by the specific requirements of the therapeutic target and the desired ADME profile. Piperidine's higher basicity and lipophilicity can be advantageous for achieving potent interactions with certain targets and for enhancing membrane permeability.[2] Conversely, piperazine's dual nitrogen atoms offer greater opportunities for substitution, fine-tuning of basicity, and improving aqueous solubility.[1] A thorough understanding of the distinct physicochemical properties of these two scaffolds, supported by robust experimental data, is essential for the rational design of new drug candidates with optimized efficacy and safety profiles.

References

Structure-Activity Relationship of 4-Substituted Piperidine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-substituted piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically successful drugs and investigational agents. The substituent at the 4-position of the piperidine ring plays a critical role in determining the pharmacological profile of these compounds, influencing their potency, selectivity, and efficacy at various biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-substituted piperidine derivatives, supported by experimental data and detailed methodologies, to aid in the rational design of novel therapeutics.

Comparative Analysis of Biological Activities

The biological activity of 4-substituted piperidine derivatives is highly dependent on the nature of the substituent at the 4-position and the target protein. The following sections and tables summarize the SAR for several important classes of protein targets.

Opioid Receptor Modulators

4-Substituted piperidines are well-known for their interaction with opioid receptors, particularly the mu (µ) and delta (δ) opioid receptors. The 4-substituent is crucial for modulating affinity and functional activity (agonist vs. antagonist).

A series of 4-substituted piperidine and piperazine compounds based on tetrahydroquinoline have been explored for their activity as balanced µ-opioid receptor (MOR) agonists and δ-opioid receptor (DOR) antagonists.[1][2] The rationale behind this is that DOR antagonism may reduce the negative side effects associated with MOR agonism, such as tolerance and dependence.[2] The general structure involves a 2,6-L-dimethyltyrosine moiety linked to a piperidine or piperazine core, which is further substituted at the 4-position.

Compound4-Substituent (R)MOR Ki (nM)DOR Ki (nM)MOR Efficacy (% of DAMGO)
4 3-Phenylpropyl1.11025
5 3-Phenylpropyl (piperazine core)1.21128
6 3-(1-Naphthyl)propyl0.296.650
9 4-Phenylbutyl0.881835
12 5-Phenylpentyl1.52533

Key SAR Observations for Opioid Receptor Modulators:

  • Side Chain Length and Flexibility: Extending the side chain from one to three methylene units generally maintains or improves binding affinity at both MOR and DOR.[1]

  • Aromatic Moiety: The nature of the aromatic group at the end of the side chain significantly impacts potency and efficacy. A 1-naphthyl group (compound 6 ) led to a notable improvement in both MOR and DOR binding affinity and MOR partial agonism.[1]

  • Piperidine vs. Piperazine Core: Replacing the piperidine core with a piperazine (compound 5 vs. 4 ) had a minimal effect on the binding profile, suggesting flexibility in this part of the scaffold.[1]

Acetylcholinesterase (AChE) Inhibitors

4-Substituted piperidines are also prominent as acetylcholinesterase (AChE) inhibitors for the treatment of Alzheimer's disease. The 4-substituent often interacts with the peripheral anionic site (PAS) of the enzyme, contributing to high potency.

A notable example is the development of Donepezil (E2020), a potent and selective AChE inhibitor. The SAR studies leading to its discovery revealed the importance of the 4-substituent.[3]

Compound4-SubstituentAChE IC50 (nM)BuChE IC50 (nM)Selectivity (BuChE/AChE)
13e (Donepezil) (5,6-Dimethoxy-1-oxoindan-2-yl)methyl5.771251250
21 2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino)ethyl0.56>10,000>18,000

Key SAR Observations for AChE Inhibitors:

  • Bulky Aromatic Groups: The presence of a bulky and rigid moiety, such as the indanone in Donepezil, is crucial for high-affinity binding to AChE.[3]

  • N-Benzoylaminoethyl Substituents: A series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives showed that substitution on the benzamide and its nitrogen atom dramatically enhances activity.[4] A bulky group at the para position of the benzamide and an alkyl or phenyl group on the amide nitrogen led to a substantial increase in potency.[4]

  • Selectivity: The 4-substituent also governs selectivity over butyrylcholinesterase (BuChE). Compounds like 13e and 21 exhibit high selectivity, which is a desirable trait for reducing peripheral side effects.[3][4]

Neurokinin-1 (NK1) Receptor Antagonists

4,4-Disubstituted piperidines have been developed as high-affinity antagonists of the neurokinin-1 (NK1) receptor, which is implicated in pain and inflammation.

CompoundN-Substituent4-SubstituenthNK1 IC50 (nM)
12 H3,5-Bis(trifluoromethyl)benzyl ether0.95
38 Acyl3,5-Bis(trifluoromethyl)benzyl ether5.3
39 Sulfonyl3,5-Bis(trifluoromethyl)benzyl ether5.7

Key SAR Observations for NK1 Receptor Antagonists:

  • Lipophilic Benzyl Ether: A highly lipophilic 3,5-disubstituted benzyl ether side chain at the 4-position is essential for high NK1 affinity. The 3,5-bis(trifluoromethyl)benzyl ether was found to be optimal.[5]

  • Tolerance of N-Substituents: The piperidine nitrogen tolerates a range of substituents, including acyl and sulfonyl groups, without a major loss of affinity.[5]

Experimental Protocols

Radioligand Binding Assays for Opioid Receptors

This protocol is a generalized representation based on the methodologies described for opioid receptor binding studies.[1][2]

Objective: To determine the binding affinity (Ki) of test compounds for µ and δ opioid receptors.

Materials:

  • CHO (Chinese Hamster Ovary) cell membranes expressing human µ or δ opioid receptors.

  • Radioligands: [³H]DAMGO for MOR, [³H]DPDPE for DOR.

  • Non-specific binding control: Naloxone.

  • Assay buffer: 50 mM Tris-HCl, pH 7.4.

  • Test compounds dissolved in DMSO.

  • 96-well filter plates and a cell harvester.

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Prepare assay plates by adding assay buffer, radioligand, and either a test compound, buffer (for total binding), or naloxone (for non-specific binding).

  • Add the cell membrane preparation to initiate the binding reaction.

  • Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes).

  • Terminate the incubation by rapid filtration through the filter plates using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Dry the filters, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding and determine the IC50 values for the test compounds by non-linear regression analysis.

  • Convert IC50 values to Ki values using the Cheng-Prusoff equation.

Acetylcholinesterase Inhibition Assay

This protocol is based on the Ellman's method, a widely used spectrophotometric assay for measuring AChE activity.[6][7]

Objective: To determine the IC50 of test compounds for AChE.

Materials:

  • Purified acetylcholinesterase (from electric eel or recombinant human).

  • Substrate: Acetylthiocholine iodide (ATCI).

  • Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

  • Assay buffer: Phosphate buffer (e.g., 0.1 M, pH 8.0).

  • Test compounds dissolved in a suitable solvent.

  • 96-well microplate reader.

Procedure:

  • Add assay buffer, DTNB, and the test compound at various concentrations to the wells of a 96-well plate.

  • Add the AChE enzyme solution to each well and pre-incubate for a defined period (e.g., 15 minutes) at a controlled temperature.

  • Initiate the reaction by adding the substrate, ATCI.

  • Monitor the absorbance at 412 nm at regular intervals. The rate of increase in absorbance is proportional to the AChE activity.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

General Structure-Activity Relationship Logic

SAR_Logic cluster_0 Compound Design cluster_1 Biological Evaluation cluster_2 SAR Analysis Piperidine_Scaffold 4-Substituted Piperidine Core Substituent_R Modification of 4-Substituent (R) Piperidine_Scaffold->Substituent_R is modified by Binding_Assay Binding Affinity (Ki) Substituent_R->Binding_Assay influences Functional_Assay Functional Activity (EC50, Emax) Substituent_R->Functional_Assay influences Selectivity_Assay Selectivity vs. Off-Targets Substituent_R->Selectivity_Assay influences Potency Potency Binding_Assay->Potency Efficacy Efficacy Functional_Assay->Efficacy Selectivity Selectivity Selectivity_Assay->Selectivity

Caption: Logical workflow for establishing the structure-activity relationship of 4-substituted piperidines.

Experimental Workflow for AChE Inhibition Assay

AChE_Workflow Start Start: Prepare Reagents Add_Reagents Add Buffer, DTNB, and Test Compound to Plate Start->Add_Reagents Pre_incubate Add AChE Enzyme and Pre-incubate Add_Reagents->Pre_incubate Initiate_Reaction Add Substrate (ATCI) Pre_incubate->Initiate_Reaction Measure_Absorbance Monitor Absorbance at 412 nm Initiate_Reaction->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

Caption: Step-by-step workflow for the Ellman's method to determine AChE inhibition.

Conclusion

The 4-position of the piperidine ring is a key determinant of the pharmacological activity of its derivatives. By systematically modifying the substituent at this position, researchers can fine-tune the potency, selectivity, and functional activity of these compounds for a wide range of biological targets. The data and methodologies presented in this guide offer a framework for understanding the established SAR of 4-substituted piperidines and for the rational design of new chemical entities with improved therapeutic profiles.

References

Comparative Evaluation of 4-(Alkoxymethyl)piperidine Derivatives as Dopamine D4 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the in vitro and in vivo performance of novel 4-(alkoxymethyl)piperidine-based drug candidates targeting the dopamine D4 receptor, with comparisons to alternative scaffolds.

The piperidine scaffold is a cornerstone in medicinal chemistry, particularly for central nervous system (CNS) targets, due to its favorable physicochemical properties and synthetic tractability. Within this class, 4-substituted piperidines have garnered significant attention. This guide focuses on derivatives featuring a 4-(methoxymethyl)piperidine and related 4-(alkoxymethyl) and 4-(phenoxymethyl) moieties, which have emerged as promising antagonists for the dopamine D4 receptor (D4R). The D4R is a key therapeutic target for various neurological and psychiatric disorders, including schizophrenia, ADHD, and as an adjunctive therapy for L-DOPA-induced dyskinesia in Parkinson's disease.[1]

This publication provides a comparative analysis of the in vitro and in vivo performance of these compounds, supported by experimental data, to inform drug discovery and development efforts.

In Vitro Performance Comparison

The in vitro evaluation of novel D4R antagonists is critical for determining their potency, selectivity, and metabolic stability. Key parameters include binding affinity (Ki) at the target receptor and off-target receptors, and stability in liver microsomes.

Dopamine Receptor Binding Affinity

The binding affinity of a series of 4,4-difluoro-3-(phenoxymethyl)piperidine and related compounds was assessed against human dopamine receptor subtypes (D1, D2, D3, D4, and D5). The data reveals high affinity and selectivity for the D4 receptor.

Compound IDScaffoldR-Group (Phenoxy Moiety)D4 Ki (nM)[2]D1/D2/D3/D5 Ki (nM)[2]Selectivity (D4 vs other DRs)
14a 4,4-difluoro-3-(phenoxymethyl)piperidine4-cyano0.3>2000>6600-fold
9j 4,4-difluoro-3-(phenoxymethyl)piperidine4-cyano1.7--
9k 4,4-difluoro-3-(phenoxymethyl)piperidine3,4-difluoro2.7--
8b 4,4-difluoro-3-(phenoxymethyl)piperidine3,4-difluoro5.5--
9l 4,4-difluoro-3-(phenoxymethyl)piperidine4-fluoro-3-methyl6.5--
8c 4,4-difluoro-3-(phenoxymethyl)piperidine3-methyl13--
8e 4,4-difluoro-3-(phenoxymethyl)piperidineH27--
8d 4,4-difluoro-3-(phenoxymethyl)piperidine4-chloro53--
8f 4,4-difluoro-3-(phenoxymethyl)piperidine3-fluoro-4-methyl72--
7a 3,3-difluoro-3-(phenoxymethyl)piperidine4-fluoro140--
7b 3,3-difluoro-3-(phenoxymethyl)piperidine3,4-difluoro320--
Alternative Chiral Morpholine (ML398)4-chlorobenzyl36>20,000>550-fold
In Vitro Metabolic Stability

The metabolic stability of these compounds was evaluated using human and mouse liver microsomes. This assay provides an early indication of a compound's potential for hepatic clearance.

Compound IDScaffoldHuman Liver Microsome Stability (% remaining at 60 min)[2]Mouse Liver Microsome Stability (% remaining at 60 min)[2]
14a 4,4-difluoro-3-(phenoxymethyl)piperidinePoorPoor
Alternative 4-benzyloxypiperidineImproved stability notedImproved stability noted

In Vivo Evaluation

While in vivo data for the specific compounds listed above is limited in the public domain, the therapeutic potential of selective D4R antagonists has been demonstrated in relevant animal models. The primary model for assessing efficacy in the context of Parkinson's disease is the L-DOPA-induced dyskinesia (LID) model in 6-hydroxydopamine (6-OHDA)-lesioned rodents.[3][4]

A key challenge for CNS drug candidates is achieving sufficient brain penetration. While some 4-benzyloxypiperidine D4R antagonists have been reported to have good CNS penetration in rats, specific data is often proprietary.[5] For comparison, the selective morpholine-based D4 antagonist, ML398, has been shown to be highly brain penetrant and efficacious in a cocaine-induced hyperlocomotion model in rats at a dose of 10 mg/kg.[6]

Experimental Protocols

Radioligand Competition Binding Assay for Dopamine Receptors

This assay determines the binding affinity (Ki) of a test compound for a specific receptor subtype.

  • Membrane Preparation: Crude membrane fractions are prepared from HEK293 cells stably expressing the human dopamine receptor subtypes (D1, D2, D3, D4, or D5).

  • Assay Setup: In a 96-well plate, the cell membranes are incubated with a specific radioligand (e.g., [³H]N-methylspiperone for D2, D3, and D4 receptors) at a fixed concentration and varying concentrations of the unlabeled test compound.

  • Incubation: The reaction is incubated to allow for competitive binding to reach equilibrium.

  • Filtration: The reaction is terminated by rapid vacuum filtration through glass fiber filters, separating bound from unbound radioligand.

  • Scintillation Counting: The radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Liver Microsomal Stability Assay

This assay assesses the metabolic stability of a compound by measuring its rate of disappearance when incubated with liver microsomes.

  • Reaction Mixture Preparation: A reaction mixture is prepared containing liver microsomes (human or mouse), a NADPH-regenerating system, and a buffer.

  • Incubation: The test compound is added to the pre-warmed reaction mixture to initiate the metabolic reaction. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Termination: The reaction in each aliquot is stopped by the addition of a cold organic solvent (e.g., acetonitrile), which also precipitates the proteins.

  • LC-MS/MS Analysis: After centrifugation to remove the precipitated protein, the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.

  • Data Analysis: The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point. This data is used to determine the compound's half-life (t½) and intrinsic clearance (CLint).

Visualized Workflows and Pathways

Dopamine D4 Receptor Signaling Pathway

D4R_Signaling Dopamine D4 Receptor (D4R) Signaling Pathway Dopamine Dopamine D4R Dopamine D4 Receptor Dopamine->D4R Activates D4R_Antagonist 4-(Alkoxymethyl)piperidine Antagonist D4R_Antagonist->D4R Blocks G_protein Gi/o Protein D4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream Modulates In_Vitro_Workflow In Vitro Evaluation Workflow for D4R Antagonists cluster_synthesis Compound Synthesis cluster_primary_screening Primary Screening cluster_secondary_screening Secondary Screening cluster_lead_optimization Lead Optimization Compound 4-(Alkoxymethyl)piperidine Derivatives BindingAssay Radioligand Binding Assay (D4R Affinity - Ki) Compound->BindingAssay SelectivityAssay Selectivity Profiling (D1, D2, D3, D5 Ki) BindingAssay->SelectivityAssay Potent Hits MetabolicAssay Microsomal Stability Assay (t½, CLint) SelectivityAssay->MetabolicAssay Selective Hits LeadCandidate Lead Candidate Selection for In Vivo Studies MetabolicAssay->LeadCandidate Stable & Selective Hits

References

Unveiling the Selectivity of 4-(Methoxymethyl)piperidine-Based Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Cambridge, MA – December 28, 2025 – Researchers and drug development professionals now have access to a comprehensive comparative guide on the cross-reactivity of 4-(methoxymethyl)piperidine-based inhibitors. This guide provides a detailed analysis of the selectivity profiles of two prominent inhibitors in this class, the EZH2 inhibitor CPI-1205 and the ABL/KIT dual kinase inhibitor CHMFL-ABL/KIT-155, offering valuable insights for ongoing and future drug discovery efforts.

This publication addresses the critical need for understanding the off-target effects of therapeutic candidates. By presenting quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways, this guide serves as an essential resource for scientists working to develop safer and more effective targeted therapies.

Comparative Analysis of Inhibitor Selectivity

The cross-reactivity of CPI-1205 and CHMFL-ABL/KIT-155 was evaluated against extensive panels of related enzymes. The data reveals distinct selectivity profiles, highlighting the unique characteristics of each inhibitor.

CPI-1205: A Selective EZH2 Inhibitor

CPI-1205, an inhibitor of the histone methyltransferase EZH2, was profiled against a panel of over 30 histone and DNA methyltransferases. The results demonstrate a high degree of selectivity for EZH2, with modest activity against the closely related EZH1.

Table 1: Selectivity Profile of CPI-1205 Against a Panel of Histone Methyltransferases

TargetIC50 (nM)
EZH2 2.2
EZH152
ASH1L>10,000
DOT1L>10,000
G9a>10,000
GLP>10,000
MLL1>10,000
MLL2>10,000
MLL3>10,000
MLL4>10,000
NSD1>10,000
NSD2>10,000
NSD3>10,000
PRMT1>10,000
PRMT3>10,000
PRMT4>10,000
PRMT5>10,000
PRMT6>10,000
PRMT8>10,000
SETD1A>10,000
SETD1B>10,000
SETD2>10,000
SETD7>10,000
SETD8>10,000
SETMAR>10,000
SMYD2>10,000
SMYD3>10,000
SUV39H1>10,000
SUV39H2>10,000
SUV420H1>10,000
SUV420H2>10,000

Data sourced from supplementary information of J. Med. Chem. 2016, 59, 21, 9928–9941.

CHMFL-ABL/KIT-155: A Highly Selective Dual Kinase Inhibitor

CHMFL-ABL/KIT-155 was profiled against a panel of 468 kinases using the KINOMEscan® platform. The inhibitor demonstrated high affinity for its primary targets, ABL1 and KIT, with significant activity against a small number of other kinases. The selectivity score (S-Score(1)) of 0.03 at 1 µM indicates a high degree of selectivity across the kinome.[1]

Table 2: Cross-Reactivity of CHMFL-ABL/KIT-155 Against a Panel of Kinases

TargetPercent of Control @ 1µMIC50 (nM)
ABL1 0.546
KIT 175
LCK1.512
PDGFRB3.580
BLK481
DDR15.5116
CSF1R10227
DDR215325

Data represents a selection of inhibited kinases from the KINOMEscan® panel. "Percent of Control" indicates the percentage of kinase remaining in the presence of the inhibitor; a lower number signifies stronger binding. Data sourced from J. Med. Chem. 2017, 60, 1, 273–289 and MedChemExpress.

Experimental Protocols

Histone Methyltransferase (HMT) Activity Assay (for CPI-1205)

The enzymatic activity of histone methyltransferases was assessed using a radioactive filter binding assay.

  • Reaction Mixture Preparation: The reaction mixture contained the respective HMT enzyme, a biotinylated histone H3 peptide substrate, and S-adenosyl-L-[methyl-³H]-methionine (³H-SAM) in an assay buffer.

  • Inhibitor Addition: CPI-1205 was added at varying concentrations to the reaction mixture.

  • Incubation: The reactions were incubated to allow for the methylation of the histone peptide substrate.

  • Detection: The reaction was stopped, and the mixture was transferred to a streptavidin-coated filter plate. The plate was washed to remove unincorporated ³H-SAM.

  • Data Analysis: The amount of incorporated radioactivity was measured using a scintillation counter. IC50 values were determined by plotting the percentage of inhibition against the inhibitor concentration.

KINOMEscan® Competition Binding Assay (for CHMFL-ABL/KIT-155)

The KINOMEscan® platform utilizes a competition binding assay to quantify the interaction between an inhibitor and a panel of kinases.

  • Assay Components: The assay consists of DNA-tagged kinases, an immobilized broad-spectrum kinase inhibitor, and the test compound (CHMFL-ABL/KIT-155).

  • Competitive Binding: The test compound competes with the immobilized inhibitor for binding to the active site of the kinase.

  • Quantification: The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates stronger binding of the test compound.

  • Data Analysis: The results are reported as "percent of control," where the control is the amount of kinase bound in the absence of the test inhibitor.

Visualizing the Molecular Landscape

To provide a clearer understanding of the biological context of these inhibitors, the following diagrams illustrate the relevant signaling pathways and the experimental workflow for assessing cross-reactivity.

G cluster_workflow Cross-Reactivity Experimental Workflow Inhibitor 4-(Methoxymethyl)piperidine-based Inhibitor Assay High-Throughput Screening Assay (e.g., KINOMEscan®, HMT panel) Inhibitor->Assay Test Compound Data Raw Data (% Inhibition or Binding) Assay->Data Analysis Data Analysis (IC50/Ki Determination) Data->Analysis Profile Selectivity Profile Analysis->Profile

A generalized workflow for assessing the cross-reactivity of inhibitors.

G cluster_pathway Simplified EZH2 Signaling Pathway PRC2 PRC2 Complex (EZH2, EED, SUZ12) H3K27 Histone H3 Lysine 27 (H3K27) PRC2->H3K27 Methylation H3K27me3 H3K27 Trimethylation (H3K27me3) H3K27->H3K27me3 Gene_Silencing Target Gene Silencing H3K27me3->Gene_Silencing CPI1205 CPI-1205 CPI1205->PRC2 Inhibits

The role of EZH2 in gene silencing and its inhibition by CPI-1205.

G cluster_pathway Simplified BCR-ABL and c-KIT Signaling Pathways cluster_bcr_abl BCR-ABL cluster_c_kit c-KIT BCR_ABL BCR-ABL RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway BCR_ABL->RAS_RAF_MEK_ERK PI3K_AKT PI3K/AKT Pathway BCR_ABL->PI3K_AKT JAK_STAT JAK/STAT Pathway BCR_ABL->JAK_STAT Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation JAK_STAT->Proliferation c_KIT c-KIT c_KIT_PI3K_AKT PI3K/AKT Pathway c_KIT->c_KIT_PI3K_AKT c_KIT_RAS_MAPK RAS/MAPK Pathway c_KIT->c_KIT_RAS_MAPK c_KIT_JAK_STAT JAK/STAT Pathway c_KIT->c_KIT_JAK_STAT c_KIT_Proliferation Cell Proliferation & Survival c_KIT_PI3K_AKT->c_KIT_Proliferation c_KIT_RAS_MAPK->c_KIT_Proliferation c_KIT_JAK_STAT->c_KIT_Proliferation CHMFL CHMFL-ABL/KIT-155 CHMFL->BCR_ABL Inhibits CHMFL->c_KIT Inhibits

References

Safety Operating Guide

Navigating the Safe Disposal of 4-(Methoxymethyl)piperidine Hydrochloride: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-(Methoxymethyl)piperidine Hydrochloride, ensuring compliance with regulatory standards and fostering a culture of safety.

Immediate Safety Considerations: this compound is known to cause skin and eye irritation, and may cause respiratory irritation[1]. Therefore, appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times when handling this compound. All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Protocol

The disposal of this compound, as with most chemical waste, is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[2][3]. It is imperative to follow the specific guidelines set forth by your institution's Environmental Health and Safety (EHS) department. The following protocol is a general guide and should be adapted to meet your local and institutional requirements.

1. Waste Identification and Classification:

  • Assume all chemical waste is hazardous unless confirmed otherwise by your institution's EHS department[3].

  • Based on available safety data, this compound should be treated as a hazardous chemical waste.

2. Containerization:

  • Select an Appropriate Container: Use a container that is chemically compatible with this compound. Plastic bottles are often preferred over glass for storing hazardous waste to minimize the risk of breakage[2]. The container must have a leak-proof, screw-on cap[4].

  • Labeling: The container must be clearly labeled as "Hazardous Waste"[2]. The label must include:

    • The full chemical name: "this compound" (abbreviations and chemical formulas are not acceptable)[2].

    • The quantity of the waste.

    • The date of waste generation[2].

    • The location of origin (e.g., laboratory, room number)[2].

    • The name and contact information of the principal investigator[2].

    • Appropriate hazard pictograms (e.g., irritant).

3. Storage:

  • Segregation: Store the waste container in a designated hazardous waste storage area, segregated from incompatible materials such as strong oxidizing agents[4][5].

  • Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks or spills[4]. The secondary container should be able to hold at least 110% of the volume of the primary container[4].

  • Closed Containers: Keep the waste container securely closed at all times, except when adding waste[4][6].

4. Disposal of Empty Containers:

  • Empty containers that once held this compound must be triple-rinsed with a suitable solvent[6].

  • The rinsate from this cleaning process must be collected and treated as hazardous waste[6].

  • After triple-rinsing, the container can typically be disposed of in the regular trash, though it is best to confirm this with your EHS department[6].

5. Scheduling a Waste Pickup:

  • Do not dispose of this compound down the drain or in the regular trash[2][7].

  • Contact your institution's EHS or hazardous waste program to schedule a pickup[2]. You will likely need to submit a hazardous waste information form detailing the contents of your waste container[2].

Quantitative Data for Hazardous Waste Management

ParameterGuideline/RequirementSource
pH Range for Sink Disposal (with permission) 5.5 - 10.5[7]
Maximum Storage Time Must be collected within 90 days of generation.[4]
Maximum Storage Quantity Up to 55 gallons of a specific hazardous waste.[4]
Secondary Containment Volume Must hold 110% of the primary container's volume.[4]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Generated 4-(Methoxymethyl)piperidine Hydrochloride Waste ppe Wear Appropriate PPE: Safety Goggles, Gloves, Lab Coat start->ppe empty_container Empty Container? start->empty_container Is it an empty container? container Select & Label Compatible Waste Container ppe->container label_details Label must include: - Full Chemical Name - 'Hazardous Waste' - Date & Quantity - Hazard Pictograms container->label_details storage Store in Designated Hazardous Waste Area with Secondary Containment container->storage ehs_contact Contact EHS for Waste Pickup storage->ehs_contact disposal Proper Disposal by EHS ehs_contact->disposal empty_container->container No triple_rinse Triple-Rinse Container empty_container->triple_rinse Yes collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate trash Dispose of Rinsed Container in Regular Trash triple_rinse->trash collect_rinsate->storage

Caption: Decision workflow for the disposal of this compound.

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, protecting both personnel and the environment. Always prioritize consulting your institution's specific safety and disposal protocols.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.